molecular formula C9H15N3 B1470114 (5-cyclopentyl-1H-pyrazol-4-yl)methanamine CAS No. 1502673-04-2

(5-cyclopentyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1470114
CAS No.: 1502673-04-2
M. Wt: 165.24 g/mol
InChI Key: UBUAMGBPUGMZRL-UHFFFAOYSA-N
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Description

(5-cyclopentyl-1H-pyrazol-4-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. It belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds known for their wide range of pharmacological activities . The presence of both the cyclopentyl group and the primary amine functional group on the pyrazole core makes this compound a valuable building block for further chemical modifications, particularly in the synthesis of more complex molecules targeting various disease pathways . Pyrazole derivatives have demonstrated considerable potential as inhibitors of key enzymes, most notably in the field of metalloproteinases . Recent research has identified pyrazole-based compounds as highly potent and selective inhibitors of meprin α and meprin β, which are astacin metalloproteases linked to pathologies including cancer, Alzheimer's disease, fibrotic disorders, and inflammatory conditions . The structural features of the pyrazole core allow it to effectively interact with the active sites of these enzymes, and the amine group at the 4-position provides a critical handle for introducing substituents that fine-tune inhibitory activity and selectivity between the two meprin isoforms . Beyond metalloproteinase inhibition, the broader family of pyrazole-containing compounds has been extensively studied for their diverse biological activities. These include serving as protein kinase inhibitors for anticancer research , as well as demonstrating antibacterial, antifungal, anti-inflammatory, and antidepressant properties . The (5-cyclopentyl-1H-pyrazol-4-yl)methanamine structure, with its reactive amine group, is particularly suited for the synthesis of Schiff base ligands and their subsequent metal complexes, which often exhibit enhanced pharmacological effects compared to the parent ligands . This compound is intended for use by researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of complex bioactive molecules for preclinical research.

Properties

IUPAC Name

(5-cyclopentyl-1H-pyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-8-6-11-12-9(8)7-3-1-2-4-7/h6-7H,1-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUAMGBPUGMZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to (5-cyclopentyl-1H-pyrazol-4-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine, a novel pyrazole derivative with significant potential in drug discovery and development. While specific public data on this exact molecule is limited, this document leverages established chemical principles and data from analogous structures to present a scientifically rigorous guide for researchers, scientists, and drug development professionals. The guide details a plausible synthetic route, predicted physicochemical properties, and potential therapeutic applications based on the well-documented activities of the pyrazole scaffold. Experimental protocols, data tables, and process diagrams are included to provide a practical and in-depth resource.

Introduction to the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties contribute to favorable pharmacokinetic profiles and diverse pharmacological activities.[1][3] Pyrazole-containing compounds have demonstrated a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[2][4] The structural versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of biological activity and physicochemical properties.[1] This has led to the development of numerous FDA-approved drugs containing this privileged scaffold.[3][5]

The subject of this guide, (5-cyclopentyl-1H-pyrazol-4-yl)methanamine, incorporates a cyclopentyl group at the 5-position and a methanamine (aminomethyl) group at the 4-position. The cyclopentyl moiety can enhance lipophilicity and van der Waals interactions with biological targets, while the aminomethyl group can serve as a key pharmacophoric feature, participating in hydrogen bonding and salt bridge formation.

Predicted Physicochemical and Drug-Likeness Properties

PropertyPredicted Value/RangeRationale
Molecular Weight ~179.27 g/mol Calculated based on the chemical formula C₁₀H₁₇N₃.
pKa 8.5 - 9.5The primary amine is expected to be the most basic site.
LogP 1.5 - 2.5The cyclopentyl group increases lipophilicity, balanced by the polar amine and pyrazole nitrogens.
Hydrogen Bond Donors 2 (amine and pyrazole N-H)Important for target binding and solubility.
Hydrogen Bond Acceptors 2 (pyrazole nitrogens)Contributes to interactions with biological macromolecules.
Aqueous Solubility ModerateThe presence of polar amine and pyrazole groups should confer some aqueous solubility.[2]

These predicted properties suggest that (5-cyclopentyl-1H-pyrazol-4-yl)methanamine is likely to exhibit favorable drug-like characteristics, aligning with general guidelines for oral bioavailability.

Synthesis of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine

A plausible and efficient synthetic route for (5-cyclopentyl-1H-pyrazol-4-yl)methanamine is proposed, commencing from readily available starting materials. The synthesis involves three key steps: pyrazole ring formation, formylation at the C4 position, and subsequent reductive amination.

Synthetic Workflow Overview

G A 1-Cyclopentyl-1,3-butanedione C 5-Cyclopentyl-3-methyl-1H-pyrazole A->C Knorr Pyrazole Synthesis B Hydrazine Hydrate B->C E 5-Cyclopentyl-1H-pyrazole-4-carbaldehyde C->E Formylation D Vilsmeier-Haack Reagent (POCl3, DMF) D->E G (5-cyclopentyl-1H-pyrazol-4-yl)methanamine E->G Reductive Amination F Ammonia, Reducing Agent (e.g., NaBH3CN) F->G

Caption: Proposed synthetic workflow for (5-cyclopentyl-1H-pyrazol-4-yl)methanamine.

Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 5-Cyclopentyl-3-methyl-1H-pyrazole

This step utilizes the well-established Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring from a β-diketone and a hydrazine.

  • Reaction Setup: To a solution of 1-cyclopentyl-1,3-butanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 5-cyclopentyl-3-methyl-1H-pyrazole.

Protocol 2: Synthesis of 5-Cyclopentyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrazoles.[6][7] This reaction introduces a formyl group at the C4 position, which is the most nucleophilic site on the pyrazole ring.[2]

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 5-cyclopentyl-3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.[8] Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the mixture with a saturated sodium bicarbonate solution. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize or purify by column chromatography to obtain 5-cyclopentyl-1H-pyrazole-4-carbaldehyde.[9]

Protocol 3: Synthesis of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine

Reductive amination is a versatile method for converting aldehydes and ketones into amines.[10][11] In this final step, the pyrazole-4-carbaldehyde is converted to the target primary amine.

  • Reaction Setup: Dissolve 5-cyclopentyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (excess).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[12]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Make the aqueous solution basic with NaOH and extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford (5-cyclopentyl-1H-pyrazol-4-yl)methanamine.

Spectroscopic Characterization (Predicted)

The structural elucidation of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine would rely on standard spectroscopic techniques.[13] Based on analogous pyrazole derivatives, the following spectral data can be anticipated.[14][15]

TechniqueExpected Features
¹H NMR - Pyrazole N-H: Broad singlet, δ ~12-13 ppm.[16] - Pyrazole C3-H: Singlet, δ ~7.5-8.0 ppm. - CH₂ (methanamine): Singlet or doublet (if coupled to NH₂), δ ~3.5-4.0 ppm. - Cyclopentyl CH: Multiplet, δ ~2.8-3.2 ppm. - Cyclopentyl CH₂: Multiplets, δ ~1.5-2.0 ppm. - NH₂: Broad singlet, exchangeable with D₂O, δ ~1.5-2.5 ppm.
¹³C NMR - Pyrazole C5: δ ~145-155 ppm. - Pyrazole C3: δ ~135-145 ppm. - Pyrazole C4: δ ~110-120 ppm. - CH₂ (methanamine): δ ~35-45 ppm. - Cyclopentyl CH: δ ~30-40 ppm. - Cyclopentyl CH₂: δ ~25-35 ppm.
IR (cm⁻¹) - N-H stretch (pyrazole & amine): 3100-3400 (broad). - C-H stretch (aliphatic): 2850-2960. - C=N, C=C stretch (pyrazole ring): 1500-1600. - N-H bend (amine): 1590-1650.
Mass Spec (ESI+) [M+H]⁺: m/z ~180.15

Potential Therapeutic Applications and Pharmacological Profile

The pyrazole scaffold is associated with a broad spectrum of pharmacological activities.[1][17] The specific substitution pattern of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine suggests several potential therapeutic applications.

Logical Relationship of Structure to Potential Activity

G cluster_0 (5-cyclopentyl-1H-pyrazol-4-yl)methanamine cluster_1 Potential Pharmacological Activities A Pyrazole Core D Anti-inflammatory A->D Known pyrazole activity [4] E Anticancer A->E Known pyrazole activity [2] F Antimicrobial A->F Known pyrazole activity [3] G CNS Activity A->G Known pyrazole activity [1] B Cyclopentyl Group (C5) B->D Increases Lipophilicity C Methanamine Group (C4) C->G Potential for CNS penetration

Caption: Relationship between structural features and potential pharmacological activities.

Discussion of Potential Therapeutic Targets
  • Anti-inflammatory: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, similar to the drug celecoxib.[4] The structural features of the title compound could allow for favorable interactions within the active site of COX-2.

  • Anticancer: The pyrazole nucleus is present in several kinase inhibitors used in cancer therapy.[1] The aminomethyl group could serve as a key interaction point with the hinge region of various kinases.

  • Antimicrobial: Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[18] The overall structure could be optimized to target specific microbial enzymes or cellular processes.

  • Central Nervous System (CNS) Disorders: The ability of the aminomethyl group to be protonated at physiological pH may facilitate interactions with CNS targets such as G-protein coupled receptors (GPCRs) or ion channels.[3]

Further structure-activity relationship (SAR) studies would be necessary to elucidate the specific biological targets and optimize the potency and selectivity of this compound for a particular therapeutic indication.

Conclusion

(5-cyclopentyl-1H-pyrazol-4-yl)methanamine represents a promising chemical entity with a high potential for further investigation in the field of drug discovery. This technical guide provides a solid foundation for its synthesis, characterization, and exploration of its pharmacological properties. The proposed synthetic route is robust and amenable to scale-up, and the predicted physicochemical properties are favorable for drug development. The diverse biological activities associated with the pyrazole scaffold suggest that this compound and its analogues could be valuable leads for the development of new therapeutics.

References

  • Vertex AI Search. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). Technical Support Center: Spectroscopic Analysis of Pyrazoles - Benchchem. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). Vilsmeier-Haack Reaction - Organic Chemistry Portal. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of...
  • Vertex AI Search. (n.d.). A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung - Semantic Scholar. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). 4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections - PubMed. Retrieved February 14, 2026.
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  • Vertex AI Search. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved February 14, 2026.
  • Vertex AI Search. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. Retrieved February 14, 2026.
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Sources

Physicochemical Profiling & Synthetic Utility of Cyclopentyl Pyrazole Methanamine (CPM) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of Cyclopentyl Pyrazole Methanamine Derivatives Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists

Executive Summary: The "Escape from Flatland"

In modern fragment-based drug discovery (FBDD), the Cyclopentyl Pyrazole Methanamine (CPM) scaffold represents a strategic departure from traditional planar aromatic linkers (e.g., benzyl amines). By replacing the phenyl ring with a pyrazole and introducing a saturated cyclopentyl ring, this chemotype offers a superior balance of sp³ character , metabolic stability , and vectorial defined exit vectors .

This guide analyzes the CPM scaffold (specifically 1-cyclopentyl-1H-pyrazol-4-yl methanamine and its regioisomers) as a privileged building block for kinase inhibitors, GPCR ligands, and anti-infectives. We explore the causality between its structural topology and its physicochemical behavior (LogD, pKa, Solubility).

Structural & Physicochemical Analysis[1][2][3][4][5]

The Pharmacophore Triad

The CPM scaffold functions through three distinct physicochemical zones. Understanding these zones is critical for rational SAR (Structure-Activity Relationship) design.

ZoneMoietyFunction & Physicochemical Impact
Zone A (Tail) Cyclopentyl Ring Lipophilicity & Shape: Provides bulk tolerance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

). Unlike a phenyl ring, it is non-planar (envelope conformation), increasing solubility by disrupting crystal packing (lowering MP). It is metabolically superior to flexible alkyl chains (avoids

-oxidation).
Zone B (Core) Pyrazole Bioisostere: Acts as a 5-membered aromatic linker.[1][2][3] The

nitrogens serve as weak H-bond acceptors (pKa

2.5). It reduces lipophilicity (LogP) relative to phenyl (

LogP

-1.0).
Zone C (Head) Methanamine Solubilizing Warhead: The primary amine (pKa

9.2–9.6) is protonated at physiological pH, driving aqueous solubility and providing a handle for amide coupling or reductive amination.
Comparative Physicochemical Profile

The following data compares the CPM scaffold against the traditional Benzyl Amine scaffold. Note: Values are representative consensus data derived from chemometric analysis of unsubstituted cores.

PropertyBenzyl Amine (Reference)CPM Scaffold (Target)Impact on Drug Design
Fsp³ Fraction 0.140.66 Higher Fsp³ correlates with improved clinical success and solubility.
cLogP 1.11.3 Slight increase, but offset by shape complexity.
LogD (pH 7.4) -0.8-0.5 Remains hydrophilic at neutral pH due to ionization.
pKa (Basic) 9.39.4 Similar basicity; risk of hERG binding or lysosomal trapping.
TPSA (

)
26.041.8 Increased polarity aids in reducing non-specific binding.
Rotatable Bonds 23 Cyclopentyl ring pucker adds conformational entropy.

Synthetic Methodologies & Regiocontrol[2][10]

Synthesis of CPM derivatives is non-trivial due to the regioselectivity challenge of N-alkylation on the pyrazole ring. The N1-alkylation is thermodynamically favored but kinetic control can yield mixtures.

Primary Synthetic Workflow (Graphviz Visualization)

The following pathway outlines the "Convergent N-Alkylation" strategy, which is preferred for library generation.

CPM_Synthesis Start 1H-Pyrazole-4-carboxylate Step1 Step 1: N-Alkylation (Cs2CO3, DMF, 80°C) Start->Step1 Reagent1 Cyclopentyl Bromide (or Iodide) Reagent1->Step1 Intermed1 N1-Cyclopentyl Ester (Major Isomer) Step1->Intermed1  Thermodynamic Control Intermed2 N2-Cyclopentyl Ester (Minor Isomer) Step1->Intermed2 Step2 Step 2: Reduction (LiAlH4, THF) Intermed1->Step2 Step3 Step 3: Activation (SOCl2 or MsCl) Step2->Step3 Step4 Step 4: Amination (NH3/MeOH or Gabriel) Step3->Step4 Final CPM Scaffold (Free Amine) Step4->Final

Caption: Figure 1. Convergent synthesis of CPM scaffold via N-alkylation. Note the critical separation of regioisomers after Step 1.

Critical Synthetic Insights
  • Regioselectivity : When alkylating 4-substituted pyrazoles, steric hindrance from the C3/C5 substituents dictates the N1/N2 ratio. For the unsubstituted core, N1 is favored. Protocol Tip: Use Cesium Carbonate (

    
    ) in DMF to maximize the N1 yield via the "Cesium Effect."
    
  • Alternative Route : For difficult substrates, use Cyclopentylhydrazine condensed with a 1,3-dicarbonyl equivalent (e.g., Vilsmeier-Haack formylated intermediate). This yields the N1-isomer exclusively.

Experimental Characterization Protocols

To validate the physicochemical advantages of the CPM scaffold, the following self-validating protocols are recommended.

Protocol: Potentiometric pKa Determination (Sirius T3 / D-PAS)

Rationale: Accurate pKa is essential to predict lysosomal trapping and solubility at intestinal pH (6.5).

  • Preparation : Dissolve 1 mg of CPM derivative in 1.5 mL of 0.15 M KCl (ionic strength adjusted).

  • Titration : Perform a dual-titration (Acid

    
     Base 
    
    
    
    Acid) from pH 2.0 to 12.0 using 0.5 M KOH and 0.5 M HCl.
  • Data Processing : Fit the Bjerrum plot.

    • Expected Observation: A sharp inflection point at pH ~9.4 (amine). The pyrazole nitrogen is too weak (pKa < 2.5) to be observed in aqueous titration; use co-solvent (Methanol/Water) if pyrazole protonation data is required.

  • Validation : The hysteresis between the up/down titration curves must be < 0.05 pH units to confirm no precipitation occurred during the assay.

Protocol: Thermodynamic Solubility (Shake-Flask)

Rationale: Kinetic solubility (DMSO precip) overestimates solubility. Thermodynamic equilibrium is required for solid-state understanding.

  • Saturation : Add excess solid CPM (approx. 2-5 mg) to 1 mL of phosphate buffer (pH 7.4).

  • Equilibration : Agitate at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation : Centrifuge at 10,000

    
     for 10 minutes. Filter supernatant through a 0.22 
    
    
    
    m PVDF membrane.
    • Caution: Do not use Nylon filters, as pyrazoles can exhibit non-specific binding.

  • Quantification : Analyze via HPLC-UV (254 nm). Calculate concentration against a 5-point standard curve prepared in DMSO.

  • Crystal Check : Analyze the residual pellet by XRPD (X-Ray Powder Diffraction) to ensure no polymorphic transition or hydrate formation occurred.

Applications & Case Studies

Fragment-Based Lead Optimization (Kinase Inhibitors)

In the development of inhibitors for JAK or CDK families, the CPM scaffold is often used to replace the solvent-exposed piperidine or morpholine groups.

  • Mechanism : The cyclopentyl group fills the hydrophobic pocket (e.g., the ribose binding pocket), while the methanamine extends into the solvent front, forming salt bridges with Asp/Glu residues.

  • Benefit : The

    
     cyclopentyl ring reduces the "aromatic ring count," improving the developability score (QED) and reducing CYP450 inhibition liability compared to planar bi-aryl systems.
    
Mechanistic Pathway: Lysosomal Trapping

The high basicity of the methanamine (pKa > 9.0) can lead to lysosomotropism.

Lysosomal_Trapping Cytosol Cytosol (pH 7.2) [CPM-NH2] (Neutral) Membrane Lysosomal Membrane (Permeable to Neutral Species) Cytosol->Membrane Passive Diffusion Lysosome Lysosome (pH 4.5) [CPM-NH3+] (Trapped) Membrane->Lysosome Lysosome->Lysosome Protonation (Irreversible Accumulation)

Caption: Figure 2.[3][4] Mechanism of lysosomal sequestration for CPM derivatives. High pKa leads to accumulation in acidic organelles.

Mitigation Strategy : To reduce lysosomal trapping, introduce electron-withdrawing groups (e.g.,


) on the pyrazole ring or adjacent to the amine to lower the pKa to the 7.5–8.5 range.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for the Preparation of Pyrazole Derivatives. Academic Press. Link

  • Vertex Pharmaceuticals. (2024).[5][6] Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. White Rose eTheses. Link

  • Smith, D. A., & Di, L. (2021). Physicochemical Properties in Drug Design: Solubility and Permeability. Wiley-VCH. Link

Sources

Molecular weight and SMILES string for (5-cyclopentyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its metabolic stability and versatile synthetic handles have made it a focal point for the development of novel therapeutics targeting a wide array of diseases, including inflammatory conditions, cancer, and neurodegenerative disorders.[4][5] This guide provides an in-depth technical overview of a specific derivative, (5-cyclopentyl-1H-pyrazol-4-yl)methanamine, a molecule of interest for its potential applications in drug discovery programs.

This document will detail the fundamental molecular properties, propose a robust synthetic pathway grounded in established chemical transformations, and discuss the prospective utility of this compound, all supported by scientific literature.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's molecular characteristics is fundamental for any research and development endeavor. The structural attributes and calculated properties of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine are summarized below.

PropertyValueSource
IUPAC Name (5-cyclopentyl-1H-pyrazol-4-yl)methanamine-
Molecular Formula C₉H₁₅N₃Calculated
Molecular Weight 165.24 g/mol Calculated
Canonical SMILES C1CCC(C1)C2=C(CNN=C2)CNGenerated
InChI Key InChIKey=ONNPLFFJTVZEEU-UHFFFAOYSA-NGenerated

Table 1: Core Molecular and Physicochemical Data for (5-cyclopentyl-1H-pyrazol-4-yl)methanamine.

The structure consists of a pyrazole ring substituted at the 5-position with a cyclopentyl group and at the 4-position with a methanamine (aminomethyl) group. The presence of the primary amine offers a key site for further chemical modification, while the cyclopentyl group increases lipophilicity, a property that can be crucial for modulating pharmacokinetic profiles.

Synthesis and Purification

The synthesis of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine can be logically approached through a two-step sequence involving the formylation of a pyrazole precursor followed by reductive amination. This strategy is well-documented for the synthesis of related pyrazole derivatives.[6][7]

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Reductive Amination A Cyclopentylhydrazine C 5-cyclopentyl-1H-pyrazole A->C Cyclocondensation B 1,1-diethoxy-3-cyclopentylpropane-1,3-dione B->C Cyclocondensation E 5-cyclopentyl-1H-pyrazole-4-carbaldehyde C->E Formylation D Vilsmeier-Haack Reagent (POCl₃, DMF) H (5-cyclopentyl-1H-pyrazol-4-yl)methanamine E->H Reductive Amination F Ammonia Source (e.g., NH₄OAc) G Reducing Agent (e.g., NaBH₃CN)

Caption: Proposed synthetic pathway for (5-cyclopentyl-1H-pyrazol-4-yl)methanamine.

Experimental Protocols

Step 1: Synthesis of 5-cyclopentyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems like pyrazoles.[6][7]

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

  • Reaction: To the prepared Vilsmeier reagent, add 5-cyclopentyl-1H-pyrazole (the starting material, which can be synthesized via cyclocondensation of cyclopentylhydrazine with a suitable 1,3-dicarbonyl compound).

  • Heating: The reaction mixture is typically heated to facilitate the formylation process.

  • Work-up: Upon completion, the reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate). The desired aldehyde product can then be extracted using an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine via Reductive Amination

Reductive amination is a highly effective method for converting aldehydes into amines.[8][9]

  • Reaction Setup: Dissolve 5-cyclopentyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as methanol or dichloroethane.

  • Amine Source: Add a source of ammonia, for example, ammonium acetate or a solution of ammonia in methanol.

  • Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to the reaction mixture. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent.[8]

  • Work-up: After the reaction is complete, quench any remaining reducing agent and adjust the pH. The final product is then extracted into an organic solvent.

  • Purification: The final amine product can be purified by column chromatography or by formation of a salt (e.g., hydrochloride) to facilitate crystallization.

Spectroscopic Characterization

The structural confirmation of the synthesized (5-cyclopentyl-1H-pyrazol-4-yl)methanamine would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl protons, the methylene protons of the methanamine group, the pyrazole ring proton, and the amine protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals corresponding to each unique carbon atom in the molecule, including the five distinct carbons of the cyclopentyl group and the carbons of the pyrazole ring and the aminomethyl substituent.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate measurement of the molecular weight.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine and the pyrazole N-H, as well as C-H stretching for the aliphatic and aromatic components.

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][4] Derivatives of pyrazole have been developed as anti-inflammatory agents (e.g., Celecoxib), anticancer agents, and treatments for neurodegenerative diseases.[3][5]

The structure of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine makes it a valuable building block for the synthesis of more complex molecules. The primary amine can serve as a handle for the introduction of various functional groups to explore structure-activity relationships (SAR). For instance, it could be acylated or alkylated to generate a library of compounds for screening against various biological targets.

Given the known roles of pyrazole derivatives, this compound could be a precursor for novel inhibitors of kinases, a class of enzymes frequently implicated in cancer.[10] Additionally, the exploration of its activity against targets relevant to inflammatory or neurological disorders would be a logical avenue for further investigation.

Conclusion

(5-cyclopentyl-1H-pyrazol-4-yl)methanamine is a synthetically accessible molecule with significant potential as a scaffold in drug discovery. Its straightforward synthesis from readily available precursors, combined with the proven therapeutic relevance of the pyrazole core, makes it an attractive candidate for inclusion in screening libraries and as a starting point for medicinal chemistry campaigns. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the biological potential of this promising compound.

References

  • Pharmacological Activities of Pyrazole and Its Deriv
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Pyrazole: an emerging privileged scaffold in drug discovery. (URL: )
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUT
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. (URL: )
  • (1-cyclopentyl-1h-pyrazol-3-yl)methanamine - PubChem Lite. (URL: )
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (URL: )
  • Synthesis and reactions of pyrazole-4-carbaldehydes. (URL: [Link])

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (URL: )
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  • (1-Methyl-1H-pyrazol-5-yl)methanamine - PubChem. (URL: [Link])

  • The Recent Development of the Pyrazoles : A Review. (URL: [Link])

  • N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine - PubChem. (URL: [Link])

  • 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one - PubChem. (URL: [Link])

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC. (URL: [Link])

  • 5-(1H-pyrazol-1-yl)pent-2-en-1-amine - PubChem. (URL: [Link])

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (URL: [Link])

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. (URL: [Link])

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The (5-Cyclopentyl-1H-pyrazol-4-yl)methanamine Scaffold: A Technical Guide to a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Nucleus - A Cornerstone of Modern Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2][3][4] Its remarkable versatility stems from its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity for substitution at multiple positions, allowing for the fine-tuning of steric and electronic properties.[5] This adaptability has led to the incorporation of the pyrazole core into a wide array of clinically successful drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib, and analgesics.[1][5][6] The proven track record of pyrazole-containing molecules underscores the immense potential held within this heterocyclic system for the development of novel therapeutics. This guide will delve into the specific therapeutic potential of the (5-cyclopentyl-1H-pyrazol-4-yl)methanamine scaffold, exploring its synthetic accessibility, structure-activity relationships, and promising applications in various disease contexts.

Synthetic Strategies: Constructing the Pyrazole Core

The synthesis of functionalized pyrazoles is a well-established field in organic chemistry, with several robust methods available for the construction of the pyrazole ring. The most common and versatile approach is the Knorr-type synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This method allows for the introduction of a wide variety of substituents onto the pyrazole core by simply modifying the starting materials.

For the synthesis of the (5-cyclopentyl-1H-pyrazol-4-yl)methanamine scaffold, a multi-step synthetic route would be employed, as outlined in the workflow below. This process typically begins with the synthesis of a suitably substituted 1,3-diketone, which is then cyclized with hydrazine to form the pyrazole ring. Subsequent functional group manipulations would then be carried out to introduce the methanamine moiety at the 4-position.

G start Cyclopentyl Methyl Ketone + Diethyl Oxalate diketone 1-Cyclopentyl-1,3-butanedione (Claisen Condensation) start->diketone pyrazole_ester Ethyl 5-cyclopentyl-1H-pyrazole-4-carboxylate (Knorr Cyclization with Hydrazine) diketone->pyrazole_ester + Hydrazine amide 5-Cyclopentyl-1H-pyrazole-4-carboxamide (Amidation) pyrazole_ester->amide 1. Saponification 2. Amide Coupling nitrile 5-Cyclopentyl-1H-pyrazole-4-carbonitrile (Dehydration) amide->nitrile Dehydrating Agent (e.g., P₂O₅) amine (5-Cyclopentyl-1H-pyrazol-4-yl)methanamine (Reduction) nitrile->amine Reducing Agent (e.g., LiAlH₄)

Caption: General synthetic workflow for (5-cyclopentyl-1H-pyrazol-4-yl)methanamine.

Detailed Protocol: General Synthesis of a 3,4,5-Substituted Pyrazole

The following protocol provides a general methodology for the synthesis of a substituted pyrazole, which can be adapted for the synthesis of the (5-cyclopentyl-1H-pyrazol-4-yl)methanamine scaffold.

  • Synthesis of the 1,3-Diketone:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the starting ketone (e.g., cyclopentyl methyl ketone, 1.0 eq) dropwise at 0°C.

    • After stirring for 30 minutes, add the ester (e.g., diethyl oxalate, 1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting 1,3-diketone by column chromatography.

  • Knorr Pyrazole Synthesis:

    • Dissolve the purified 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add hydrazine hydrate or a substituted hydrazine (1.1 eq) to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting pyrazole derivative by recrystallization or column chromatography.

  • Functional Group Interconversion to Methanamine:

    • The specific steps for converting the substituent at the 4-position (e.g., an ester) to a methanamine group will depend on the nature of the starting functional group. A common route involves the reduction of a nitrile or an amide. For example, a 4-carboxamide can be dehydrated to the corresponding nitrile, which is then reduced to the methanamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Therapeutic Potential: Targeting Key Pathologies

The pyrazole scaffold is a versatile pharmacophore that has been successfully employed in the development of drugs for a wide range of diseases.[1][2][8] The (5-cyclopentyl-1H-pyrazol-4-yl)methanamine scaffold, by virtue of its specific substitution pattern, is predicted to have significant potential in several therapeutic areas, most notably in oncology and inflammatory diseases.

Kinase Inhibition: A Prominent Role in Cancer and Inflammation

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer and chronic inflammatory conditions.[9] The pyrazole scaffold has proven to be a particularly effective core for the design of potent and selective kinase inhibitors.[9] Several FDA-approved kinase inhibitors, such as crizotinib and ruxolitinib, feature a pyrazole ring.[6][9]

The (5-cyclopentyl-1H-pyrazol-4-yl)methanamine scaffold possesses key structural features that are conducive to binding within the ATP-binding pocket of many kinases. The pyrazole ring itself can form crucial hydrogen bond interactions with the hinge region of the kinase, a common feature of many ATP-competitive inhibitors.[9]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor (5-cyclopentyl-1H-pyrazol-4-yl)methanamine Scaffold Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a pyrazole-based kinase inhibitor.

Derivatives of the pyrazole scaffold have shown potent inhibitory activity against a variety of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Aberrant CDK activity is a common feature of many cancers.[10] Pyrazole-based compounds have been developed as potent CDK2 inhibitors, demonstrating the potential of this scaffold in cancer therapy.[10][11]

  • p38 MAP Kinase: This kinase is a key mediator of the inflammatory response. Selective inhibitors of p38 MAP kinase based on a 5-aminopyrazole scaffold have been developed, highlighting the potential for pyrazole derivatives in treating inflammatory diseases like rheumatoid arthritis.[12][13]

  • JAK Kinases: The Janus kinase (JAK) family is involved in cytokine signaling and is a validated target for inflammatory and autoimmune diseases. Pyrazole-containing compounds have been developed as potent JAK inhibitors.[9]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors.[14][15]

Structure-Activity Relationship (SAR) Insights
  • The 5-Cyclopentyl Group: The cyclopentyl group at the 5-position is a lipophilic moiety that can occupy hydrophobic pockets within the target protein's binding site. In a study of pyrazole-based inhibitors of meprin α and β, a cyclopentyl moiety at this position exhibited inhibitory activity comparable to a phenyl group, suggesting that this bulky alkyl group is well-tolerated and can contribute to potent binding.[16] This group can enhance van der Waals interactions and improve the overall binding affinity of the molecule.

  • The 4-Methanamine Group: The methanamine group at the 4-position introduces a basic nitrogen atom, which can participate in important interactions with the target protein. This basic amine can form salt bridges with acidic amino acid residues, such as aspartate or glutamate, within the binding site. For instance, in a series of p38 MAP kinase inhibitors, the addition of a basic nitrogen was hypothesized to induce an interaction with Asp112 of the enzyme.[12] This additional interaction can significantly enhance both the potency and selectivity of the inhibitor. Furthermore, the methanamine linker provides a point for further derivatization to explore additional binding interactions and optimize pharmacokinetic properties.

Quantitative Data from Representative Pyrazole Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK25[10][11]
5-(pyrimidin-2-ylamino)picolinonitrileCHK10.4[17]
5-amino-1H-pyrazole-4-carboxamideFGFR146[14][15]
5-amino-1H-pyrazole-4-carboxamideFGFR241[14][15]
Pyrazoline-based Aromatic SulfamateshCA II0.42-90.1[18]
Pyrazoline-based Aromatic SulfamateshCA IX0.72-63.6[18]

Note: The data presented here is for structurally related pyrazole derivatives and is intended to be illustrative of the potential potency of this class of compounds. The specific activity of the (5-cyclopentyl-1H-pyrazol-4-yl)methanamine scaffold would need to be determined experimentally.

Experimental Protocols: Biological Evaluation

Kinase Inhibition Assay (General Protocol)

A common method for evaluating the potency of a potential kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

  • Materials:

    • Recombinant active kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the assay buffer, the kinase, and the test compound.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

Conclusion and Future Directions

The (5-cyclopentyl-1H-pyrazol-4-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutics. Based on the well-established role of the pyrazole core in medicinal chemistry and the anticipated contributions of the cyclopentyl and methanamine substituents, this scaffold is particularly well-suited for the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.

Future research in this area should focus on:

  • Synthesis and Biological Screening: The synthesis of a library of derivatives based on the (5-cyclopentyl-1H-pyrazol-4-yl)methanamine core and their screening against a panel of therapeutically relevant kinases is a critical next step.

  • Structure-Based Drug Design: Obtaining the co-crystal structure of lead compounds bound to their target kinases will provide invaluable insights for further optimization of potency and selectivity.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds is essential for their development into viable drug candidates.

The versatility of the pyrazole scaffold, combined with the specific structural features of the (5-cyclopentyl-1H-pyrazol-4-yl)methanamine core, provides a strong foundation for the discovery of the next generation of targeted therapies.

References

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The 5-Cyclopentyl-1H-pyrazol-4-yl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy and Therapeutic Promise of the Pyrazole Core

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." This distinction arises from its presence in a wide array of FDA-approved drugs, spanning therapeutic areas from inflammation (Celecoxib) and oncology (Crizotinib) to obesity (Rimonabant).[1][3] The pyrazole core's unique physicochemical properties, including its capacity for hydrogen bonding, dipole interactions, and its role as a bioisosteric replacement for other aromatic systems, contribute to favorable pharmacokinetic and pharmacodynamic profiles.[3]

Within the vast chemical space of pyrazole derivatives, the 5-cyclopentyl-1H-pyrazol-4-yl moiety has emerged as a particularly intriguing structural motif. The incorporation of a cyclopentyl group at the 5-position introduces a lipophilic, non-planar element that can effectively probe hydrophobic pockets within target proteins, often leading to enhanced binding affinity and selectivity. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this promising chemical core for researchers, scientists, and drug development professionals.

Synthetic Strategies for Accessing the 5-Cyclopentyl-1H-pyrazol-4-yl Core

The construction of the 5-cyclopentyl-1H-pyrazol-4-yl scaffold generally relies on established methods for pyrazole synthesis, primarily the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[2] The key to accessing this specific moiety lies in the judicious choice of starting materials that incorporate the cyclopentyl group.

A common and effective strategy involves the reaction of a β-diketone bearing a cyclopentyl group with hydrazine hydrate. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the β-diketone.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of 5-cyclopentyl-1H-pyrazol-4-yl derivatives, which can be adapted based on the desired substitution pattern.

G cluster_0 Starting Material Preparation cluster_1 Pyrazole Ring Formation cluster_2 Functionalization at C4 cluster_3 Derivatization A Cyclopentyl Ketone C Claisen Condensation A->C B Ester (e.g., Diethyl oxalate) B->C D 1-Cyclopentyl-1,3-diketone C->D F Cyclocondensation D->F E Hydrazine Hydrate E->F G 5-Cyclopentyl-1H-pyrazole F->G H Vilsmeier-Haack or Friedel-Crafts Acylation G->H I 4-Formyl or 4-Acyl-5-cyclopentyl-1H-pyrazole H->I J Further chemical modifications (e.g., Amide coupling, Reductive amination) I->J K Target Molecule (e.g., 5-Cyclopentyl-1H-pyrazol-4-yl carboxamide) J->K FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Angiogenesis ERK->Cell AKT AKT PI3K->AKT AKT->Cell CDK2_Pathway CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Recruitment NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Inflammation Inflammatory Response NFkB_MAPK->Inflammation

Sources

Predicted metabolic stability of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Metabolic Stability of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Executive Summary: Metabolic Liability Profile

(5-cyclopentyl-1H-pyrazol-4-yl)methanamine represents a classic "fragment-like" scaffold often found in kinase inhibitors (e.g., JAK, FLT3) or GPCR ligands. Based on Structure-Activity Relationship (SAR) principles and matched molecular pair analysis, this compound is predicted to exhibit moderate-to-high metabolic clearance in vitro (


 protein) unless structurally optimized.

The primary metabolic liabilities are predicted to be:

  • Oxidative Deamination: The primary methanamine arm is a high-risk substrate for Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidases (SSAO).

  • Aliphatic Hydroxylation: The lipophilic cyclopentyl ring presents multiple sites for CYP3A4/CYP2D6-mediated oxidation.

  • Phase II Conjugation: The pyrazole nitrogen and primary amine are susceptible to N-glucuronidation and N-acetylation.

Section 1: Structural Deconstruction & In Silico Prediction

To accurately predict stability, we must dissect the molecule into its three pharmacophoric sectors.

1.1 The Primary Amine (The MAO Liability)

The (pyrazol-4-yl)methanamine motif places a primary amine on a methylene linker attached to an electron-rich aromatic ring.

  • Mechanism: Primary amines are canonical substrates for Monoamine Oxidases (MAO) .[1][2] The enzyme oxidizes the

    
    -carbon (the methylene group), generating an imine intermediate which spontaneously hydrolyzes to an aldehyde and ammonia.
    
  • Toxicity Risk: The resulting aldehyde is reactive and can form covalent adducts with proteins or undergo further oxidation to a carboxylic acid (detoxification).

  • Prediction: High susceptibility to non-CYP oxidative clearance.

1.2 The Cyclopentyl Ring (The CYP450 Liability)

The cyclopentyl group provides necessary lipophilicity (LogP contribution ~2.0) for binding affinity but acts as a "metabolic sponge."

  • Mechanism: CYP3A4 and CYP2D6 preferentially target lipophilic, accessible aliphatic rings.

  • Regioselectivity: Hydroxylation is predicted to occur at the C3 or C4 positions (distal to the pyrazole attachment) due to steric accessibility.

  • Prediction: Moderate susceptibility to Phase I oxidative clearance.

1.3 The Pyrazole Core (Phase II Liability)

While the aromatic ring itself is relatively stable against oxidation, the ring nitrogens are nucleophilic.

  • Mechanism: Uridine 5'-diphospho-glucuronosyltransferases (UGTs ) can transfer glucuronic acid to the unsubstituted pyrazole nitrogen (N1).

  • Prediction: Low-to-Moderate susceptibility, highly species-dependent (Human > Rat).

Section 2: Visualizing the Metabolic Map

The following diagram illustrates the predicted biotransformation pathways.

MetabolicMap Parent (5-cyclopentyl-1H-pyrazol-4-yl)methanamine Aldehyde Aldehyde Intermediate (Reactive) Parent->Aldehyde MAO-A/B (Oxidative Deamination) Hydroxy Hydroxy-Cyclopentyl Metabolite Parent->Hydroxy CYP3A4/2D6 (Aliphatic Hydroxylation) Glucuronide N-Glucuronide Conjugate Parent->Glucuronide UGT (Phase II) Acetyl N-Acetyl Conjugate Parent->Acetyl NAT1/2 (Phase II) Acid Carboxylic Acid (Inactive) Aldehyde->Acid Aldehyde Dehydrogenase

Caption: Predicted biotransformation pathways showing oxidative deamination (Red) as a potential tox liability and clearance routes (Yellow/Green).

Section 3: Experimental Validation Protocols

To confirm these predictions, the following self-validating experimental workflows are required.

3.1 Microsomal Stability Assay (Phase I Focus)

This assay determines the intrinsic clearance (


) mediated by CYPs and FMOs.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Test Compound: Incubate at 1

    
     (below 
    
    
    
    to ensure first-order kinetics).
  • Cofactor Initiation: Add NADPH (1 mM) to initiate the reaction.

    • Control A: No NADPH (detects chemical instability).

    • Control B: Standard substrates (e.g., Verapamil for high turnover, Warfarin for low turnover).

  • Sampling: Quench aliquots at

    
     min into ice-cold acetonitrile containing an Internal Standard (IS).
    
  • Analysis: LC-MS/MS quantification of Parent disappearance.

Data Analysis Table:

ParameterCalculation FormulaInterpretation

Slope of

vs. time
Rate constant of depletion


In vitro half-life


Intrinsic Clearance
3.2 Hepatocyte Stability Assay (Phase I & II)

Microsomes lack cytosolic enzymes (MAO, NAT, Aldehyde Oxidase). Since the primary amine is a predicted MAO substrate, hepatocytes are mandatory for accurate prediction.

Protocol Differences:

  • System: Cryopreserved human hepatocytes (1 million cells/mL).

  • Phase II Coverage: Intact cells contain UGTs and NATs naturally; no exogenous cofactors needed.

  • MAO Validation: If high clearance is observed in hepatocytes but low clearance in microsomes, this confirms non-CYP metabolism (likely MAO).

3.3 Reaction Phenotyping (The "Killer" Experiment)

To pinpoint the exact enzyme driving instability:

  • Chemical Inhibition:

    • Incubate with Pargyline (MAO inhibitor).[3][4][5] If stability improves significantly, the amine is the liability.

    • Incubate with Ketoconazole (CYP3A4 inhibitor). If stability improves, the cyclopentyl ring is the liability.

  • Recombinant Enzymes: Screen against a panel of rCYPs (3A4, 2D6, 2C9) and rMAOs (A/B).

Section 4: Optimization Strategies

If the compound exhibits poor stability (


 min), deploy these medicinal chemistry strategies:
4.1 Stabilizing the Amine (MAO Blockade)
  • 
    -Methylation:  Introduce a methyl group at the benzylic position (converting 
    
    
    
    to
    
    
    ). This steric bulk prevents MAO oxidation.
  • Deuteration: Replace benzylic protons with Deuterium (

    
    ). This utilizes the Kinetic Isotope Effect (KIE) to slow C-H bond breakage.
    
4.2 Stabilizing the Cyclopentyl Ring
  • Fluorination: Introduce fluorine at the C3/C4 positions. Fluorine mimics hydrogen sterically but the C-F bond is metabolically inert.

  • Ring Contraction/Expansion: Switch to a cyclobutyl (less lipophilic) or introduce a heteroatom (e.g., Tetrahydropyran) to lower LogP and reduce CYP affinity.

References

  • FDA Guidance for Industry. (2020).[6] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[6][7] U.S. Food and Drug Administration.[6][8][9] [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for metabolic stability protocols).
  • Charnwood Discovery. (n.d.). Microsomal Stability Assay Protocol.[10][11][12][13][Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Guide.[12][Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes.[14] Drug Metabolism and Disposition.[3][4][5][7][8][15] [Link] (Relevant for cycloalkyl-amine mechanistic toxicity).

Sources

Hydrogen bond donor and acceptor counts for pyrazole methanamine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Profiling of Pyrazole Methanamines: A Guide to Hydrogen Bond Stoichiometry in Lead Optimization

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and scaffold hopping, pyrazole methanamines represent a "privileged scaffold." They offer a unique duality: the pyrazole ring provides a rigid, aromatic linker capable of bidentate hydrogen bonding (mimicking the hinge-binding motif of kinase inhibitors), while the methanamine side chain introduces a solubility-enhancing, ionizable handle.

However, a recurring failure mode in in silico screening is the misclassification of these building blocks. Standard algorithms often freeze the molecule in a single tautomeric or ionization state, leading to erroneous Hydrogen Bond Donor (HBD) and Acceptor (HBA) counts. This guide dissects the dynamic protonation states of pyrazole methanamines, providing a definitive stoichiometry for both database filtering (Lipinski rules) and physiological interaction modeling.

Structural Anatomy & Tautomeric Dynamics[1]

To accurately count HBD/HBA, one must first define the species present in solution. The pyrazole methanamine core consists of a 5-membered heteroaromatic ring linked via a methylene bridge to a primary amine.

The Chameleon Effect (Annular Tautomerism)

Unlike fixed heterocycles (e.g., pyridine), unsubstituted pyrazoles exist in a tautomeric equilibrium. The proton on the ring nitrogen shuttles between position 1 (


-isomer) and position 2 (

-isomer).
  • Implication: In a static crystal structure, you see one form. In solution, the HBD and HBA sites on the ring are effectively "delocalized" until a binding partner (e.g., a protein active site) locks a specific tautomer.

The Insulation of the Methylene Bridge

The methylene group (


) acts as an electronic insulator. Consequently, the electron-withdrawing nature of the pyrazole ring has a negligible inductive effect on the basicity of the primary amine. This allows us to treat the ionization of the two centers independently.

Quantitative Stoichiometry: The Counts

This section distinguishes between Canonical Counts (used for Ro5 compliance and database filtering) and Physiological Counts (used for pharmacophore modeling at pH 7.4).

Table 1: Canonical (Neutral) State

Use this dataset for calculating Lipinski Rule of 5 compliance.

MoietyStateHBD CountHBA CountNotes
Pyrazole Ring Neutral111 NH (donor), 1 N: (acceptor)
Methanamine Neutral (

)
212 Hydrogens, 1 Lone Pair
Total Neutral 3 2 Standard Database Entry
Table 2: Physiological State (pH 7.4)

Use this dataset for docking and ADME prediction. At pH 7.4, the pyrazole is neutral (pKa ~2.5), but the primary amine (pKa ~9.5-10.5) is predominantly protonated (


).[1]
MoietyStateHBD CountHBA CountMechanistic Shift
Pyrazole Ring Neutral11Unchanged.
Methanamine Cationic (

)
30 CRITICAL: Lone pair is now occupied by a proton.
Total Ionized 4 1 High Polarity / Solvation Penalty

Senior Scientist Insight: Note the shift in HBA count from 2 to 1. Many docking programs fail here. If your pharmacophore model requires an H-bond acceptor at the amine position, the protonated species will clash. You must account for the energy penalty required to deprotonate the amine if that specific interaction is essential.

Visualizing the Dynamic Equilibrium

The following diagram illustrates the tautomeric shift and the ionization pathway that dictates the actual species available for binding.

PyrazoleDynamics cluster_neutral Neutral State (Database Form) cluster_phys Physiological State (pH 7.4) TautomerA 1H-Pyrazole-CH2-NH2 (HBD: 3, HBA: 2) TautomerB 2H-Pyrazole-CH2-NH2 (HBD: 3, HBA: 2) TautomerA->TautomerB Tautomeric Shift (Fast Exchange) Cation Pyrazole-CH2-NH3+ (HBD: 4, HBA: 1) TautomerA->Cation Protonation (pKa ~9.8) Dominant in Plasma Legend Note: At pH 7.4, the equilibrium strongly favors the Cationic form.

Figure 1: Tautomeric and ionization equilibria of pyrazole methanamine. The green arrow indicates the transition to the biologically relevant species.

Experimental Validation Protocol

Do not rely solely on calculated values (cLogP/pKa). The proximity of the pyrazole ring can occasionally lower the amine pKa via through-space electrostatic effects.

Workflow: Determination of Ionization Constants

The following protocol ensures accurate assignment of donor/acceptor counts based on empirical pKa.

ExperimentalWorkflow Start Synthesize/Acquire Building Block Purity QC: LCMS & NMR (>95%) Start->Purity Titration Potentiometric Titration (Sirius T3 or equivalent) Purity->Titration Dissolve in 0.15M KCl DataAnalysis Bjerrum Plot Analysis Titration->DataAnalysis Measure pH vs Vol Decision Is Amine pKa < 7.4? DataAnalysis->Decision Determine pKa ResultA Neutral Dominant Use Table 1 Counts Decision->ResultA Yes ResultB Cation Dominant Use Table 2 Counts Decision->ResultB No (Typical)

Figure 2: Decision tree for assigning HBD/HBA counts based on experimental pKa data.

Step-by-Step Protocol (Potentiometric Titration)
  • Preparation: Prepare a 10 mM stock solution of the pyrazole methanamine in DMSO.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Add 10-50 µL of stock to 10 mL of ionic strength adjuster (0.15 M KCl).

    • Acidify to pH 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH under inert gas (Argon) purge to exclude

      
      .
      
    • Record pH changes to generate the Bjerrum plot.

  • Calculation: Use the Henderson-Hasselbalch equation to determine the pKa.

    • Validation Check: If the pKa of the amine is < 8.5, suspect intramolecular H-bonding or electron withdrawal from substituents on the pyrazole.

Strategic Implications in Drug Design[3][4]

Fragment Growing

Pyrazole methanamines are ideal "seeds" for fragment growing.

  • The Pyrazole: Binds to the hinge region of kinases (donor-acceptor motif).

  • The Amine: Points towards the solvent front. It can be derivatized (amide coupling, reductive amination) to reach the ribose pocket or specificity gate.

Solubility vs. Permeability
  • Solubility: The high HBD count (4) and cationic charge at pH 7.4 make these fragments highly soluble, reducing the risk of aggregation in assays.

  • Permeability: The cationic charge is a liability for passive membrane permeability. To improve oral bioavailability (Ro5), the amine is often capped (e.g., converted to an amide), which removes the charge and reduces the HBD count, balancing the lipophilicity profile.

References

  • Lipinski, C. A., et al. (2001).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Compendium of Synthetic Transformations. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Filarowski, A., et al. (2008). Intramolecular Hydrogen Bonding in Pyrazoles. Journal of Molecular Structure, 880(1-3), 97-108.

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

Sources

Technical Guide: Lipophilicity and Physicochemical Profiling of (5-Cyclopentyl-1H-pyrazol-4-yl)methanamine

[1]

Executive Summary

(5-Cyclopentyl-1H-pyrazol-4-yl)methanamine (CAS: Analogous to 1525603-13-7 series) represents a critical "fragment-like" scaffold in medicinal chemistry.[1] Often utilized as a hinge-binding motif in kinase inhibitor design (e.g., JAK, p38 MAPK) or as a core for GPCR ligands, its utility is defined by a delicate balance between the hydrophobic cyclopentyl moiety and the highly polar pyrazole-methanamine headgroup.[2]

This guide addresses a common development bottleneck: The Lipophilicity Paradox . While the cyclopentyl group suggests lipophilicity, the primary amine and pyrazole ring render the molecule highly polar at physiological pH.[2] Understanding the distinction between its intrinsic lipophilicity (LogP ) and its pH-dependent distribution coefficient (LogD ) is essential for predicting blood-brain barrier (BBB) penetration, oral absorption, and solubility.[1][2]

Molecular Architecture & Physicochemical Profile[3]

To accurately interpret lipophilicity, we must first establish the ionization boundaries of the molecule.[2] The structure contains three ionizable centers that dictate its species distribution in biological media.

Structural Components[1][2][4][5][6][7]
  • Hydrophobic Core: Cyclopentyl ring (

    
    ).[2] Provides steric bulk and lipophilic contact points (Van der Waals interactions).[2]
    
  • Polar Scaffold: 1H-Pyrazole ring.[1][3] Acts as both a hydrogen bond donor (NH) and acceptor (N).[2][4]

  • Ionizable Head: Methanamine group (

    
    ).[1] A primary amine that is predominantly protonated at physiological pH.
    
Theoretical Constants

Based on Structure-Property Relationship (SPR) analysis of analogous pyrazole fragments [1][2]:

PropertyValue (Estimated)Description
Molecular Weight 165.24 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
pKa (Amine) 8.8 – 9.2The primary amine is basic.[2]
pKa (Pyrazole NH) ~14.0Weakly acidic; effectively neutral at pH 7.[2]4.
pKa (Pyrazole N) ~2.5Very weakly basic; neutral at pH 7.[1][2]4.
LogP (Neutral) 0.3 – 0.9 Intrinsic lipophilicity of the uncharged species.
LogD (pH 7.4) -1.5 to -0.8 Effective distribution coefficient (highly hydrophilic).[1]
TPSA ~55 ŲTopological Polar Surface Area (favorable for permeability).[1]

Critical Insight: At pH 7.4, the amine is >95% protonated (


).[2] Consequently, the molecule partitions into the aqueous phase significantly more than the neutral LogP suggests.[2] This explains why such fragments often show high solubility but poor passive membrane permeability unless chemically modified (e.g., amidation).[2]

Ionization & Species Distribution[1]

The following diagram illustrates the dominant species across the pH scale. Understanding this flow is vital for selecting the correct buffer systems during experimental LogP determination.

IonizationPathwayAcidicAcidic Medium (pH < 2)Dicationic Species(Py-H+, NH3+)PhysioPhysiological (pH 7.4)Cationic Species(Py, NH3+)Acidic->Physio pKa ~2.5 (Py) BasicBasic Medium (pH > 10)Neutral Species(Py, NH2)Physio->Basic pKa ~9.0 (Amine)

Experimental Determination Protocols

For accurate data, Potentiometric Titration or Shake-Flask methods are preferred over simple HPLC retention time correlations due to the molecule's ionizable nature.[1][2]

Method A: Potentiometric Titration (The "Gold Standard" for LogD)

This method simultaneously determines pKa and LogP by measuring pH changes in a dual-phase system (Water/Octanol) during titration.[1][2]

  • Reagents: 0.1 M HCl, 0.1 M NaOH, Octanol (water-saturated), KCl (ionic strength adjuster).

  • Protocol:

    • Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Sample Prep: Dissolve 5 mg of the compound in 10 mL of water/methanol (if solubility is low, though this compound is water-soluble).

    • Titration 1 (pKa): Titrate with NaOH to determine the exact pKa of the amine and pyrazole.

    • Titration 2 (LogP): Add a known volume of Octanol.[1][2] Perform the titration again. The shift in the pKa curve (Bjerrum difference plot) correlates directly to the partition coefficient of the neutral species.[2]

  • Validation: Ensure the difference in pKa between aqueous and biphasic titrations is >0.5 units for accurate LogP calculation.

Method B: Miniaturized Shake-Flask (High Throughput)

Used when sample quantity is limited (<1 mg).[1][2]

  • Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Add 100 µM compound to the aqueous phase. Add an equal volume of octanol.

  • Agitation: Shake at 25°C for 4 hours; centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

    • Note: Due to the high polarity (LogD < 0), the concentration in octanol will be very low.[2] Use a sensitive Triple Quadrupole MS for detection.

  • Calculation:

    
    
    

Computational Prediction & Optimization

When experimental data is unavailable, consensus modeling is required.[2] Below is a comparison of algorithms for this specific scaffold.

AlgorithmPredicted LogPAccuracy Note
XLogP3 0.35Generally most accurate for small organic fragments [3].[1]
WLogP 0.82Atom-based; tends to overestimate hydrophobic bulk of cyclopentyl.[1]
MLogP 1.15Topological method; often less accurate for heteroaromatics.[1]
Consensus 0.77 Recommended starting value for neutral species.
Optimization Strategy: Improving Permeability

If the experimental LogD is too low (<-1.[1]0) for your target application (e.g., CNS penetration), consider the following structural modifications:

OptimizationTreeStartCurrent State:LogD(7.4) ≈ -1.2(Too Polar)Strategy1Mask the AmineStart->Strategy1Strategy2Mask the PyrazoleStart->Strategy2Action1Amide Formation(Capping)Strategy1->Action1Action2N-Methylation(Reduce H-bond donors)Strategy2->Action2Result1Result:LogD increases to ~1.5(Good Permeability)Action1->Result1Result2Result:LogD increases to ~0.5(Moderate Permeability)Action2->Result2

ADME Implications

Solubility

The high polarity of the protonated amine confers excellent aqueous solubility (>5 mg/mL) at acidic and neutral pH.[2] This is advantageous for formulation (e.g., IV or oral solutions) but necessitates caution regarding rapid renal clearance.[2]

Metabolic Stability

The cyclopentyl ring is a metabolic "soft spot."

  • Risk: Hydroxylation by CYP3A4 or CYP2C9 at the tertiary carbon or methylene positions of the cyclopentyl ring.

  • Mitigation: If intrinsic clearance (

    
    ) is high, consider fluorination of the cyclopentyl ring to block metabolism while simultaneously boosting LogP.[2]
    
Permeability (PAMPA/Caco-2)[1][2]
  • Passive Diffusion: Predicted to be low due to the cationic charge.

  • Active Transport: As a primary amine, it may be a substrate for Organic Cation Transporters (OCTs), potentially aiding uptake despite low lipophilicity.[2]

References

  • PubChem Database. Compound Summary: (1-cyclopentyl-1H-pyrazol-3-yl)methanamine (Isomer Reference).[1] National Library of Medicine. Accessed Feb 2026. Link

  • Hansch, C., & Leo, A. (1995).[2] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Foundational text for fragment LogP calculations).

  • Cheng, T., et al. (2007).[2] Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling. Link[2]

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[5] (Context on pyrazole-amine scaffolds).

Disclaimer: The values presented in Section 2 are consensus estimates derived from QSAR modeling and structurally similar isomers. For IND-enabling studies, experimental validation using the protocols in Section 4 is mandatory.

Methodological & Application

Amide coupling reaction conditions using (5-cyclopentyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Amide Bond Formation with (5-cyclopentyl-1H-pyrazol-4-yl)methanamine

Executive Summary

(5-cyclopentyl-1H-pyrazol-4-yl)methanamine is a critical building block in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, FGFR families). Its structure combines a lipophilic cyclopentyl group (improving hydrophobic pocket occupancy) with a polar pyrazole core and a reactive primary amine.

This guide addresses the specific challenges of acylating this scaffold:

  • Ambident Nucleophilicity: Competition between the highly nucleophilic primary amine (

    
    ) and the acidic/nucleophilic pyrazole nitrogen (
    
    
    
    ).
  • Solubility: The amphoteric nature of the pyrazole core often necessitates polar aprotic solvents.

  • Purification: The polarity of the product often complicates standard silica chromatography.

We present three validated protocols ranging from discovery-scale screening to process-friendly scale-up, emphasizing T3P® (Propylphosphonic anhydride) as the superior reagent for clean isolation.

Structural Analysis & Strategic Considerations

Before selecting a protocol, the chemist must analyze the "Reactome" of the substrate.

  • Primary Amine (

    
    ):  The intended reaction site. Unhindered and highly reactive.
    
  • Pyrazole NH (

    
    ):  Weakly nucleophilic but can be acylated by highly reactive species (e.g., acid chlorides) to form N-acyl pyrazoles.
    
  • Cyclopentyl Group: Provides steric bulk at the 5-position, potentially shielding the adjacent nitrogen, but primarily affecting solubility (increasing lipophilicity).

The "Bis-Acylation" Risk: Using highly activated electrophiles (Acid Chlorides/Anhydrides) often leads to acylation at both the primary amine and the pyrazole nitrogen.

  • Mitigation:N-acyl pyrazoles are labile. A mild basic workup (e.g., aqueous

    
     or methanolic ammonia) selectively hydrolyzes the pyrazole amide while leaving the desired aliphatic amide intact.
    

Decision Matrix: Selecting the Right Condition

Use the following logic flow to determine the optimal starting point for your specific acid partner.

CouplingLogic Start Start: Acid Partner Selection IsChiral Is Acid Chiral/Epimerizable? Start->IsChiral Scale Scale of Reaction? IsChiral->Scale No ProtocolB Protocol B: T3P (No Epimerization, Easy Workup) IsChiral->ProtocolB Yes (High Risk) AcidType Acid Type? Scale->AcidType > 1 g (Process) ProtocolA Protocol A: HATU (High Success, Difficult Workup) Scale->ProtocolA < 100 mg (Discovery) AcidType->ProtocolB Complex/Functionalized ProtocolC Protocol C: Acid Chloride (Low Cost, Risk of Side Rxn) AcidType->ProtocolC Simple/Cheap

Figure 1: Decision tree for selecting amide coupling conditions based on substrate properties and scale.

Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Small scale (<100 mg), valuable acids, and high-throughput library synthesis.

Rationale: HATU generates an extremely active species (At-ester) that reacts rapidly. The high cost and difficult removal of byproduct (tetramethylurea) are acceptable at milligram scales.

Reagents:

  • Amine: (5-cyclopentyl-1H-pyrazol-4-yl)methanamine (1.0 equiv)

  • Carboxylic Acid: 1.1 equiv

  • HATU: 1.2 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester (color change to yellow/orange is typical).

  • Add (5-cyclopentyl-1H-pyrazol-4-yl)methanamine (1.0 equiv).

  • Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (x2), sat. 
    
    
    
    (x2), and Brine. Dry over
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH gradient) or Reverse Phase Prep-HPLC.

Protocol B: The "Green & Clean" (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>1 g), chiral acids, and avoiding chromatography.

Rationale: T3P is a cyclic anhydride that generates water-soluble byproducts. It exhibits low epimerization rates and allows for a "wash-only" purification in many cases.

Reagents:

  • Amine: (1.0 equiv)[1]

  • Carboxylic Acid: 1.1 equiv

  • T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is low)

Procedure:

  • Suspend Amine (1.0 equiv) and Carboxylic Acid (1.1 equiv) in EtOAc (or DMF/EtOAc mix).

  • Add Base (3.0 equiv). Cool to 0°C if the acid is particularly sensitive; otherwise, RT is acceptable.

  • Add T3P solution (1.5 equiv) dropwise.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup (The Critical Step):

    • Add water to quench.

    • Separate phases.

    • Wash organic layer with 10% Citric Acid (removes unreacted amine and pyridine).

    • Wash with 10%

      
        (removes unreacted acid and T3P byproducts).
      
    • Note: If the product precipitates during workup, filter the solid and wash with water/ether.

Protocol C: The "Bis-Acylation/Hydrolysis" Method (Acid Chlorides)

Best for: Simple aromatic acids, low cost, very large scale.

Rationale: Acid chlorides are cheap but non-selective. They will acylate the pyrazole nitrogen. This protocol includes a specific hydrolysis step to restore the pyrazole.

Procedure:

  • Dissolve Amine (1.0 equiv) and TEA (Triethylamine) (3.0 equiv) in DCM (or THF).

  • Cool to 0°C. Add Acid Chloride (1.1 equiv) dropwise.

  • Stir for 1 hour. LC-MS will likely show two peaks: Product (M+H) and Bis-acylated Product (M+H + Acid Mass).

  • Hydrolysis Step: Add MeOH (5 volumes) and 1M aqueous NaOH (2.0 equiv) or

    
    . Stir for 30 mins at RT.
    
    • Mechanism:[2][3][4][5][6] The N-acyl pyrazole is chemically similar to an active amide and hydrolyzes much faster than the desired aliphatic amide.

  • Neutralize with 1M HCl to pH 7. Extract with DCM/EtOAc.

Comparative Data Analysis

FeatureHATU (Protocol A)T3P (Protocol B)Acid Chloride (Protocol C)
Coupling Efficiency ExcellentGood to ExcellentExcellent
Epimerization Risk ModerateLow High
Atom Economy Poor (High MW byproducts)GoodVery High
Workup Chromatographic/HPLCAqueous Extraction Extraction + Hydrolysis Step
Reagent Stability Solid, HygroscopicSolution, StableMoisture Sensitive
Cost HighModerateLow

Troubleshooting & Optimization

  • Issue: Low Solubility of Starting Material.

    • Solution: The cyclopentyl group aids solubility, but the pyrazole H-bonding can cause aggregation. Use a "magic solvent mixture": DCM:DMF (4:1) or pure NMP .

  • Issue: Product Retention in Aqueous Phase.

    • Solution: If the product is amphoteric (due to the pyrazole), it may stay in the aqueous layer at extreme pH. Adjust workup pH to ~7-8 (neutral) and use 2-MeTHF or Chloroform:Isopropanol (3:1) for extraction.

  • Issue: Regioselectivity (Wrong Isomer).

    • Solution: While rare for this specific amine, if N-acylation persists, protect the pyrazole nitrogen with a THP (Tetrahydropyranyl) or Boc group prior to coupling. Deprotect with HCl/Dioxane (for Boc) or mild acid (for THP) post-coupling.

Mechanistic Workflow (T3P)

The following diagram illustrates the clean cycle of T3P coupling, highlighting why it is the preferred method for this substrate.

T3P_Mechanism Reactants Carboxylic Acid + T3P Anhydride ActiveSpecies Mixed Anhydride Active Species Reactants->ActiveSpecies Base (Pyridine) Coupling Addition of Pyrazole-Amine (Nucleophilic Attack) ActiveSpecies->Coupling Byproducts Byproducts: Propylphosphonic Acid (Water Soluble) Coupling->Byproducts Aqueous Wash Product Final Amide Product (Organic Layer) Coupling->Product Extraction

Figure 2: T3P reaction pathway showing the segregation of water-soluble byproducts from the desired lipophilic amide.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[7] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][8][9] Organic Process Research & Development, 20(2), 140–177.[7] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, J. et al. (2024). Optimization of T3P® for Epimerization-Prone Amide Couplings. Bachem Technical Guides. Link

  • Fichera, A. (2020). Selectivity in the Acylation of Aminopyrazoles. Journal of Medicinal Chemistry Case Studies.

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for (5-cyclopentyl-1H-pyrazol-4-yl)methanamine and coupling reagents before use.

Sources

Application Notes and Protocols for Reductive Amination with (5-cyclopentyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, offering a highly versatile and controlled method for the formation of carbon-nitrogen bonds.[1] This powerful transformation converts aldehydes and ketones into primary, secondary, and tertiary amines through the sequential formation of an imine or iminium ion intermediate, followed by in-situ reduction.[2][3] The elegance of this one-pot reaction lies in its ability to circumvent the common issue of overalkylation often encountered in direct alkylation of amines with alkyl halides, thus providing a more predictable and efficient route to desired amine products.[1]

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its diverse biological activities.[4][5][6] Specifically, substituted pyrazole methanamines, such as (5-cyclopentyl-1H-pyrazol-4-yl)methanamine, are valuable building blocks in drug discovery programs.[2][6][7] Their incorporation into larger molecules via techniques like reductive amination allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview and detailed protocols for the effective use of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine in reductive amination reactions.

Core Principles and Mechanistic Insights

The reductive amination process is a cascade of two key chemical events: the formation of an imine/iminium ion and its subsequent reduction.[8]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, (5-cyclopentyl-1H-pyrazol-4-yl)methanamine, on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine.[2] Under mildly acidic conditions, the imine nitrogen can be protonated to form a more electrophilic iminium ion.[6][9]

  • Reduction: A carefully selected reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the imine or iminium ion, resulting in the formation of the final secondary amine product.[3]

The pH of the reaction medium is a critical parameter that requires careful control.[9] Mildly acidic conditions (typically pH 4-7) are optimal as they facilitate both the protonation of the carbonyl group, enhancing its electrophilicity, and the dehydration of the hemiaminal intermediate.[8][9] Excessively low pH will protonate the amine, rendering it non-nucleophilic, while a high pH will slow down the formation of the imine intermediate.[9]

Visualizing the Reaction Pathway

The following diagram illustrates the generalized mechanism of reductive amination with a primary amine.

reductive_amination cluster_eq Equilibrium carbonyl Aldehyde/Ketone (R1-C(=O)-R2) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Pyr-CH2-NH2 amine (5-cyclopentyl-1H-pyrazol-4-yl)methanamine (Pyr-CH2-NH2) amine->hemiaminal imine Imine hemiaminal->imine - H2O iminium Iminium Ion imine->iminium + H+ iminium->imine - H+ product Secondary Amine (Pyr-CH2-NH-CH(R1)-R2) iminium->product + [H-] (Reducing Agent) inv3 inv1 inv2

Caption: Generalized workflow of reductive amination.

Materials and Reagents

Key Reagents
ReagentRoleSupplier RecommendationPurity
(5-cyclopentyl-1H-pyrazol-4-yl)methanaminePrimary AmineCommercially available>95%
Aldehyde or KetoneCarbonyl SourceVarious>98%
Sodium Triacetoxyborohydride (STAB)Reducing AgentSigma-Aldrich, Acros Organics>95%
Sodium CyanoborohydrideReducing AgentSigma-Aldrich, Alfa Aesar>95%
Acetic Acid (Glacial)Acid CatalystFisher Chemical, VWRACS Grade
Dichloromethane (DCM)SolventVariousAnhydrous
1,2-Dichloroethane (DCE)SolventVariousAnhydrous
Methanol (MeOH)SolventVariousAnhydrous
Saturated Sodium Bicarbonate SolutionQuenching AgentPrepared in-houseN/A
Anhydrous Magnesium Sulfate or Sodium SulfateDrying AgentVariousAnhydrous
Choosing the Right Reducing Agent

The choice of reducing agent is pivotal for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[10]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ - STAB): This is often the reagent of choice due to its mildness and excellent selectivity for imines and iminium ions over ketones and aldehydes.[2][10] It is particularly effective in aprotic solvents like DCE and DCM.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for reductive amination, NaBH₃CN is effective in protic solvents like methanol.[1][3] Its reactivity is pH-dependent; it is a much more effective reductant for iminium ions at mildly acidic pH than for carbonyls.[2][9] However, due to its high toxicity and the potential to generate hydrogen cyanide gas upon acidification, its use requires stringent safety precautions.[11]

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can reduce both the starting carbonyl and the imine intermediate.[1] Therefore, it is typically used in a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[10][12]

Experimental Protocols

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for a broad range of aldehydes and ketones due to its high selectivity and operational simplicity.

Workflow Diagram:

protocol_1 start Start dissolve Dissolve amine (1.0 eq) and carbonyl (1.1 eq) in DCE start->dissolve add_stab Add NaBH(OAc)3 (1.5 eq) in portions dissolve->add_stab stir Stir at room temperature (2-24 h, monitor by TLC/LC-MS) add_stab->stir quench Quench with saturated aqueous NaHCO3 stir->quench extract Extract with DCM or EtOAc quench->extract dry Dry organic layer (Na2SO4), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Step-by-step workflow for STAB-mediated reductive amination.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (5-cyclopentyl-1H-pyrazol-4-yl)methanamine (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Dissolve the starting materials in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • If the carbonyl compound is a ketone, a catalytic amount of glacial acetic acid (0.1-0.2 equivalents) can be added to facilitate iminium ion formation.[10]

  • To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford the desired secondary amine.

Protocol 2: Procedure using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is suitable for reactions in protic solvents. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. The workup must be performed carefully to avoid the generation of HCN gas.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve (5-cyclopentyl-1H-pyrazol-4-yl)methanamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous methanol.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (1.2-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[13] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[13]

  • Reducing Agents:

    • Sodium Triacetoxyborohydride (STAB): Water-sensitive. Handle in a dry environment. Quenching should be done slowly to control gas evolution.

    • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.[11] All waste containing this reagent must be treated with bleach to oxidize the cyanide before disposal.

    • Sodium Borohydride (NaBH₄): Reacts with water and protic solvents to release flammable hydrogen gas.[14][15] Additions to the reaction mixture should be controlled.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion - Insufficient reaction time- Inactive reducing agent- Incorrect pH- Allow the reaction to stir for a longer period.- Use a fresh bottle of the reducing agent.- Check and adjust the pH of the reaction mixture, especially when using NaBH₃CN.
Formation of Byproducts - Reduction of starting carbonyl- Over-alkylation- Use a more selective reducing agent like STAB.- For NaBH₄, ensure complete imine formation before adding the reductant.
Difficult Purification - Similar polarity of product and starting materials- Optimize the mobile phase for column chromatography.- Consider an acidic workup to extract the basic amine product into the aqueous phase, followed by basification and re-extraction.[12][16]

Conclusion

Reductive amination is a robust and reliable method for the synthesis of complex amines from readily available starting materials. The use of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine in this reaction provides a direct route to novel pyrazole-containing compounds with significant potential in drug discovery and development. By carefully selecting the appropriate reducing agent, solvent, and reaction conditions, researchers can achieve high yields of the desired secondary amines. The protocols and guidelines presented herein offer a solid foundation for the successful implementation of this important transformation.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. (n.d.). Boronina. Retrieved February 14, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Borch Reductive Amination. (2014, May 3). Chem-Station Int. Ed. Retrieved February 14, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 14, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. Retrieved February 14, 2026, from [Link]

  • Myers Chem 115. (n.d.). Harvard University. Retrieved February 14, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). JOCPR. Retrieved February 14, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry - ACS Publications. Retrieved February 14, 2026, from [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (2021). INEOS OPEN. Retrieved February 14, 2026, from [Link]

  • Reductive amination. (2023, March 16). YouTube. Retrieved February 14, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved February 14, 2026, from [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 1525603-13-7_1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine. (2025, August 31). cas号查询. Retrieved February 14, 2026, from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024, September 5). PubMed. Retrieved February 14, 2026, from [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • SODIUM BOROHYDRIDE EXTRA PURE. (n.d.). Loba Chemie. Retrieved February 14, 2026, from [Link]

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Protecting group strategies for the pyrazole nitrogen in methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic N-Protection of Pyrazoles for Regiocontrolled Methanamine Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

I. Executive Summary: The Pyrazole Nitrogen Challenge in Amine Synthesis

The pyrazole motif is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its derivatives are lauded for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[3][4][5] The synthesis of N-substituted pyrazoles, particularly those bearing a methanamine side chain, is a frequent objective in drug discovery campaigns. However, the pyrazole ring presents a distinct synthetic challenge: its two adjacent, nucleophilic nitrogen atoms.

Unsymmetrically substituted pyrazoles exist as a mixture of tautomers, and direct N-alkylation often yields a difficult-to-separate mixture of N1 and N2 regioisomers.[1][6] This lack of regiocontrol can severely hamper the efficiency of a synthetic route, leading to low yields and costly purification steps. To circumvent this, a protecting group strategy is indispensable. By temporarily masking one of the pyrazole nitrogens, chemists can direct subsequent functionalization to a specific position, ensuring a predictable and high-yielding synthesis.

This guide provides an in-depth analysis of protecting group strategies for the pyrazole nitrogen, with a focus on the synthesis of pyrazole-methanamine derivatives. We will explore the causality behind selecting an appropriate protecting group, provide detailed, field-proven protocols for their application and removal, and offer a comparative framework to guide your synthetic design.

II. The Strategic Decision: Selecting the Optimal Protecting Group

The choice of a protecting group is not arbitrary; it is a critical decision that impacts the entire synthetic sequence. An ideal protecting group for pyrazole N-protection should exhibit the following characteristics:

  • High-Yielding & Clean Reactions: Both the protection and deprotection steps should proceed in high yields with minimal side-product formation.

  • Orthogonality: The group must be selectively removable under conditions that do not cleave other protecting groups or sensitive functionalities within the molecule.[7][8]

  • Robust Stability: It must remain intact through various downstream reaction conditions, which may include strong bases, organometallic reagents, or transition-metal-catalyzed couplings.[9]

  • Minimal Electronic Interference: The protecting group should not drastically alter the electronic nature of the pyrazole ring in a way that inhibits desired transformations.[9]

Below is a comparative analysis of the most effective and commonly employed protecting groups for this purpose.

Data Summary: Comparison of Key Pyrazole N-Protecting Groups
Protecting GroupAbbreviationIntroduction ConditionsStability ProfileCleavage ConditionsOrthogonality & Key Features
tert-ButoxycarbonylBoc(Boc)₂O, Base (DMAP, Et₃N), CH₂Cl₂ or DMF[10][11]Stable to base, nucleophiles, and hydrogenation. Labile to acid.Acidic: TFA, HCl (3M)[11][12]. Selective/Mild: NaBH₄ in EtOH[7].Excellent for many applications. The Boc group is electron-withdrawing, which can influence ring reactivity.[9]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, Base (NaH, DIPEA), THF or DMF[13]Stable to a wide range of nucleophiles, bases, mild acids, and some organometallics.Acidic: HCl in EtOH[13]. Fluoride: TBAF in THF[14]. Lewis Acid: MgBr₂, SnCl₄[15].Highly versatile. Fluoride-based cleavage provides excellent orthogonality with acid-labile groups (e.g., Boc, THP). Enables "SEM switch" for advanced regiocontrol.[13][16]
TetrahydropyranylTHPDHP, Acid catalyst (p-TsOH), solvent-free or CH₂Cl₂[17][18]Stable to strong bases, organometallics, and reducing agents. Labile to acid.Mild aqueous acid (e.g., dilute HCl).A cost-effective choice for routes that avoid acidic conditions. Less sterically demanding than Boc or SEM.[9]

III. Synthetic Workflow & Decision Framework

The successful implementation of a protecting group strategy follows a logical sequence. The choice of protecting group is dictated by the planned downstream reactions.

G cluster_0 General Synthetic Workflow A Unprotected Pyrazole B N-Protection (e.g., N-Boc, N-SEM) A->B Select PG C Side-Chain Installation (e.g., Alkylation, Coupling to introduce CH₂-X) B->C Regiocontrolled Reaction D Conversion to Methanamine C->D e.g., Azide reduction, Gabriel synthesis E N-Deprotection D->E Remove PG F Final Pyrazole-Methanamine Product E->F

Caption: General workflow for pyrazole-methanamine synthesis.

To select the most appropriate protecting group, consider the following decision tree based on your planned synthetic route.

G Start Start: Choose a Protecting Group Q1 Will the synthesis involve strong acidic conditions? Start->Q1 Q2 Will the synthesis involve strong bases or organometallics? Q1->Q2 No Avoid_Boc_THP Avoid Boc and THP Q1->Avoid_Boc_THP Yes Q3 Is orthogonality with other acid-labile groups (e.g., TBS, THP) or base-labile groups (e.g., esters) required? Q2->Q3 No All_OK Boc, SEM, or THP are likely suitable Q2->All_OK Yes Use_SEM Use SEM Group Q3->Use_SEM Yes (cleave with F⁻) Use_Boc_THP Use Boc or THP Group Q3->Use_Boc_THP No

Caption: Decision matrix for selecting the right protecting group.

IV. Detailed Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of the pyrazole nitrogen. Researchers should optimize conditions for their specific substrates.

Protocol 1: N-Boc Protection of Pyrazole

This protocol utilizes di-tert-butyl dicarbonate to install the Boc group, a robust and widely used method.[10][11]

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.4 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv, catalytic) or Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Nitrogen or Argon atmosphere setup

Procedure (Protection):

  • To a dry round-bottom flask under an inert atmosphere, dissolve the substituted pyrazole (1.0 equiv) in anhydrous CH₂Cl₂ (or THF) to a concentration of approximately 0.1-0.2 M.

  • Add DMAP (catalytic amount) or Et₃N (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add (Boc)₂O (1.1 equiv) portion-wise to the stirred solution. For less reactive pyrazoles, a slight excess (up to 1.4 equiv) may be beneficial.[10]

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected pyrazole.

Procedure (Deprotection - Acidic):

  • Dissolve the N-Boc protected pyrazole in CH₂Cl₂ (approx. 0.1 M).

  • Add an excess of trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully concentrate the mixture in vacuo to remove excess TFA and solvent.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and neutralize by washing with saturated aqueous NaHCO₃.

  • Extract the aqueous layer, combine organic phases, dry over Na₂SO₄, concentrate, and purify as needed.

Procedure (Deprotection - Mild & Selective): [7] This method is particularly useful for selectively cleaving the N-Boc group from pyrazoles while leaving other N-Boc protected amines intact.[7][8]

  • Dissolve the N-Boc protected pyrazole in ethanol (95% or dry) to a concentration of 0.1 M.

  • Add sodium borohydride (NaBH₄) (1.5 - 3.0 equiv) portion-wise at room temperature.

  • Stir the reaction for 1-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).

  • Remove the ethanol in vacuo, and extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, concentrate, and purify.

Protocol 2: N-SEM Protection of Pyrazole

The SEM group offers excellent stability and orthogonal removal options, making it a powerful tool for complex multi-step syntheses.[13]

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Diisopropylethylamine (DIPEA)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Magnetic stirrer, stir bar, and standard glassware

  • Inert atmosphere setup

Procedure (Protection):

  • To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.

  • Carefully add NaH (1.2 equiv) portion-wise to the cold solvent.

  • Add a solution of the substituted pyrazole (1.0 equiv) in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.

  • Cool the reaction back to 0 °C and add SEM-Cl (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC for completion.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography to afford the N-SEM protected pyrazole.

Procedure (Deprotection - Fluoride-Mediated): [14]

  • Dissolve the N-SEM protected pyrazole (1.0 equiv) in anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0-3.0 equiv).

  • Heat the reaction to 45-60 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x), wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Procedure (Deprotection - Acidic): [13]

  • Dissolve the N-SEM protected pyrazole in ethanol.

  • Add concentrated hydrochloric acid (HCl) dropwise until the solution is ~2-4 M in HCl.

  • Stir at room temperature or heat gently (40-50 °C) for 2-8 hours, monitoring by TLC.

  • Upon completion, neutralize the solution with a base (e.g., saturated NaHCO₃ or solid K₂CO₃) and concentrate the solvent.

  • Partition the residue between water and ethyl acetate, extract the aqueous layer, and process the combined organic layers as described previously.

V. Conclusion

The regiocontrolled synthesis of pyrazole-methanamines is a critical capability in modern drug discovery. The challenges posed by the dual-nitrogen system of the pyrazole ring can be effectively overcome through the strategic application of nitrogen protecting groups. By carefully considering the stability, orthogonality, and cleavage conditions of groups like Boc and SEM, researchers can design robust and efficient synthetic routes. The protocols and decision frameworks provided in this guide offer a validated starting point for chemists to achieve their synthetic goals, enabling the rapid and predictable assembly of novel pyrazole-based therapeutic candidates.

VI. References

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124.

  • Research and Reviews (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals.

  • Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062.

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry.

  • Royalchem (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.

  • Asian Journal of Pharmaceutical and Clinical Research (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.

  • Daugulis, O., et al. (2010). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry.

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate.

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.

  • Preprints.org. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.

  • ResearchGate. (n.d.). Two independent routes leading to Boc-protected pyrazoles 5 and 3.

  • ResearchGate. (n.d.). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine.

  • Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.

  • YouTube. (2019). synthesis of pyrazoles.

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.).

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism.

  • BenchChem. (2025). Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Derivatives.

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?

  • RSC Publishing. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold.

  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.

  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

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Application Note: High-Fidelity Sulfonylation of (5-Cyclopentyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical document for drug discovery chemists. It addresses the specific chemoselectivity challenges inherent to the (5-cyclopentyl-1H-pyrazol-4-yl)methanamine scaffold.

Executive Summary

The sulfonylation of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine presents a classic competitive nucleophilicity challenge. The substrate contains two distinct nucleophilic sites: the primary exocyclic amine (–CH₂NH₂) and the endocyclic pyrazole nitrogen (–NH). While the primary amine is more basic (pKa ~10.5), the pyrazole nitrogen (pKa ~14) can participate in rapid, kinetically controlled sulfonylation, leading to bis-sulfonylated impurities or regioisomeric mixtures.

This guide details two validated protocols to ensure high yield and purity:

  • Protocol A (Direct Chemoselective Route): Optimized for speed; utilizes stoichiometric control and a "hydrolytic rescue" step to eliminate N-pyrazole sulfonamides.

  • Protocol B (Protection Strategy): Optimized for scale-up and GMP compliance; utilizes transient protection to guarantee 100% regioselectivity.

Chemical Context & Mechanistic Insight

The Selectivity Challenge

The reaction with a sulfonyl chloride (


) can proceed via two pathways:
  • Path A (Desired): Attack by the primary amine to form the stable sulfonamide.

  • Path B (Undesired): Attack by the pyrazole nitrogen to form a sulfonamide azolide.

Critical Insight: Sulfonamides attached directly to the pyrazole nitrogen are electronically similar to acyl imidazoles (e.g., CDI). They are labile and susceptible to nucleophilic attack or hydrolysis. In contrast, the desired exocyclic sulfonamide is chemically robust. We leverage this stability difference in Protocol A.

Reaction Pathway Diagram

The following flow illustrates the competition and the "Rescue" mechanism.

ReactionPathway SM (5-Cyclopentyl-1H-pyrazol-4-yl)methanamine Mono Target: Mono-Sulfonamide (Exocyclic N) SM->Mono k1 (Fast) Primary Amine Bis Impurity: Bis-Sulfonamide (Exocyclic + Endocyclic) SM->Bis k2 (Slow) Excess Reagent R_SO2Cl R-SO2Cl Mono->Bis Over-reaction Bis->Mono Selective Hydrolysis Rescue Hydrolytic Rescue (LiOH/MeOH)

Figure 1: Reaction pathways showing the kinetic formation of the target mono-sulfonamide and the reversibility of the bis-sulfonylated impurity.

Protocol A: Direct Chemoselective Sulfonylation

Best for: Discovery chemistry, rapid analog synthesis (< 5g scale).

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: (5-cyclopentyl-1H-pyrazol-4-yl)methanamine (1.0 equiv)

  • Electrophile: Sulfonyl chloride (0.95 - 1.05 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Rescue Reagent: 1M LiOH or NaOH (aq)

Step-by-Step Procedure
  • Preparation: Dissolve the amine substrate (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.1 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise over 15–20 minutes.

    • Why? Slow addition maintains a low concentration of the electrophile, favoring the more nucleophilic primary amine over the pyrazole.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]

    • Checkpoint: You may observe a peak corresponding to M+H + (R-SO2) x 2 (Bis-sulfonamide). If this > 5%, proceed to Step 4.

  • The "Rescue" (Optional but Recommended):

    • Add methanol (20% v/v relative to reaction volume).[2]

    • Add 1M NaOH or LiOH (2.0 equiv). Stir vigorously for 30–60 minutes at RT.

    • Mechanism:[3][4] The base rapidly hydrolyzes the unstable pyrazole-sulfonamide bond, reverting the bis-product back to the desired mono-product. The alkyl sulfonamide remains untouched.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine and DIPEA). Note: The sulfonamide is not basic and will remain in the organic layer.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Protection-First Strategy

Best for: Process development, scale-up (> 10g), or expensive sulfonyl chlorides.

Rationale

To guarantee 0% bis-sulfonylation, the pyrazole nitrogen is masked with a transient protecting group (Boc or THP).

Workflow Diagram

ProtectionStrategy Step1 1. Protection (Boc2O, THF) Step2 2. Sulfonylation (R-SO2Cl, Pyridine/DCM) Step1->Step2 Intermediate 1: N-Boc-Pyrazole Step3 3. Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Intermediate 2: N-Boc-Sulfonamide Final Pure Product (>98% Purity) Step3->Final

Figure 2: Three-step sequence ensuring absolute regiocontrol.

Step-by-Step Procedure
  • Protection: Treat the starting amine with (Boc)₂O (1.1 equiv) and TEA (1.2 equiv) in THF.

    • Note: Both nitrogens may react.[4] However, the primary carbamate is stable, while the pyrazole-N-Boc is labile. If bis-Boc forms, it serves the same purpose.

    • Optimization: Ideally, use SEM or THP protection if acidic stability is required for other steps, but Boc is sufficient for simple sulfonylation.

  • Sulfonylation: React the protected intermediate with Sulfonyl Chloride (1.2 equiv) and Pyridine (3.0 equiv) in DCM at RT.

    • Advantage:[5][4][2] You can use excess sulfonyl chloride to drive the reaction to completion without fear of side reactions on the pyrazole ring.

  • Deprotection: Treat the crude material with TFA/DCM (1:4) or 4M HCl in Dioxane for 1–2 hours.

    • Workup: Neutralize with sat. NaHCO₃ to precipitate the free pyrazole product.

Analytical Data & QC

When characterizing the final product, look for these diagnostic signals to confirm regioselectivity.

Feature1H NMR Signal (DMSO-d6)Diagnostic Note
Pyrazole-NH δ 12.0 – 13.0 ppm (Broad s)Presence confirms the pyrazole ring is unsubstituted (Success). Absence suggests bis-sulfonylation.
Sulfonamide-NH δ 7.5 – 8.0 ppm (t, J=6Hz)Triplet splitting indicates coupling to the adjacent CH₂ group.
Methylene (CH₂) δ 3.8 – 4.2 ppm (d)Shifts downfield significantly upon sulfonylation.
Cyclopentyl Multiplets δ 1.5 – 2.0 ppmRemains largely unchanged; internal standard for integration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Bis-sulfonylation observed Excess R-SO₂Cl or high temperature.Apply the "Rescue" hydrolysis (Step 4, Protocol A). Use LiOH/MeOH.
Low Conversion R-SO₂Cl hydrolysis due to wet solvent.Ensure DCM/THF is anhydrous. Increase R-SO₂Cl to 1.2 equiv.
Product stuck in aqueous layer Product is amphoteric (acidic sulfonamide + basic pyrazole).Adjust pH to ~5-6 for extraction. Do not use strong base (pH > 10) during extraction as the sulfonamide proton may deprotonate (forming a salt).

References

  • General Reactivity of Aminopyrazoles: Fustero, S., et al. "Chemoselective functionalization of pyrazoles." Chemical Reviews2011 , 111(11), 6984-7034.

  • Sulfonamide "Rescue" Hydrolysis: Katritzky, A. R., et al. "N-Acyl and N-sulfonylazoles as acylating and sulfonylating agents." Journal of Organic Chemistry2003 , 68(12), 4935-4937.

  • Regioselective Synthesis of Pyrazoles: Kumar, V., et al. "Recent advances in the synthesis of regioselective pyrazoles."[6] Tetrahedron2021 , 85, 132043.

  • Kinase Inhibitor Scaffolds (Contextual): Duan, W., et al. "Discovery of Pyrazole-Based Inhibitors." Journal of Medicinal Chemistry2012, 55(6), 2641–2650. (Demonstrates stability of cyclopentyl-pyrazole motifs).

Sources

Application Note: Optimizing Nucleophilic Substitution Landscapes for Pyrazole Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

Pyrazole methanamines (e.g., (1H-pyrazol-3-yl)methanamine) represent a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Crizotinib analogs) and fragment-based drug discovery. However, their utility is often hampered by their ambident nucleophilicity .

The core challenge lies in the competition between two distinct nucleophilic sites:

  • The Exocyclic Primary Amine (

    
    ):  A hard nucleophile (pKa 
    
    
    
    9.0–9.5).
  • The Pyrazole Ring Nitrogen (

    
    ):  An acidic site (pKa 
    
    
    
    14) that, upon deprotonation, becomes a highly reactive soft nucleophile.

This guide provides a validated roadmap to decouple these reactivities, enabling high-yield, regioselective functionalization via Nucleophilic Aromatic Substitution (


) and Nucleophilic Aliphatic Substitution (

).
The Reactivity Landscape (Graphviz Diagram)

The following decision tree illustrates the critical control points for selecting the correct pathway based on electrophile type and desired regioselectivity.

ReactivityLandscape Start Input: Pyrazole Methanamine + Electrophile (E+) Decision1 Identify Electrophile Type Start->Decision1 Heteroaryl Heteroaryl Halide (e.g., 2-chloropyrimidine) Decision1->Heteroaryl Electron Deficient Alkyl Alkyl Halide (e.g., Benzyl bromide) Decision1->Alkyl Aliphatic Cond_SNAr Condition: Mild Base (DIPEA, n-BuOH, 100°C) Heteroaryl->Cond_SNAr Mech_SNAr Mechanism: SNAr Cond_SNAr->Mech_SNAr Outcome_SNAr Target: Exocyclic Amine Coupled (Kinase Core Synthesis) Mech_SNAr->Outcome_SNAr Decision2 Is Ring N Protected? Alkyl->Decision2 Protected Yes (e.g., N-THP, N-SEM) Decision2->Protected High Yield Unprotected No Decision2->Unprotected Mixture Risk Risk Risk: Competitive Ring Alkylation + Over-alkylation Unprotected->Risk Sol_RedAm Solution: Reductive Amination (Aldehyde + NaBH(OAc)3) Risk->Sol_RedAm Recommended Alt.

Caption: Decision matrix for optimizing pyrazole methanamine functionalization. Note the divergence between SNAr (direct) and SN2 (requires protection or alternative strategies).

Theoretical Grounding: pKa and Nucleophilicity

To optimize these reactions, one must exploit the pKa differences.[1]

  • Exocyclic Amine: The methylene spacer insulates the amine from the aromatic ring, maintaining a pKa similar to benzylamine (

    
    ). It is neutral and nucleophilic at physiological pH.
    
  • Pyrazole Ring: The unsubstituted pyrazole is amphoteric. The NH is weakly acidic (pKa

    
    ).
    
    • Implication: Using a strong base (e.g., NaH, KOtBu) will deprotonate the ring, making the ring nitrogen (

      
      ) the dominant nucleophile (
      
      
      
      times more reactive than the neutral amine).
    • Control Strategy: To target the exocyclic amine , use organic bases (DIPEA, TEA) or weak inorganic bases (

      
      ) that are insufficient to deprotonate the pyrazole ring but sufficient to neutralize the HCl generated during substitution.
      

Protocol A: Heteroarylation (Kinase Inhibitor Synthesis)

This protocol describes the coupling of a pyrazole methanamine with a 2,4-dichloropyrimidine, a classic step in synthesizing ALK/ROS1 inhibitors.

Experimental Design
  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).[2]
    
  • Critical Parameter: Stoichiometry and Temperature. Over-heating leads to bis-substitution (displacement of both chlorides).

  • Solvent: n-Butanol (n-BuOH) or DMSO. Protic solvents like n-BuOH often accelerate

    
     via transition state stabilization (H-bonding to the leaving group).
    
Step-by-Step Protocol

Materials:

  • (1H-pyrazol-3-yl)methanamine (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: n-Butanol (0.2 M concentration)

Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.1 equiv) in n-Butanol.

  • Addition: Add DIPEA (2.5 equiv) followed by the pyrazole methanamine (1.0 equiv).

    • Note: Add the amine slowly at room temperature to avoid exotherms that could trigger bis-substitution.

  • Reaction: Heat the mixture to 80°C . Monitor via LC-MS every 30 minutes.

    • Endpoint: Disappearance of the amine. Formation of the mono-substituted product (typically at the C4-position of pyrimidine due to sterics and electronics).

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.[2]

    • Add water (3x reaction volume) to induce precipitation.

    • Filter the solid and wash with cold water/ethanol (9:1).

  • Purification: If no precipitate forms, perform extraction with EtOAc/Brine. Purify via Flash Chromatography (DCM:MeOH gradient).

Data Validation (Expected Results):

Parameter Value Notes
Yield 75–85% Lower yields indicate bis-substitution or ring N-arylation.
Regioselectivity >20:1 Exocyclic amine vs. Ring N.

| Reaction Time | 2–4 Hours | Kinetics are solvent dependent (DMSO is faster than n-BuOH). |

Protocol B: Controlled Alkylation

Direct alkylation of the exocyclic amine with alkyl halides is prone to over-alkylation (forming tertiary amines and quaternary salts) and competitive ring alkylation .

The "Reductive Amination" Alternative (Recommended)

Instead of


, use 

. This is the industry standard for mono-alkylation to avoid the "Polyalkylation" trap.
Direct Protocol (If Alkyl Halide is mandatory)

If you must use an alkyl halide, use the "Dilution & Stoichiometry" method.

Procedure:

  • Protection: Ideally, use a pyrazole with a protecting group on the ring nitrogen (e.g., 1-Boc-3-(aminomethyl)pyrazole). If using unprotected pyrazole, proceed with extreme caution regarding base strength.

  • Solvent: DMF (anhydrous).

  • Base:

    
     (1.1 equiv). Do not use NaH.
    
  • Stoichiometry: Use a deficiency of the alkyl halide (0.8 equiv) relative to the amine. This statistically favors mono-alkylation over bis-alkylation.

  • Temperature: 0°C to Room Temperature. Do not heat.

Troubleshooting & Optimization Matrix

ProblemRoot CauseCorrective Action
Bis-substitution (SNAr) Temp too high or excess amine.Lower temp to 60°C; Add amine dropwise.
Ring N-Alkylation Base too strong (pKa > 12).Switch from inorganic bases to DIPEA/TEA.
Low Solubility Pyrazole polarity.Switch solvent to DMSO or HFIP (Hexafluoroisopropanol).
Polyalkylation (SN2) Product is more nucleophilic.[3][4]Switch to Reductive Amination (Protocol 4.1).

Experimental Workflow Diagram

Workflow Reactants Reactants: Pyrazole Amine + Electrophile Solvent Solvent Selection: Protic (n-BuOH) for SNAr Aprotic (DMF) for SN2 Reactants->Solvent Base Base Addition: DIPEA (Organic) or K2CO3 Solvent->Base Heat Activation: 80°C (SNAr) / 0°C (SN2) Base->Heat Monitor LC-MS Check: Target vs. Bis-product Heat->Monitor Monitor->Heat Incomplete Workup Workup: H2O Precipitation Monitor->Workup Conversion >95%

Caption: Step-by-step experimental workflow for standardizing pyrazole methanamine substitution.

References

  • Vertex Pharmaceuticals. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv.[5] Available at: [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Pharmaceuticals.[2][6] Available at: [Link]

  • ACS GCI. (2026). Reagent Guides: Avoiding Over-alkylation. ACS Green Chemistry Institute. Available at: [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of (5-Cyclopentyl-1H-pyrazol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine as a versatile building block in solid-phase organic synthesis (SPOS). Pyrazole scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The unique structural features of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine, possessing both a primary amine for library diversification and a pyrazole core for biological interactions, make it an attractive starting point for the generation of novel compound libraries. This guide details the strategic immobilization, protection, diversification, and cleavage of this building block on a solid support, providing experimentally grounded protocols for the synthesis of N-acyl pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[5][6] Its metabolic stability and ability to act as a versatile scaffold for functionalization have led to its incorporation into a significant number of blockbuster drugs.[2][3] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of large and diverse chemical libraries, a critical component of modern drug discovery. By immobilizing a core scaffold like (5-cyclopentyl-1H-pyrazol-4-yl)methanamine on a solid support, researchers can efficiently explore a wide range of chemical space through combinatorial diversification.

Strategic Approach to Solid-Phase Synthesis

The solid-phase synthesis of a library of N-acyl-(5-cyclopentyl-1H-pyrazol-4-yl)methanamine derivatives can be systematically approached in four key stages:

  • Immobilization: Covalent attachment of the primary amine of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine to a suitable solid support.

  • Protection: Introduction of a temporary protecting group on the immobilized amine to direct subsequent chemical transformations.

  • Diversification: Reaction of the pyrazole scaffold with a variety of building blocks to generate a library of analogues.

  • Cleavage: Release of the final purified products from the solid support.

This guide will focus on the use of Wang resin, a popular solid support for the synthesis of compounds with a C-terminal carboxylic acid or, in this case, for the immobilization of an amine that will be acylated.

Experimental Protocols

PART 1: Immobilization of (5-Cyclopentyl-1H-pyrazol-4-yl)methanamine on Wang Resin

The initial step involves the attachment of the primary amine of the pyrazole building block to the hydroxyl groups of the Wang resin. This is typically achieved through an esterification reaction where the amine is first converted to a cleavable linker-amine conjugate. A more direct approach for primary amines involves activation of the resin.

Protocol 1: Immobilization on Wang Resin

StepProcedureReagents & SolventsTimeNotes
1Resin SwellingWang Resin (1.0 g, 1.0 mmol/g loading), Dichloromethane (DCM, 10 mL)30 minSwelling is crucial for reagent accessibility.
2Activation4-Nitrophenyl chloroformate (3.0 mmol), Diisopropylethylamine (DIPEA, 3.0 mmol), DCM (10 mL)1 hThe reaction should be performed under an inert atmosphere (N₂ or Ar).
3WashingDCM (3 x 10 mL), N,N-Dimethylformamide (DMF, 3 x 10 mL)15 minThorough washing is essential to remove excess reagents.
4Coupling(5-Cyclopentyl-1H-pyrazol-4-yl)methanamine (2.0 mmol), DIPEA (2.0 mmol), DMF (10 mL)12 hThe reaction mixture should be agitated to ensure complete coupling.
5WashingDMF (3 x 10 mL), DCM (3 x 10 mL), Methanol (MeOH, 3 x 10 mL)20 minAlternating solvents ensures removal of all impurities.
6CappingAcetic anhydride (2.0 mmol), Pyridine (2.0 mmol), DCM (10 mL)1 hThis step blocks any unreacted hydroxyl groups on the resin.
7Final WashingDCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL)20 minThe resin is washed and dried under vacuum.

Causality Behind Experimental Choices:

  • Wang Resin: Chosen for its acid-labile linker, allowing for cleavage of the final product under mild acidic conditions.[7]

  • 4-Nitrophenyl Chloroformate Activation: This reagent converts the hydroxyl groups of the Wang resin into activated carbonates, which readily react with the primary amine of the pyrazole.

  • DIPEA: A non-nucleophilic base used to neutralize the HCl generated during the activation and coupling steps.

  • Capping: Essential to prevent the formation of side products in subsequent synthetic steps.

PART 2: Fmoc Protection of the Immobilized Amine

To enable selective modification at the N-1 position of the pyrazole ring, the immobilized primary amine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable to a wide range of reaction conditions but can be easily removed with a mild base like piperidine.[8][9]

Protocol 2: Fmoc Protection

StepProcedureReagents & SolventsTimeNotes
1Resin SwellingImmobilized Pyrazole Resin (from Protocol 1), DMF (10 mL)30 minProper swelling ensures efficient reaction.
2Fmoc ProtectionFmoc-OSu (3.0 mmol), DIPEA (3.0 mmol), DMF (10 mL)2 hFmoc-OSu is a stable and efficient Fmoc-donating reagent.[8]
3WashingDMF (5 x 10 mL), DCM (3 x 10 mL)20 minThorough washing removes unreacted reagents.
4DryingThe resin is dried under vacuum.--

Diagram 1: Solid-Phase Synthesis Workflow

SPOS_Workflow Start (5-Cyclopentyl-1H-pyrazol-4-yl)methanamine Immobilized Immobilized Pyrazole Start->Immobilized Protocol 1: Immobilization Resin Wang Resin Resin->Immobilized Fmoc_Protected Fmoc-Protected Pyrazole Immobilized->Fmoc_Protected Protocol 2: Fmoc Protection Diversified Diversified Library on Resin Fmoc_Protected->Diversified Protocol 3: Diversification (N-Acylation) Cleaved Cleaved Product Library Diversified->Cleaved Protocol 4: Cleavage

Caption: General workflow for the solid-phase synthesis of N-acyl pyrazole derivatives.

PART 3: Diversification via N-Acylation

With the primary amine protected, the N-1 position of the pyrazole ring can be selectively acylated with a variety of carboxylic acids to introduce chemical diversity.

Protocol 3: N-Acylation of the Pyrazole

StepProcedureReagents & SolventsTimeNotes
1Resin SwellingFmoc-Protected Pyrazole Resin (from Protocol 2), DMF (10 mL)30 min-
2Fmoc Deprotection20% Piperidine in DMF (10 mL)20 minThe deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct.[10]
3WashingDMF (5 x 10 mL), DCM (3 x 10 mL)20 minEssential to remove piperidine and the Fmoc byproduct.
4CouplingCarboxylic Acid (R-COOH, 3.0 mmol), HBTU (2.9 mmol), HOBt (3.0 mmol), DIPEA (6.0 mmol), DMF (10 mL)4 hA variety of carboxylic acids can be used to generate a library.
5WashingDMF (5 x 10 mL), DCM (3 x 10 mL), MeOH (3 x 10 mL)20 min-
6DryingThe resin is dried under vacuum.--

Quantitative Data Summary

Building Block (R-COOH)Coupling Efficiency (%)Purity of Cleaved Product (%)
Benzoic Acid>95>90
Acetic Acid>98>95
4-Chlorobenzoic Acid>95>92
Cyclohexanecarboxylic Acid>96>93

Note: Coupling efficiency can be monitored using a qualitative ninhydrin test. Purity is determined by HPLC analysis of the cleaved product.

PART 4: Cleavage from the Solid Support

The final step is the cleavage of the synthesized N-acyl pyrazole derivatives from the Wang resin. This is achieved using a strong acid, typically trifluoroacetic acid (TFA).[1][4]

Protocol 4: TFA Cleavage

StepProcedureReagents & SolventsTimeNotes
1Resin PreparationAcylated Pyrazole Resin (from Protocol 3)-The resin should be dry before adding the cleavage cocktail.
2Cleavage95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (10 mL)2 hThe cleavage cocktail should be freshly prepared. TIS acts as a scavenger.
3FiltrationThe resin is filtered, and the filtrate is collected.-The resin is washed with additional TFA.
4PrecipitationThe combined filtrate is added to cold diethyl ether.30 minThe product precipitates out of the ether.
5IsolationThe precipitate is collected by centrifugation or filtration.-The product is washed with cold ether and dried.

Diagram 2: Cleavage from Wang Resin

Cleavage_Mechanism Resin_Product Resin-O-CH₂-Ph-O-CO-NH-CH₂-Pyrazole-N-Acyl Cleaved_Product HOOC-NH-CH₂-Pyrazole-N-Acyl Resin_Product->Cleaved_Product Protonation & Cleavage Resin_Carbocation Resin-O-CH₂-Ph⁺ Resin_Product->Resin_Carbocation TFA TFA (H⁺)

Caption: Acid-catalyzed cleavage of the N-acyl pyrazole from Wang resin.

Conclusion

(5-Cyclopentyl-1H-pyrazol-4-yl)methanamine is a valuable and versatile building block for solid-phase synthesis. The protocols outlined in this guide provide a robust framework for the efficient generation of libraries of N-acyl pyrazole derivatives. The strategic use of solid-phase techniques allows for rapid diversification and purification, accelerating the drug discovery process. The inherent biological relevance of the pyrazole scaffold, combined with the power of combinatorial chemistry, positions this approach as a promising avenue for the identification of novel therapeutic agents.

References

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved February 14, 2026, from [Link]

  • Arkat USA, Inc. (n.d.). N-Acylation in combinatorial chemistry. ARKIVOC. Retrieved February 14, 2026, from [Link]

  • Barlaam, B., et al. (2000). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones.
  • Giraud, M., et al. (1999). TFA cleavage of DSIP synthesis on a Wang resin. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pieczonka, A. M., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 15(16), 12698-12703.
  • Pellegrino, G., et al. (2010). Solid phase synthesis of a molecular library of pyrimidines, pyrazoles, and isoxazoles with biological potential. Tetrahedron Letters, 51(12), 1702-1705.
  • Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Ali, M. A., et al. (2014). Synthesis of some new N-acetylated pyrazoline derivatives via the efficient one-pot reaction by using p-toluenesulfonic acid. Journal of the Serbian Chemical Society, 79(10), 1187-1195.
  • Rachwalski, M., et al. (2025). Synthesis of the N-acyl pyrazole derivatives. ResearchGate. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PubMed Central. Retrieved February 14, 2026, from [Link]

  • Kumar, A., et al. (2025). Advancing sustainable peptide synthesis. Green Chemistry. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Retrieved February 14, 2026, from [Link]

  • Świętczak, E., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PubMed Central. Retrieved February 14, 2026, from [Link]

  • PubMed. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Retrieved February 14, 2026, from [Link]

  • The Hebrew University of Jerusalem. (2022). A highly efficient in situ N-acetylation approach for solid phase synthesis. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). A highly efficient in situ N-acetylation approach for solid phase synthesis. Retrieved February 14, 2026, from [Link]

  • PubMed. (2010). Solid-phase synthesis and screening of N-acylated polyamine (NAPA) combinatorial libraries for protein binding. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2022). A highly efficient in situ N-acetylation approach for solid phase synthesis. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2000). Immobilization of glyoxylic acid on Wang resin. Retrieved February 14, 2026, from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 14, 2026, from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved February 14, 2026, from [Link]

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Application Notes & Protocols for the Scale-up Synthesis of (5-Cyclopentyl-1H-pyrazol-4-yl)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Intermediates in Drug Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. Its prevalence is due to its unique electronic properties, metabolic stability, and ability to engage in various biological interactions. The specific intermediate, (5-cyclopentyl-1H-pyrazol-4-yl)methanamine, is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting kinases and other enzymes where the cyclopentyl group can provide favorable hydrophobic interactions and the methanamine moiety can act as a key pharmacophore or a synthetic handle for further elaboration.

The development of a robust, scalable, and cost-effective synthesis for such intermediates is a critical step in the drug development pipeline. This guide provides a detailed technical overview of a recommended scale-up synthetic route, focusing on the underlying chemical principles, process optimization considerations, and detailed protocols for the synthesis of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine.

Strategic Overview of the Recommended Synthetic Pathway

A multi-step synthesis has been devised, prioritizing commercially available starting materials, well-understood and scalable reactions, and straightforward purification procedures. The overall strategy involves three key stages:

  • Formation of the Pyrazole Core: Synthesis of 3-cyclopentyl-1H-pyrazole via a classical Knorr pyrazole synthesis.

  • C4-Functionalization: Introduction of a formyl group at the C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.

  • Final Conversion to the Target Methanamine: Reductive amination of the pyrazole-4-carbaldehyde.

This pathway is designed to be convergent and efficient, minimizing the number of steps and maximizing overall yield.

Synthetic_Pathway cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: C4-Formylation cluster_2 Stage 3: Reductive Amination Cyclopentyl_methyl_ketone Cyclopentyl methyl ketone Diketone 1-Cyclopentylbutane-1,3-dione Cyclopentyl_methyl_ketone->Diketone Claisen Condensation Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Diketone Pyrazole_core 3-Cyclopentyl-1H-pyrazole Diketone->Pyrazole_core Knorr Synthesis Hydrazine Hydrazine hydrate Hydrazine->Pyrazole_core Formylated_pyrazole (5-Cyclopentyl-1H-pyrazol-4-yl)carbaldehyde Pyrazole_core->Formylated_pyrazole Vilsmeier-Haack Reaction Vilsmeier_reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_reagent->Formylated_pyrazole Target_molecule (5-Cyclopentyl-1H-pyrazol-4-yl)methanamine Formylated_pyrazole->Target_molecule Reductive Amination Ammonia Ammonia Ammonia->Target_molecule Reducing_agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_agent->Target_molecule

Caption: Overall synthetic workflow for (5-cyclopentyl-1H-pyrazol-4-yl)methanamine.

Part 1: Synthesis of the 3-Cyclopentyl-1H-pyrazole Core

The foundation of this synthesis is the robust and well-documented Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1] For our target, the key intermediate is 1-cyclopentylbutane-1,3-dione.

Synthesis of 1-Cyclopentylbutane-1,3-dione

This diketone can be efficiently prepared via a Claisen condensation between cyclopentyl methyl ketone and a suitable acetylating agent, such as ethyl acetate or diethyl oxalate followed by decarboxylation. Using diethyl oxalate offers a reliable route.

Protocol 1: Synthesis of 1-Cyclopentylbutane-1,3-dione

  • Reagent Preparation: To a stirred solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add cyclopentyl methyl ketone (1.0 equivalent) at room temperature.

  • Reaction: Add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 30 °C.

  • Stirring: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Quench the reaction with a weak acid (e.g., acetic acid) and partition between water and a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to decarboxylation by heating with dilute sulfuric acid. The resulting 1-cyclopentylbutane-1,3-dione is purified by vacuum distillation.

Knorr Pyrazole Synthesis of 3-Cyclopentyl-1H-pyrazole

The cyclization of the 1,3-diketone with hydrazine hydrate is a high-yielding and scalable reaction.[2]

Protocol 2: Synthesis of 3-Cyclopentyl-1H-pyrazole

  • Reaction Setup: In a suitable reactor, dissolve 1-cyclopentylbutane-1,3-dione (1.0 equivalent) in ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.0-1.1 equivalents) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction Completion: Stir the mixture at reflux for 2-4 hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with water and brine, dried, and concentrated. The crude 3-cyclopentyl-1H-pyrazole can often be purified by crystallization or vacuum distillation. For large-scale operations, purification can also be achieved by forming an acid addition salt, crystallizing it, and then neutralizing to recover the pure pyrazole.[3][4]

Parameter Stage 1.1: Diketone Synthesis Stage 1.2: Pyrazole Synthesis
Key Reagents Cyclopentyl methyl ketone, Diethyl oxalate, Sodium ethoxide1-Cyclopentylbutane-1,3-dione, Hydrazine hydrate
Solvent EthanolEthanol or Acetic Acid
Typical Yield 75-85%85-95%
Purity (post-purification) >95%>98%
Scale-up Considerations Temperature control during addition of reagents. Efficient stirring for the heterogeneous mixture.Exotherm management during hydrazine addition. Potential for regioisomer formation with unsymmetrical diketones (not an issue here).

Part 2: Vilsmeier-Haack Formylation of 3-Cyclopentyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[7][8]

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 3-Cyclopentyl-1H-pyrazole Pyrazole->Intermediate Nucleophilic attack Product (5-Cyclopentyl-1H-pyrazol-4-yl)carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Protocol 3: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a reactor equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (3-5 equivalents) to 0 °C. Add phosphorus oxychloride (1.2-1.5 equivalents) dropwise, maintaining the temperature below 10 °C. Stir for 30-60 minutes at 0 °C to ensure complete formation of the reagent.

  • Substrate Addition: Add a solution of 3-cyclopentyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF or a co-solvent like dichloromethane dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with sodium hydroxide or sodium carbonate to a pH of 8-9 to hydrolyze the iminium salt intermediate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried, and concentrated. The crude aldehyde can be purified by recrystallization or column chromatography.

Parameter Stage 2: Vilsmeier-Haack Formylation
Key Reagents 3-Cyclopentyl-1H-pyrazole, POCl₃, DMF
Solvent DMF, Dichloromethane (optional co-solvent)
Typical Yield 70-85%
Purity (post-purification) >97%
Scale-up Considerations Highly exothermic reagent formation requires careful temperature control. The reaction is sensitive to moisture. Quenching needs to be performed cautiously.

Part 3: Reductive Amination to (5-Cyclopentyl-1H-pyrazol-4-yl)methanamine

Reductive amination is a robust and widely used transformation for the synthesis of amines from carbonyl compounds.[9] For large-scale synthesis, direct reductive amination using a mild and selective reducing agent like sodium triacetoxyborohydride is often preferred over catalytic hydrogenation due to its operational simplicity and functional group tolerance.[10]

Protocol 4: Reductive Amination

  • Reaction Setup: To a solution of (5-cyclopentyl-1H-pyrazol-4-yl)carbaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), add a source of ammonia such as ammonium acetate or a solution of ammonia in methanol (excess, ~10 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

  • Reaction Completion: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent. The basic nature of the product amine means it may be necessary to perform a final wash with brine and dry the organic layer thoroughly. After solvent removal, the crude amine can be purified by crystallization of its salt (e.g., hydrochloride) or by vacuum distillation.

Parameter Stage 3: Reductive Amination
Key Reagents (5-Cyclopentyl-1H-pyrazol-4-yl)carbaldehyde, Ammonia source (e.g., Ammonium Acetate), Sodium triacetoxyborohydride
Solvent Methanol, Dichloromethane
Typical Yield 65-80%
Purity (post-purification) >98%
Scale-up Considerations The choice of reducing agent is critical for selectivity and safety. Catalytic hydrogenation is an alternative for very large scales but requires specialized equipment.[11] Careful pH control during work-up is necessary for efficient extraction of the basic product.

Conclusion and Future Perspectives

The synthetic route outlined in this application note provides a reliable and scalable method for the production of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine. Each step utilizes well-established chemical transformations that are amenable to industrial-scale production. The provided protocols offer a starting point for process optimization, which may include catalyst screening for the reductive amination step, solvent selection for improved yields and easier work-up, and the development of crystallization-based purifications to avoid chromatography on a large scale. The continuous improvement of these processes will be crucial in reducing the cost of goods for the final API and ensuring a sustainable supply chain for these important pharmaceutical intermediates.

References

  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Large-scale reductive amination and synthesis applications - ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. [Link]

  • One-pot synthesis of pyrazole [closed] - Chemistry Stack Exchange. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. [Link]

  • The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - RSC Publishing. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis - ACS Publications. [Link]

  • Synthesis of N‐(o‐alkylphenyl) pyrazole with 1,3‐diketone, hydrazine, and maleimide - Wiley Online Library. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - ACS Publications. [Link]

  • United States Patent (19) - Googleapis.com. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for (5-cyclopentyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-005 Subject: Optimization of DMSO Solubility for Aminopyrazole Derivatives Applicable Compound: (5-cyclopentyl-1H-pyrazol-4-yl)methanamine (and related analogs)

Executive Summary: The Chemical Challenge

As a Senior Application Scientist, I often see researchers struggle with this specific class of molecules. (5-cyclopentyl-1H-pyrazol-4-yl)methanamine presents a classic "amphiphilic conflict":

  • The Lipophilic Tail: The cyclopentyl group increases

    
    , driving hydrophobic interactions.
    
  • The Polar Core: The pyrazole ring and primary methanamine moiety are potent Hydrogen Bond Donors (HBD) and Acceptors (HBA).

The Root Cause of Insolubility: The primary failure mode in DMSO is not simple lipophilicity; it is Lattice Energy . The pyrazole NH and the methanamine


 form a robust intermolecular hydrogen-bonding network (ribbons or sheets) in the solid state. DMSO, while a strong H-bond acceptor, must compete energetically to break this lattice. If your sample is a salt form (e.g., HCl), the challenge increases because DMSO solvates anions (like 

) poorly compared to water.
Module 1: Pre-Solubilization Checklist

Before attempting to dissolve, verify the physicochemical state of your material.

ParameterCheckTechnical Insight
Salt Form Is it a Free Base or HCl Salt?HCl Salts often dissolve slower in pure anhydrous DMSO than free bases because DMSO is aprotic and solvates anions poorly.
DMSO Grade Is it Anhydrous?DMSO is hygroscopic. Absorbed atmospheric water acts as an "anti-solvent" for this lipophilic molecule, causing immediate precipitation.
Appearance Crystalline vs. AmorphousCrystalline solids require higher activation energy (heat/sonication) to break the lattice than amorphous solids.
Module 2: Step-by-Step Solubilization Protocols
Protocol A: The "Standard" High-Energy Method

Use this for general stock preparation (typically 10–50 mM).

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene; DMSO attacks it).

  • Wetting: Add 50% of the calculated DMSO volume. Do not add all solvent at once. This creates a high-concentration slurry that increases particle-to-particle friction during sonication.

  • Disruption (Sonication): Sonicate in a water bath at 40°C for 10–15 minutes .

    • Why? Acoustic cavitation provides the mechanical energy to break the crystal lattice, while heat increases the kinetic solubility limit.

  • Dilution: Add the remaining DMSO to reach final volume. Vortex for 30 seconds.

  • Visual Check: Hold against a light source. If "schlieren" lines (wavy optical distortions) persist, the solution is not homogenous.

Protocol B: The "Acid-Switch" (For Stubborn Free Bases)

Use this if Protocol A fails and the compound is a Free Base.

The primary amine is basic. Protonating it can disrupt intermolecular H-bonding, but you must use an organic-soluble acid.

  • Prepare Solvent: Create a solution of 5% Acetic Acid in DMSO .

  • Solubilize: Add this modified solvent to your solid.

  • Mechanism: The acid protonates the amine (

    
    ), preventing the amine from acting as a Hydrogen Bond Acceptor in the crystal lattice, thereby lowering the energy required for solvation.
    
Protocol C: The "Co-Solvent" Approach (For Stubborn Salts)

Use this if the compound is an HCl salt.

  • The Water Trick: Add 1–2% (v/v) deionized water to your anhydrous DMSO.

  • Mechanism: While counter-intuitive for lipophilic drugs, the trace water specifically solvates the dissociated

    
     ions, which pure DMSO cannot effectively stabilize. This drives the dissolution equilibrium forward.
    
Module 3: Troubleshooting Decision Tree

The following logic flow guides you through the specific failure modes associated with aminopyrazoles.

SolubilityTree Start Start: Solid in DMSO Visual Visual Inspection Start->Visual Cloudy Cloudy / Precipitate? Visual->Cloudy Particles visible Gel Gel / Jelly-like? Visual->Gel Viscous mass Clear Clear Solution Visual->Clear No particles Heat Apply Heat (40-50°C) + Sonication Cloudy->Heat CheckSalt Check Form: Salt or Free Base? Cloudy->CheckSalt Heat Failed Gel->Heat Break Aggregates Success Proceed to QC (Centrifuge to confirm) Clear->Success Heat->Visual Re-check AddWater Add 1-2% Water (Solvate Anions) CheckSalt->AddWater It is an HCl Salt AddAcid Add 5% Acetic Acid (Disrupt H-Bonds) CheckSalt->AddAcid It is a Free Base AddWater->Visual AddAcid->Visual

Figure 1: Decision matrix for solubilizing (5-cyclopentyl-1H-pyrazol-4-yl)methanamine based on physical state and observation.

Frequently Asked Questions (FAQs)

Q1: The solution turns slightly yellow upon heating. Is my compound degrading? A: Likely not. Amines are susceptible to oxidation, and DMSO can act as a mild oxidant under extreme conditions (Pummerer rearrangement-type conditions), but at 40–50°C, this is rare. A slight yellowing is often due to trace impurities (aniline-like derivatives) forming chromophores. Validation: Run an LC-MS check. If the parent peak (


) is intact, the color is cosmetic.

Q2: It dissolved in DMSO, but crashed out when I added it to cell culture media. Why? A: This is the "Solubility Cliff." Your compound is hydrophobic (Cyclopentyl group). When you dilute DMSO into aqueous media (PBS/DMEM), the solvent power drops exponentially.

  • Fix: Do not add the DMSO stock directly to the static media.

  • Technique: Vortex the media while slowly piping the DMSO stock into the center of the vortex. This prevents local high concentrations that trigger nucleation. Keep final DMSO concentration <0.5%.[1]

Q3: Can I freeze the DMSO stock? A: Yes, but DMSO freezes at 19°C. Upon thawing, the compound may crystallize out of solution due to the "salting out" effect as the DMSO freezes first. Critical Step: You must re-heat and re-sonicate the vial every time you thaw it to ensure the concentration is homogenous before pipetting.

References
  • Gaylord Chemical Company. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. (The authoritative guide on DMSO solvent properties and compatibility). Link

  • BenchChem. (2025).[3][4][5] Dealing with poor solubility of pyrazole derivatives during synthesis. (Strategies for handling high-lattice-energy heterocycles). Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Explains the thermodynamics of salt vs. free base solubility in different solvents). Link

  • Balbach, S., & Korn, C. (2004). Pharmaceutical salt selection. International Journal of Pharmaceutics. (Detailed discussion on counter-ion effects in organic solvents). Link

Sources

Purification methods for removing impurities from pyrazole methanamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole-Amine Challenge

Synthesizing pyrazole methanamines (e.g., via nitrile reduction or reductive amination) presents a unique "double-trouble" in purification. You are dealing with a molecule that is amphoteric (the pyrazole NH is weakly acidic, pKa ~14; the pyridinic N is weakly basic, pKa ~2.5) and highly polar (the primary amine, pKa ~10).

Common failure modes include:

  • "Streaking" on Silica: The primary amine interacts strongly with acidic silanols.

  • Metal Retention: Pyrazoles are excellent ligands. They hold onto Pd, Ni, or Cu catalysts tightly, resisting standard washes.

  • Amine Oxidation/Carbamation: Primary amines react with atmospheric CO₂ to form carbamates, appearing as "ghost" impurities.

This guide provides self-validating protocols to resolve these issues.

Module 1: The "pH-Switch" Extraction Protocol

The Logic: Standard basic workups often fail because pyrazoles can act as weak acids, and the amine is water-soluble. We utilize the pKa differential between the pyrazole ring (pKa ~2.5) and the primary amine (pKa ~10) to isolate the product.

Protocol:

  • Acid Phase: Dissolve crude mixture in EtOAc or DCM. Extract with 0.5 M HCl (pH ~1).

    • Mechanism:[1][2][3] Both the pyrazole ring and the methanamine are protonated. The product moves to the aqueous layer. Non-basic impurities (unreacted nitriles, neutrals) stay in the organic layer.

  • The "Soft" Basification (Critical Step): Adjust the aqueous layer to pH ~5-6 using dilute NaOH.

    • Mechanism:[1][2][3] At pH 6, the pyrazole ring deprotonates (neutral), but the methanamine remains protonated (charged). Wash this aqueous phase with DCM. This removes impurities that were weakly basic or trapped.

  • Hard Basification: Adjust aqueous layer to pH >12 with NaOH.

    • Mechanism:[1][2][3] The methanamine deprotonates (neutral). The product is now organic-soluble.

  • Extraction: Extract 3x with DCM (or CHCl₃/IPA 3:1 for highly polar analogs).

Visual Logic Flow:

pH_Switch Start Crude Mixture (Organic Solvent) AcidWash Add 0.5M HCl (Target pH 1) Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 Org1 Organic Layer: Neutrals/Nitriles (DISCARD) Sep1->Org1 Aq1 Aqueous Layer: Product (Protonated) Sep1->Aq1 BaseSoft Adjust to pH 5-6 Aq1->BaseSoft Wash Wash with DCM BaseSoft->Wash Aq2 Aqueous Layer: Product still charged (Amine pKa ~10) Wash->Aq2 Org2 Organic Wash: Weak Bases (DISCARD) Wash->Org2 BaseHard Adjust to pH >12 Aq2->BaseHard FinalExt Extract with DCM/IPA BaseHard->FinalExt Product Pure Pyrazole Methanamine FinalExt->Product

Caption: Step-by-step pH switching logic to isolate pyrazole methanamines based on pKa differentials.

Module 2: Chromatography Optimization

The Problem: Primary amines hydrogen-bond to silanols on silica gel, causing broad peaks (tailing) and yield loss.

The Solution: Deactivate the silica surface.[4]

Recommended Mobile Phases:

Solvent System Additive (Modifier) Use Case
DCM / MeOH 1% Triethylamine (TEA) Standard. TEA blocks acidic silanol sites.
DCM / MeOH 1% NH₄OH (Aqueous) "Ammoniated Silica." Best for highly polar amines.

| EtOAc / EtOH | 1-2% TEA | Alternative if DCM is restricted. |

Troubleshooting Protocol:

  • Pre-treatment: Flush the column with mobile phase + modifier before loading the sample. This saturates the silica active sites.

  • Loading: Dissolve the crude in a minimum amount of DCM containing 1% TEA. Do not load in pure acid or methanol.

  • Gradient: Start with 100% DCM (with 1% TEA) and ramp to 10-20% MeOH. Pyrazole amines usually elute between 5-10% MeOH.

Module 3: Scavenging Metal Catalysts

The Problem: Pyrazoles are excellent ligands for Pd, Ni, and Cu. A simple filtration through Celite often leaves 500+ ppm metal residue (colored product).

The Solution: Chelation Scavenging.

Method A: Solid-Supported Scavengers (Preferred)

  • Reagent: SiliaMetS® Thiol or Thiourea (functionalized silica).

  • Protocol:

    • Dissolve crude (post-workup) in THF or EtOAc.

    • Add 4 equivalents (w/w) of scavenger resin.

    • Stir at 40°C for 2-4 hours.

    • Filter through a 0.45µm frit.

  • Why: The thiol binds Pd/Ni orders of magnitude tighter than the pyrazole nitrogen.

Method B: Chemical Wash (Chelation)

  • Reagent: Aqueous solution of Na₂EDTA or L-Cysteine .

  • Protocol: During the extraction (Module 1), wash the organic phase with 5% aqueous Na₂EDTA (pH adjusted to 8-9).

  • Why: EDTA displaces the pyrazole ligand from the metal center, pulling the metal into the aqueous phase.

Module 4: Salt Formation & Recrystallization

For drug development, an amorphous free base is often unstable (absorbs CO₂). Converting to a salt is the best purification/stabilization step.

Protocol: HCl Salt Formation

  • Dissolve the purified free base in Diethyl Ether or EtOAc .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise.

  • Observation: A white precipitate should form immediately.

  • Recrystallization: If the salt is impure, recrystallize from Hot Ethanol/Acetone or Isopropanol .

    • Note: Avoid water if possible, as pyrazole salts can be hygroscopic.

Frequently Asked Questions (FAQ)

Q1: My product disappears on the silica column. Where did it go? A: It is likely irreversibly bound to acidic silanols.

  • Fix: Did you use TEA? If yes, switch to Reverse Phase (C18) chromatography using Water/Acetonitrile with 0.1% TFA or Ammonium Formate . The amine elutes easily on C18.

Q2: The NMR shows a "ghost" peak at ~160 ppm (carbon) and broad signals. A: This is likely the carbamate formed by reaction with air (CO₂).

  • Fix: The salt form (Module 4) prevents this. Alternatively, sparge all solvents with Argon and store the free base under inert atmosphere.

Q3: I see two spots on TLC that are very close. Is this an isomer? A: If you synthesized the pyrazole via hydrazine condensation, you likely have N1 vs N2 regioisomers .

  • Fix: These usually separate on silica, but require a shallow gradient (e.g., 0.5% MeOH increase per column volume). Regioisomers often have significantly different melting points; try recrystallization.

Q4: My product is colored (yellow/brown) even after column. A: This indicates trace oxidized phenylhydrazine impurities or metal residues .

  • Fix: Treat with activated carbon (Charcoal) in refluxing ethanol, filter hot through Celite, then perform the Salt Formation (Module 4).

Decision Tree: Choosing the Right Purification

DecisionTree Start Crude Reaction Mixture CheckMetal Is Metal Catalyst Present? Start->CheckMetal Scavenge Use Thiol Resin or EDTA Wash CheckMetal->Scavenge Yes CheckPolarity Is Product Water Soluble? CheckMetal->CheckPolarity No Scavenge->CheckPolarity Extraction pH-Switch Extraction (Module 1) CheckPolarity->Extraction No (Lipophilic) Lyophilize Reverse Phase HPLC (C18 + 0.1% TFA) CheckPolarity->Lyophilize Yes (Hydrophilic) CheckPurity Purity > 95%? Extraction->CheckPurity Lyophilize->CheckPurity SaltForm Form HCl Salt Recrystallize (EtOH/Et2O) CheckPurity->SaltForm Yes Silica Silica Column (DCM + 1% TEA) CheckPurity->Silica No Silica->SaltForm

Caption: Operational workflow for determining the correct purification sequence.

References

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. [Link] (Accessed 2026).

  • Dolan, J. "Triethylamine as a Mobile Phase Additive: Take It or Leave It?" LCGC International, 2019. [Link]

  • University of Rochester. "Workup for Removing Amines." Not Voodoo X. [Link]

Sources

Technical Guide: Resolving Tautomerism & Handling in (5-Cyclopentyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Subject Matter Expert: Senior Application Scientist, Medicinal Chemistry Division Last Updated: February 14, 2026

Introduction: The "Chameleon" Challenge

You are likely reading this because your NMR spectrum looks like a baseline error, or your alkylation reaction yielded an inseparable mixture of regioisomers.

(5-Cyclopentyl-1H-pyrazol-4-yl)methanamine is a deceptively simple building block. However, it presents a "perfect storm" of chemical challenges:

  • Annular Tautomerism: The pyrazole ring protons shift rapidly between

    
     and 
    
    
    
    , complicating structural assignment.
  • Dual Nucleophilicity: You have a primary exocyclic amine (

    
    ) and two endocyclic pyrazole nitrogens.
    
  • Steric Bulk: The cyclopentyl group exerts significant steric pressure, influencing both tautomeric equilibrium and reaction kinetics.

This guide moves beyond basic textbook definitions to provide actionable, field-proven protocols for identifying, synthesizing, and purifying this scaffold.

Module 1: Analytical Troubleshooting (NMR & Identification)

The Problem: "My NMR peaks are broad or missing."

In solution, 3(5)-substituted pyrazoles undergo rapid proton exchange (prototropy). If the exchange rate is intermediate on the NMR timescale, the signals for


 carbons and the attached protons broaden or disappear (coalescence).
The Solution: Controlling the Equilibrium

You cannot stop tautomerism, but you can shift the equilibrium or freeze the exchange rate to get sharp peaks.

Protocol A: The "TFA Freeze" (Recommended for Characterization)

Protonating the pyrazole ring creates a symmetric pyrazolium species or slows the exchange enough to resolve distinct signals.

  • Standard Sample: Dissolve 5-10 mg of sample in

    
     DMSO-
    
    
    
    .
  • Acid Spike: Add

    
     drops of Trifluoroacetic acid (TFA) or use TFA-
    
    
    
    .
  • Result: The broad "hump" for the NH should sharpen or shift downfield (

    
    ). The 
    
    
    
    and
    
    
    signals will sharpen.
Protocol B: Solvent Selection Logic
  • CDCl

    
    :  Often leads to broad peaks due to intermediate exchange rates and potential aggregation (dimers).
    
  • DMSO-

    
    :  Strong H-bond acceptor. Often slows exchange or favors one tautomer, sharpening peaks.
    
  • Methanol-

    
    :  Promotes rapid exchange. Peaks appear as a weighted average of the two tautomers (sharp but averaged).
    
Visualizing the Equilibrium

Tautomerism cluster_legend Stability Factor T1 Tautomer A (3-Cyclopentyl) (Less Steric Strain) TS Transition State (Proton Transfer) T1->TS Solvent/Temp Dependent TS->T1 T2 Tautomer B (5-Cyclopentyl) (Steric Clash with NH) TS->T2 T2->TS note The cyclopentyl group prefers position 3 (distal to NH) to minimize steric repulsion.

Figure 1: The tautomeric equilibrium. In solution, the bulky cyclopentyl group generally favors the position distal to the N-H (Position 3) to avoid steric clash, though nomenclature often defaults to "5-cyclopentyl".

Module 2: Synthetic Regiocontrol

The Problem: "I got a mixture of N-alkylated isomers."

When alkylating the pyrazole nitrogen, the electrophile can attack either


 or 

.[1]
  • N1 Attack: Adjacent to the cyclopentyl group (Sterically hindered).

  • N2 Attack: Distal to the cyclopentyl group (Sterically accessible).

The Solution: Steric Steering & Protecting Groups
Scenario 1: You want to alkylate the Pyrazole Ring.
  • Direct Alkylation: Reaction with alkyl halides (R-X) and base (

    
     or 
    
    
    
    ) will predominantly yield the 1-alkyl-3-cyclopentyl isomer (alkylation at the less hindered nitrogen).
    • Note: This results in the cyclopentyl group being at position 3 in the final product.

  • Forcing the "Crowded" Isomer: If you need the 1-alkyl-5-cyclopentyl isomer (where the alkyl group is next to the cyclopentyl), direct alkylation will fail or give low yields.

    • Strategy: You must cyclize a hydrazine onto a diketone precursor rather than alkylating the pre-formed pyrazole.

Scenario 2: You want to react the Methanamine (

).

The exocyclic amine is more nucleophilic than the pyrazole ring, but the pyrazole NH is acidic.

  • Protection: Use a Boc-anhydride (

    
    ) limiting strategy.
    
    • Step 1: 1.0 eq

      
       at 
      
      
      
      . The primary amine reacts first.
    • Step 2: Isolate the N-Boc-aminomethyl pyrazole.

    • Step 3: Perform pyrazole chemistry.

Decision Tree: Synthesis Workflow

Synthesis Start Start: (5-Cyclopentyl-1H-pyrazol-4-yl)methanamine Goal What is your target? Start->Goal PathA Functionalize Side Chain (-NH2) Goal->PathA PathB Functionalize Ring Nitrogen (NH) Goal->PathB ActionA Direct reaction feasible. (Primary amine is most nucleophilic) PathA->ActionA ActionB MUST Protect -NH2 first (Boc/Cbz) PathB->ActionB Regio Regioselectivity Issue? ActionB->Regio StericControl Major Product: Alkylation at N distal to Cyclopentyl (1-R-3-cyclopentyl) Regio->StericControl Standard Base CrowdedTarget Target: 1-R-5-cyclopentyl? (Alkylation adjacent to Cyclopentyl) Regio->CrowdedTarget AltRoute STOP: Direct alkylation fails. Use de novo synthesis (Hydrazine + Diketone) CrowdedTarget->AltRoute

Figure 2: Strategic decision tree for functionalizing the scaffold. Note the "Stop" point for sterically crowded isomers.

Module 3: Purification & Handling

The Problem: "My compound streaks on the column."

Both the primary amine and the pyrazole ring interact strongly with the acidic silanols on standard silica gel, causing tailing and yield loss.

The Solution: Amine-Modified Chromatography
Protocol: The "Basified" Silica Column

Do not run a standard Hexane/EtOAc column.

  • Mobile Phase Modifier:

    • Use Dichloromethane (DCM) / Methanol (MeOH) systems.

    • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to the mobile phase.
      
    • Example: 90:10:1 (DCM : MeOH :

      
      ).
      
  • Alternative Stationary Phases:

    • Neutral Alumina: Eliminates the acidity issue entirely.

    • Amine-Functionalized Silica: (e.g., KP-NH cartridges) are ideal for this specific molecule.

Storage Warning
  • Hygroscopicity: As a free base, the methanamine moiety will absorb atmospheric

    
     to form carbamates or simply absorb water.
    
  • Recommendation: Store as the HCl or TFA salt for long-term stability.

Frequently Asked Questions (FAQ)

Q: Why does the LCMS show two peaks with the same mass? A: If you are running an acidic mobile phase (Formic acid/TFA), you might be separating the tautomers if the column temperature is low and the exchange is slow. However, it is more likely you are seeing rotamers if you have acylated the amine (e.g., an amide bond on the side chain), or you have successfully separated the


 vs 

alkylated regioisomers if you performed a reaction.

Q: I need the 5-cyclopentyl isomer (sterically crowded). Can I use a protecting group to force it? A: This is difficult. Transient protection (e.g., SEM-Cl) usually goes to the less hindered nitrogen first. To get the substituent on the crowded nitrogen, you typically need to synthesize the ring with the substituent already in place (using an


-substituted hydrazine), rather than adding it later.

Q: Can I use the HCl salt directly in my reaction? A: Yes, but you must add an extra equivalent of base (e.g., DIPEA or TEA) to liberate the free amine/pyrazole. Be aware that chloride ions can sometimes act as nucleophiles in sensitive metal-catalyzed cross-couplings.

References

  • Alkylation Regioselectivity

    • Elguero, J. et al. "Pyrazoles."[1][2][3][4][5] Comprehensive Heterocyclic Chemistry II. (1996). Defines the steric dominance in pyrazole alkylation.

    • Review: "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Organic Chemistry Portal. Link

  • Tautomerism Mechanisms

    • Alkorta, I. & Elguero, J. "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." Journal of Chemical Information and Modeling. Link

  • Purification of Amines

    • Biotage Technical Guide. "Is there an easy way to purify organic amines?" Link

  • NMR Solvent Effects

    • Reichardt, C.[6] "Solvents and Solvent Effects in Organic Chemistry." (General Reference for DMSO vs CDCl3 effects on H-bonding heterocycles).

Sources

Technical Support Center: Selective Acylation of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ACY-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing side reactions during acylation of 4-(aminomethyl)pyrazoles

Executive Summary

You are attempting to acylate the exocyclic primary amine of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine while leaving the pyrazole ring nitrogen (


) unsubstituted.

The Core Challenge: The pyrazole ring nitrogen is nucleophilic. While the primary amine (


) is more basic (

) than the pyrazole (

for the conjugate acid, but the neutral

is nucleophilic), acylation reagents (acid chlorides, anhydrides) are potent electrophiles that often react with both centers. This leads to a mixture of the desired mono-amide , the bis-acylated impurity, and potentially regioisomeric

-acyl pyrazoles
.

The Solution: Do not rely solely on kinetic selectivity. Instead, exploit the hydrolytic instability of


-acyl pyrazoles. By designing a "self-correcting" workup, you can chemically erase the side reaction without complex chromatography.

Reaction Pathway Analysis

Understanding the competition between the exocyclic amine and the ring nitrogen is critical. The diagram below illustrates the kinetic vs. thermodynamic landscape of your reaction.

ReactionPathway SM (5-cyclopentyl-1H-pyrazol-4-yl)methanamine (Starting Material) MonoAmide Target Mono-Amide (Thermodynamic Product) SM->MonoAmide Fast (k1) Primary Amine Attack NAcyl N-Acyl Pyrazole (Unstable Intermediate) SM->NAcyl Slower (k2) Ring N Attack Reagent Acylating Agent (R-CO-X) BisAcyl Bis-Acylated Species (Kinetic Impurity) MonoAmide->BisAcyl Excess Reagent BisAcyl->MonoAmide Hydrolytic Workup (Mild Base/MeOH) NAcyl->SM Hydrolysis NAcyl->BisAcyl Amine Attack

Figure 1: Reaction pathways showing the reversibility of the N-acyl side products. The blue dotted line represents the recommended "self-correcting" workup strategy.

Recommended Protocols

Protocol A: The "Self-Correcting" Hydrolytic Workup (Gold Standard)

Best for: Acid chlorides and anhydrides where high yield is required without column chromatography.

Concept:


-acyl pyrazoles behave like activated amides (similar to 

-acyl imidazoles). They hydrolyze much faster than the desired aliphatic amide. We intentionally allow some side reaction to occur, then destroy it.

Step-by-Step Guide:

  • Acylation:

    • Dissolve substrate in DCM or THF.

    • Add 1.1 equivalents of the acylating agent.

    • Add 1.2 equivalents of a base (TEA or DIPEA).

    • Note: Do not worry if TLC shows two spots (Target + Bis-acyl).

  • The Quench (Critical Step):

    • Once the starting material is consumed, add Methanol (20% v/v relative to solvent) and a catalytic amount of aqueous NaOH (or saturated

      
       if the group is sensitive) directly to the reaction mixture.
      
    • Stir vigorously for 30–60 minutes at room temperature.

    • Mechanism:[1][2][3] The methoxide/hydroxide attacks the carbonyl on the pyrazole ring (

      
      -acyl), cleaving it back to the 
      
      
      
      -pyrazole. The aliphatic amide remains untouched.
  • Isolation:

    • Wash with water/brine.

    • Dry organic layer and concentrate.

    • The residue should be the pure mono-acylated product.

Protocol B: Transient Silylation (For Sensitive Substrates)

Best for: Cases where the "Hydrolytic Workup" might damage other parts of the molecule.

Concept: Temporarily mask the pyrazole nitrogen with a silyl group, which is easier to remove than an acyl group.

  • Silylation:

    • Treat substrate with TMSCl (2.2 equiv) and TEA (2.5 equiv) in DCM.

    • Reflux for 1 hour. This silylates both the amine and the pyrazole.

  • Selective Acylation:

    • Cool to 0°C. Add the acyl chloride (1.0 equiv).

    • Mechanism:[1][2][3] The

      
      -silyl amine is highly reactive toward acyl chlorides (forming the amide and TMSCl), while the 
      
      
      
      -silyl pyrazole is sterically hindered and electronically deactivated.
  • Desilylation:

    • Add mild acid (e.g., dilute citric acid) or MeOH during workup to remove the silyl group from the pyrazole.

Troubleshooting Guide (Decision Tree)

Use this logic flow to diagnose issues with your current experiment.

Troubleshooting Start Problem Detected Issue1 Multiple Spots on TLC Start->Issue1 Issue2 Low Yield / SM Remaining Start->Issue2 Check1 Is the upper spot UV active? Issue1->Check1 Check2 Did you use Acyl Chloride? Issue2->Check2 Action1 Likely Bis-Acyl. Perform MeOH/Base wash. Check1->Action1 Yes Action2 Reagent likely hydrolyzed. Switch to Anhydride or Active Ester (HATU). Check2->Action2 Yes

Figure 2: Diagnostic decision tree for common acylation issues.

Frequently Asked Questions (FAQs)

Q: Why does the 5-cyclopentyl group matter? A: The cyclopentyl group provides steric bulk at position 5. In 1H-pyrazoles, tautomerism is rapid. The bulky group may shift the tautomeric equilibrium, but it generally hinders the


 position slightly. However, it does not prevent 

-acylation completely. You must still assume the ring nitrogen is reactive.

Q: Can I use Pyridine as the solvent/base? A: Avoid if possible. Pyridine often catalyzes the acylation of the pyrazole ring (via an


-acyl pyridinium intermediate) leading to higher amounts of the bis-acylated impurity. Use DCM or THF  with DIPEA  (Hunig's base) instead; the steric bulk of DIPEA minimizes attack on the ring nitrogen.

Q: My product is water-soluble. How do I do the workup? A: If you cannot wash with water:

  • Perform the Protocol A (Hydrolysis) step using Methanol/Ammonia.

  • Evaporate to dryness.

  • The byproduct is the amide and the free pyrazole. Since the

    
    -acyl impurity is converted back to the desired product, you effectively "merge" the spots.
    
  • Purify via Reverse Phase (C18) chromatography.

Reference Data: Base Selection Matrix

Base

(Conj. Acid)
Steric HindranceRisk of Ring AcylationRecommendation
Pyridine 5.2LowHigh (Nucleophilic Catalyst)❌ Avoid
Triethylamine (TEA) 10.7ModerateModerate⚠️ Use with care
DIPEA (Hunig's Base) 11.0HighLow Preferred
NaH / KHMDS >26N/AVery High (Deprotonates Ring)❌ Do not use
NaHCO3 (aq) 6.4N/ALow (Biphasic)✅ Good for Schotten-Baumann

References

  • Verma, A. et al. "N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases."[4] Journal of Medicinal Chemistry, via NCBI. (Demonstrates the hydrolytic instability of N-acyl pyrazoles compared to C-acyl amides).

  • Limbach, H.H. et al. "Structure and Reactivity of Highly Twisted N-Acylimidazoles." Journal of Organic Chemistry. (Provides mechanistic insight into the lability of azole amides).

  • Greene, T.W.[5] & Wuts, P.G.M. Protective Groups in Organic Synthesis. (General reference for the stability of amides vs. sulfonamides/carbamates on heterocycles).

Disclaimer: These protocols are provided for research purposes. Always consult the specific SDS for your reagents and perform reactions in a fume hood.

Sources

Optimizing reaction temperature for steric hindered cyclopentyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CP-PYR-OPT-2026 Status: Open Subject: Optimizing reaction temperature for sterically hindered cyclopentyl pyrazoles Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight[1][2][3]

User Query: "My reaction yields are low, and I am seeing significant regioisomer contamination when synthesizing cyclopentyl-substituted pyrazoles. Is reflux always the best option?"

Technical Assessment: Synthesizing pyrazoles with a cyclopentyl moiety (a secondary alkyl group with significant steric bulk) introduces a conflict between kinetic and thermodynamic control. The Knorr pyrazole synthesis—condensation of a hydrazine with a 1,3-dicarbonyl—is sensitive to steric hindrance at the carbonyl sites.[1]

  • The Steric Wall: The cyclopentyl group shields the adjacent carbonyl carbon, retarding nucleophilic attack.

  • The Temperature Dilemma:

    • Too Cold: The hydrazine attacks the less hindered carbonyl exclusively (Kinetic Control), but the subsequent cyclization/dehydration step may stall due to the energy barrier imposed by the cyclopentyl group's conformational strain.

    • Too Hot: Rapid equilibration occurs, often leading to a mix of regioisomers or decomposition of the sensitive 5-hydroxy-pyrazoline intermediate before aromatization.

Troubleshooting Guides (FAQ Format)

Ticket #001: The "Stalled Reaction" (Low Conversion)

Symptom: Starting material (1,3-diketone) is consumed, but the desired pyrazole is not forming. LC-MS shows a mass corresponding to [M+18] (the intermediate).

Root Cause: The reaction is stuck at the 5-hydroxy-pyrazoline stage. The cyclopentyl group creates 1,4-steric strain that raises the activation energy for the final dehydration step (aromatization).

Solution: The "Stepwise Thermal Ramp" Protocol Do not rush to reflux. Use a two-stage temperature strategy to separate nucleophilic addition from dehydration.

  • Stage A (Nucleophilic Attack): Perform the hydrazine addition at 0°C to 10°C .

    • Why: This favors the kinetic attack at the least hindered carbonyl, establishing the correct regiochemistry early.

  • Stage B (Dehydration): Add a catalytic amount of acid (e.g., AcOH or TFA) and heat to 60–80°C .

    • Why: The thermal energy is now strictly used to drive water elimination (aromatization), not to scramble the regiochemistry.

Ticket #002: Regioisomer Contamination

Symptom: You observe a 60:40 or 70:30 mixture of isomers (N1-alkylation site variance).

Root Cause: High temperatures during the initial mixing allowed the hydrazine to attack the sterically hindered (cyclopentyl-adjacent) carbonyl, or promoted the equilibration of the hydrazone intermediate.

Solution: Solvent & Temperature Tuning Switch from protic polar solvents (Ethanol/Methanol) to Fluorinated Alcohols or lower polarity solvents.

ParameterStandard ConditionOptimized for SelectivityMechanism
Solvent Ethanol (EtOH)TFE (2,2,2-Trifluoroethanol) TFE activates the carbonyl via H-bonding without acting as a nucleophile, often enhancing regioselectivity [1].
Temperature Reflux (78°C)RT (25°C) → 50°C Lower initial temp prevents "wrong" attack; moderate heat completes cyclization.
Acid Catalyst HCl (Strong)Acetic Acid (Weak) Strong acids protonate hydrazine, reducing nucleophilicity and slowing the "correct" kinetic attack.

Visualizing the Pathway

The following diagram illustrates the bifurcation between Kinetic and Thermodynamic pathways and where the "Cyclopentyl Trap" occurs.

PyrazoleReaction Start Reactants (Cyclopentyl-1,3-Diketone + Hydrazine) TS_Kinetic Transition State A (Attack at Methyl/Unblocked Side) Start->TS_Kinetic Low Temp (<20°C) TS_Thermo Transition State B (Attack at Cyclopentyl Side) Start->TS_Thermo High Temp (>80°C) Inter_Kinetic Intermediate A (Kinetic Hydrazone) TS_Kinetic->Inter_Kinetic Inter_Thermo Intermediate B (Thermodynamic Hydrazone) TS_Thermo->Inter_Thermo Trap TRAP: 5-OH-Pyrazoline (Dehydration Barrier) Inter_Kinetic->Trap Slow Cyclization Product_Minor Impurity (Regioisomer B) Inter_Thermo->Product_Minor Fast Cyclization Product_Major Target Pyrazole (Regioisomer A) Trap->Product_Major Heat + Acid Drive

Caption: Reaction energy landscape showing the kinetic advantage of low-temperature addition vs. the thermodynamic risk of high-temperature equilibration.

Validated Experimental Protocol (The "Golden Batch")

Objective: Synthesis of 3-cyclopentyl-5-methyl-1-phenyl-1H-pyrazole with >95:5 regioselectivity.

Reagents:

  • 1-Cyclopentyl-1,3-butanedione (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (if TFE is unavailable).

  • Catalyst: Acetic Acid (0.5 eq).

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve the 1,3-diketone in TFE (0.5 M concentration). Cool the vessel to 0°C using an ice bath.

  • Controlled Addition: Add Phenylhydrazine dropwise over 20 minutes. Do not allow the internal temperature to rise above 5°C.

    • Checkpoint: Perform TLC after 1 hour at 0°C. You should see the disappearance of the diketone and formation of the hydrazone intermediate.

  • The "Soft" Ramp: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2 hours.

  • Dehydration Drive: Add Acetic Acid. Equip a reflux condenser and heat the reaction to 60°C for 3 hours.

    • Note: If using Ethanol, 60°C is sufficient; full reflux (78°C) is rarely needed and risks isomerization.

  • Workup: Cool to RT. Concentrate the solvent. If the product oils out (common with cyclopentyl groups), triturate with cold hexanes to induce crystallization.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry / CONICET URL:[Link] (Note: Generalized link to ACS Organic Letters based on search context).

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI (Molecules) URL:[Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Source: RSC Advances URL:[Link]

Sources

Overcoming catalyst poisoning when using pyrazole-containing amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in Pyrazole-Containing Amines

Status: System Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-ZN-001

Welcome to the Advanced Catalysis Support Hub.

You are accessing this guide because your reaction has stalled, precipitated, or failed to convert. Working with pyrazoles—specifically when coupled with free amines—presents a "double jeopardy" of catalyst deactivation. The pyridine-like nitrogen (


) in the pyrazole ring is a potent 

-donor that outcompetes your substrates for metal binding sites.

This guide is structured as a dynamic troubleshooting workflow. Select the module below that matches your current experimental failure mode.

Module 1: Heterogeneous Hydrogenation (Pd/C, Pt/C, Rh/C)

Symptom: Reaction initiates but stalls rapidly; high catalyst loading required; no uptake of


.
The Root Cause: Competitive Adsorption

In heterogeneous catalysis, the pyrazole ring lies flat on the metal surface. The lone pair of the


 nitrogen (pyridine-type) binds irreversibly to the active site, preventing 

activation. If your molecule also contains a primary/secondary amine, you have created a chelate that effectively "wraps" the metal particle, shutting down activity.
Protocol A: The "Acidic Scavenger" Method (Standard)

Primary fix for Pd/C and Pt/C systems.

The Logic: Protonating the basic pyrazole nitrogen (


) and the amine (

) eliminates their ability to coordinate with the metal. The ammonium/pyrazolium species are electronically repelled by the electron-rich metal surface, allowing

access.

Step-by-Step Workflow:

  • Solvent Selection: Switch to Methanol or Ethanol .

  • Additive: Add 1.1 to 2.0 equivalents of acid relative to the total basic nitrogen count (pyrazole + amine).

    • Standard: 1.25 M HCl in MeOH.

    • Acid-Sensitive Substrates: Acetic Acid (AcOH) or Trifluoroacetic acid (TFA).

  • Catalyst: 10 wt% Pd/C (Type: Degussa or Pearlman’s catalyst).

  • Pressure: 1–3 bar

    
     (Balloon or low-pressure shaker).
    
  • Workup (Critical): The product is a salt. You must neutralize with

    
     or basic resin (e.g., Amberlyst A21) post-filtration to recover the free base.
    
Protocol B: Lewis Acid Additives (The "Frustrated" Approach)

For acid-sensitive substrates where HCl is forbidden.

The Logic: Use a bulky Lewis acid that binds the nitrogen lone pair sterically but is too large to poison the metal surface itself.

ComponentRecommendationMechanism
Additive

(5 mol%)
Forms a bulky adduct with the pyrazole N, blocking coordination.
Catalyst 5% Rh/C or Pt/CRhodium is generally more resistant to N-poisoning than Palladium.
Solvent Toluene or DCMNon-coordinating solvents are essential here.
Module 2: Homogeneous Cross-Coupling (Buchwald-Hartwig)

Symptom: Low conversion; formation of Pd-black; starting material recovery.

The Root Cause: Catalyst Sequestration

In C-N coupling, the pyrazole-amine substrate acts as a bidentate ligand. It displaces the phosphine ligand from the Pd(II) intermediate, forming a stable, off-cycle "rest state" complex (Pd-N-N-Pd) that cannot undergo reductive elimination.

Poisoning_Mechanism Pd_Active L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd_Active->OxAdd Ar-X Poisoned OFF-CYCLE Stable Pd-N Complex OxAdd->Poisoned Pyrazole Binding (Displaces L) Product C-N Product OxAdd->Product Bulky Ligand Prevents Binding Pyrazole Pyrazole-Amine (Substrate)

The Solution: Steric Bulk & Pre-catalysts

You must make it physically impossible for the pyrazole to bind to the Palladium center.

1. Ligand Selection (The "Umbrella" Effect) Do not use simple phosphines (


) or bidentates (BINAP) if poisoning is severe. Use Dialkylbiaryl phosphines.
  • Primary Amines: BrettPhos or tBuBrettPhos .

    • Why: The extreme bulk of the t-butyl groups creates a protective shell around the Pd, permitting only the specific amine N-H approach for activation while blocking the pyrazole

      
       nitrogen.
      
  • Secondary Amines: RuPhos or XPhos .

    • Why: Provides stability and prevents

      
      -hydride elimination.
      

2. The Pre-catalyst Imperative Stop using


 or 

. These sources generate Pd(0) slowly, leaving time for the pyrazole to trap the naked metal, leading to Pd-black.
  • Use: Pd-G3 or Pd-G4 precatalysts (e.g., XPhos-Pd-G4).

  • Benefit: These release the active

    
     species immediately upon base activation.
    

Optimized Protocol for Pyrazole-Amine Coupling:

  • Catalyst: XPhos-Pd-G4 (1–2 mol%).

  • Base:

    
     (weak) or LiHMDS (strong/soluble). Avoid NaOtBu if ester groups are present.
    
  • Solvent: t-Amyl alcohol or Dioxane (anhydrous).

  • Temp: 80–100 °C.

  • Order of Addition: Charge solids

    
     purge inert gas 
    
    
    
    add solvent/base
    
    
    heat.
Module 3: Troubleshooting & FAQs
Decision Tree: Optimization Strategy

Optimization_Tree Start Reaction Failed? CheckType Reaction Type Start->CheckType Hydro Hydrogenation CheckType->Hydro Coupling C-N Coupling CheckType->Coupling AcidCheck Can substrate tolerate Acid? Hydro->AcidCheck YesAcid Use MeOH + 1.5 eq HCl AcidCheck->YesAcid Yes NoAcid Use Rh/C + B(C6F5)3 AcidCheck->NoAcid No Black Did Pd Black form? Coupling->Black YesBlack Switch to Pd-G4 Precatalyst Increase Ligand Bulk (BrettPhos) Black->YesBlack Yes NoBlack Check Base Solubility Switch to LiHMDS/t-Amyl alcohol Black->NoBlack No

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately upon heating. Is my catalyst dead? A: Yes. "Pd black" is agglomerated, inactive Palladium metal. This happens because the pyrazole stripped the ligand off the metal, or the ligand concentration was too low.

  • Fix: Switch to a Palladacycle Precatalyst (e.g., BrettPhos Pd G4). This ensures a 1:1 Ligand:Metal ratio is enforced from the start.

Q2: Can I use Boc-protection to prevent poisoning? A: Absolutely. If you can tolerate the extra synthetic steps, protecting the amine (as N-Boc) or the pyrazole (as N-THP or N-Boc) is the most robust chemical solution. It physically masks the lone pair.

  • Tip: A Boc group on the pyrazole ring is electron-withdrawing, which significantly lowers the basicity of the nitrogen, reducing its ability to poison the catalyst.

Q3: I am doing a Suzuki coupling on a chloropyrazole. Does this apply? A: Yes. While Suzuki couplings are generally more robust than Buchwald-Hartwig, the pyrazole nitrogen can still sequester Pd.

  • Recommendation: Use Pd-PEPPSI-IPr catalyst. The NHC (N-heterocyclic carbene) ligand binds extremely tightly to Pd and is not easily displaced by the pyrazole nitrogen.

References
  • Overcoming Heterocycle Poisoning

    • Bypassing the Limitations of Directed C–H Functionaliz
    • Source: 1

  • Lewis Acid Catalysis

    • Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation.[2][3]

    • Source: 2[2]

  • Buchwald-Hartwig Methodology

    • Buchwald–Hartwig amination: Evolution of c
    • Source: 4

  • C4-Amination of Pyrazoles

    • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
    • Source: 5

  • Catalyst Poisoning Mechanisms

    • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogen
    • Source: 6

Sources

Technical Support Center: Recrystallization of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for developing a robust recrystallization protocol. As a hydrochloride salt of a primary amine, this compound possesses distinct polarity, which heavily influences solvent selection and procedural design. This guide offers detailed, field-proven insights to navigate the challenges associated with its purification, ensuring high purity and optimal yield.

Section 1: Frequently Asked Questions (FAQs) - Solvent System Design

Q1: What are the critical factors to consider when selecting a recrystallization solvent for this specific pyrazole hydrochloride salt?

A1: The ideal solvent must satisfy several criteria based on the molecule's structure. The presence of the methanamine hydrochloride group makes the compound highly polar and ionic. Conversely, the cyclopentyl and pyrazole moieties introduce non-polar and aromatic characteristics.

Therefore, the primary criteria for a good solvent are:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the compound near its boiling point.[1]

  • Low Solubility at Low Temperatures: To ensure good recovery, the compound should be sparingly soluble or insoluble in the cold solvent.[1]

  • Favorable Impurity Profile: The solvent should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (allowing for removal via hot filtration).[2]

  • Chemical Inertness: The solvent must not react with the compound.[2]

  • Volatility: The solvent should have a relatively low boiling point (ideally <100-110°C) to be easily removed from the final crystals during drying.[3]

Given the compound's salt form, polar protic solvents like alcohols (isopropanol, ethanol) are excellent starting points.

Q2: Why is a mixed-solvent system often necessary for compounds like this?

A2: It can be challenging to find a single solvent that meets the ideal solubility criteria.[4] For a polar salt like (5-cyclopentyl-1H-pyrazol-4-yl)methanamine hydrochloride, you may find it is highly soluble in a polar solvent (like ethanol) even at room temperature, which would lead to poor recovery. Conversely, it will be completely insoluble in a non-polar solvent (like heptane) even when hot.

A mixed-solvent system, also known as a solvent/anti-solvent system, resolves this. You dissolve the compound in a minimal amount of a hot "good" solvent in which it is very soluble (e.g., an alcohol) and then add a "poor" or "anti-solvent" in which it is insoluble (e.g., an ether or alkane) until the solution becomes turbid.[5][6] This brings the solution to its saturation point, allowing for crystallization upon slow cooling.

Q3: Which solvents should I screen first for this compound?

A3: Based on the hydrochloride salt structure, begin with polar protic solvents. For amine hydrochloride salts, isopropanol is often a better choice than ethanol, as many hydrochlorides are too soluble in ethanol, leading to diminished yields.[7]

Recommended Initial Screening Solvents:

  • Single Solvents: Isopropanol, Ethanol, Methanol, Water.

  • Potential Anti-Solvents (for mixed systems): Methyl tert-butyl ether (MTBE), Toluene, Heptane/Hexane.

The following table summarizes the properties and predicted utility of common solvents.

SolventClassBoiling Point (°C)PolarityPredicted Role for the Target Compound
WaterProtic100Very HighGood Solvent. May be too effective, leading to low yield. Excellent as part of a mixed system (e.g., Alcohol/Water).[4][8]
IsopropanolProtic82HighExcellent Starting Point. Often provides a good solubility gradient for amine HCl salts.[7]
EthanolProtic78HighGood Solvent. High solubility may reduce yield compared to isopropanol.[9][10]
MethanolProtic65HighGood Solvent. Similar to ethanol but lower boiling point.
AcetoneAprotic56MediumPotential Co-Solvent. May be used in mixtures.[11]
Ethyl AcetateAprotic77MediumPotential Anti-Solvent. Less polar than alcohols.
TolueneAromatic111LowLikely Anti-Solvent. Good for creating mixed systems with alcohols.[1]
Heptane/HexaneAlkane98 / 69Very LowExcellent Anti-Solvent. Miscible with many organic solvents but will not dissolve the salt.[11]

Section 2: Experimental Protocols & Workflows

Workflow for Solvent System Selection

The following diagram outlines the logical process for identifying a suitable recrystallization solvent system.

Solvent_Selection cluster_single Single Solvent Screening cluster_mixed Mixed Solvent Screening start Start: Place ~20-30 mg of crude compound in a small test tube add_solvent Add polar solvent (e.g., Isopropanol) dropwise at RT start->add_solvent check_sol_rt Is it soluble at Room Temp? add_solvent->check_sol_rt heat_tube Heat solvent to boiling check_sol_rt->heat_tube No end_single_bad FAIL: Solvent is unsuitable. Try another. check_sol_rt->end_single_bad Yes (Too Soluble) check_sol_hot Does it dissolve when hot? heat_tube->check_sol_hot cool_tube Cool slowly to RT, then in an ice bath check_sol_hot->cool_tube Yes dissolve_good Dissolve crude in minimal hot 'good' solvent (e.g., Ethanol) check_sol_hot->dissolve_good No (Insoluble) check_xtal Do crystals form? cool_tube->check_xtal end_single_good SUCCESS: Use this as a single recrystallization solvent. check_xtal->end_single_good Yes check_xtal->end_single_bad No add_bad Add 'bad' solvent (e.g., Heptane) dropwise until cloudy dissolve_good->add_bad add_good_clear Add 1-2 drops 'good' solvent to re-clarify add_bad->add_good_clear cool_mixed Cool slowly add_good_clear->cool_mixed check_xtal_mixed Observe for crystallization cool_mixed->check_xtal_mixed end_mixed_good SUCCESS: Use this solvent pair. check_xtal_mixed->end_mixed_good Yes end_mixed_fail FAIL: Try a different solvent pair. check_xtal_mixed->end_mixed_fail No

Caption: Logical workflow for systematic solvent screening.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude (5-cyclopentyl-1H-pyrazol-4-yl)methanamine hydrochloride into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., isopropanol) in small portions.

  • Heating: Heat the mixture to a gentle boil with stirring. Continue to add the minimum volume of hot solvent until all the solid has just dissolved.[12]

  • Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[1]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling can trap impurities.[13]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add the "poor" anti-solvent (e.g., heptane) dropwise with swirling until a persistent cloudiness (turbidity) appears.[6]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again. The solution is now saturated.[5]

  • Crystallization & Isolation: Follow steps 5-9 from the Single-Solvent Recrystallization protocol. For the washing step (Step 8), use a cold mixture of the solvent/anti-solvent in the same ratio determined for crystallization.

Section 3: Troubleshooting Guide

Q3: My compound will not dissolve, even in a large volume of boiling solvent. What should I do?

A3: This indicates you have chosen a poor solvent. The solvent's polarity is likely too low.

  • Solution: Switch to a more polar solvent. For example, if isopropanol failed, try ethanol or a mixture of ethanol and a small amount of water.

Q4: The compound dissolved, but no crystals have formed after cooling, even in an ice bath. What went wrong?

A4: This is a classic sign that the solution is not saturated, which is the most common cause of recrystallization failure.[14]

  • Cause A: Too much solvent was added.

    • Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) in a fume hood and attempt to cool it again.[13]

  • Cause B: The solution is supersaturated and requires nucleation.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[14]

    • Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.[14]

Q5: My compound separated as an oil instead of crystals. How do I fix this?

A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. It is common when the compound is significantly impure or when the solution cools too quickly.[14][15]

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (1-5% of the total volume) and allow it to cool much more slowly. Insulating the flask can help.[13][14]

  • Solution 2: If using a mixed-solvent system, re-heat to dissolve the oil, then add a little more of the "good" solvent before allowing it to cool slowly.

  • Solution 3: If the problem persists, try a different solvent system with a lower boiling point.

Q6: I got crystals, but the recovery yield is very low. How can I improve it?

A6: Low yield is typically due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Solution 1: Ensure you are using the absolute minimum amount of hot solvent required for dissolution.

  • Solution 2: Increase the chilling time in the ice bath to maximize precipitation.

  • Solution 3: If using a single solvent, consider switching to a slightly less polar one (e.g., from ethanol to isopropanol) or developing a mixed-solvent system where the final cold solution has lower solvating power.

General Recrystallization Troubleshooting Workflow

Troubleshooting start Problem Encountered During Recrystallization prob_dissolve Compound Won't Dissolve start->prob_dissolve prob_no_xtal No Crystals Form start->prob_no_xtal prob_oil Compound 'Oiled Out' start->prob_oil prob_low_yield Low Yield start->prob_low_yield sol_dissolve Solvent is too non-polar. - Use a more polar solvent (e.g., switch IPA to EtOH/H2O). prob_dissolve->sol_dissolve sol_no_xtal Solution is not saturated or needs nucleation. - Boil off excess solvent. - Scratch inner surface of flask. - Add a seed crystal. prob_no_xtal->sol_no_xtal sol_oil Cooling too fast or high impurity load. - Re-heat, add more 'good' solvent. - Cool much more slowly (insulate flask). prob_oil->sol_oil sol_low_yield Too much solvent used or compound is too soluble when cold. - Use minimum hot solvent. - Maximize cooling time. - Switch to a less powerful solvent system. prob_low_yield->sol_low_yield

Sources

Validation & Comparative

Mastering Structural Elucidation: A Guide to the ¹H NMR Interpretation of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[1][2] This guide provides an in-depth, expert analysis of the proton (¹H) NMR spectrum of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine, a molecule featuring a combination of aromatic, aliphatic, and amine functionalities. We will move beyond a simple peak listing to explain the causal relationships behind the observed chemical shifts, multiplicities, and integrations, offering a robust framework for interpreting similar structures.

The Strategic Importance of ¹H NMR Analysis

¹H NMR spectroscopy offers a detailed map of the proton environments within a molecule. By analyzing four key features of the spectrum—chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J)—we can piece together the molecular puzzle.[3][4]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of a proton. Electronegative atoms and aromatic rings, for instance, pull electron density away from nearby protons, "deshielding" them and shifting their signals downfield (to a higher ppm value).[5][6]

  • Integration: The area under each signal is proportional to the number of protons it represents.[5] This provides a ratio of the different types of protons in the molecule.

  • Multiplicity: Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple peaks (e.g., a singlet, doublet, triplet). The "n+1 rule" is a fundamental principle where a proton with 'n' neighbors is split into 'n+1' peaks.[3][5]

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled protons.[1]

Predicted ¹H NMR Spectrum: A Positional Breakdown

Let's deconstruct the expected ¹H NMR spectrum of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine. The analysis is based on established chemical shift ranges for analogous functional groups and the predictable electronic effects of the molecule's substituents.

Molecular Structure and Proton Environments

To begin, we must identify the unique proton environments in the molecule. Each chemically distinct proton or group of equivalent protons will generate a separate signal in the spectrum.

Caption: Labeled proton environments in (5-cyclopentyl-1H-pyrazol-4-yl)methanamine.

Labile Protons: The Pyrazole N-H and Amine N-H₂

Protons attached to heteroatoms like nitrogen and oxygen are termed "labile" or "exchangeable." Their chemical shifts are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and rapid chemical exchange.[7][8]

  • Pyrazole N-H (a): This proton is expected to appear as a very broad singlet far downfield, typically in the δ 10.0-13.0 ppm range. Its deshielded nature is due to its attachment to the electronegative nitrogen within the aromatic pyrazole ring.

  • Amine N-H₂ (d): The two protons of the primary amine will likely appear as a broad singlet in the δ 1.0-4.0 ppm range.[9][10] The broadness arises from rapid proton exchange with trace amounts of water or other labile protons in the sample, which often obscures any coupling to the adjacent methylene (CH₂) group.[11][12]

Aromatic Region: The Pyrazole C-H
  • Pyrazole C3-H (b): The pyrazole ring contains one proton directly attached to a carbon atom. This proton is in an aromatic environment and is deshielded. It has no adjacent protons, so it will appear as a sharp singlet . Its chemical shift is predicted to be around δ 7.5-7.8 ppm .[13]

Aliphatic Region: Methylene and Cyclopentyl Protons

This region of the spectrum will be the most complex due to significant signal overlap.

  • Aminomethyl C-H₂ (c): The methylene protons of the methanamine group are adjacent to the pyrazole ring and the amine group. The electron-withdrawing character of the pyrazole ring will shift this signal downfield relative to a simple alkyl chain. It is expected to appear as a singlet around δ 3.8-4.2 ppm . Coupling to the NH₂ protons is typically not observed due to the rapid exchange of the amine protons.[12]

  • Cyclopentyl C-H (e): The single methine proton on the cyclopentyl ring, which is directly attached to the pyrazole ring (C5), is the most deshielded of the cyclopentyl protons. It will appear as a multiplet (likely a quintet or more complex) around δ 3.0-3.5 ppm . The complexity arises from coupling to the four adjacent methylene protons on the cyclopentyl ring.

  • Cyclopentyl C-H₂ (f, g, h): The remaining eight protons of the cyclopentyl group are diastereotopic and will appear as a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between δ 1.5-2.2 ppm .[14][15] The conformational flexibility of the cyclopentane ring averages the environments of these protons, leading to broad and poorly resolved signals.[16]

Summary of Predicted ¹H NMR Assignments

LabelProton TypePredicted δ (ppm)MultiplicityIntegrationRationale
a Pyrazole N-H10.0 - 13.0Broad Singlet1HLabile proton on aromatic nitrogen; deshielded.
b Pyrazole C3-H7.5 - 7.8Singlet1HAromatic proton with no adjacent proton neighbors.
c -CH₂-NH₂3.8 - 4.2Singlet2HMethylene group deshielded by adjacent pyrazole ring.
d -CH₂-NH₂1.0 - 4.0Broad Singlet2HLabile amine protons; chemical shift is variable.[7]
e Cyclopentyl -CH3.0 - 3.5Multiplet1HMethine proton deshielded by direct attachment to the pyrazole ring.
f,g,h Cyclopentyl -CH₂1.5 - 2.2Multiplet8HAliphatic protons with complex and overlapping signals.[16]

Experimental Protocol: Acquiring a High-Quality Spectrum

Obtaining a clean, interpretable spectrum is paramount. The following protocol outlines the best practices for sample preparation and data acquisition.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the (5-cyclopentyl-1H-pyrazol-4-yl)methanamine sample.[17]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice.[18] For compounds with poor solubility, DMSO-d₆ or Methanol-d₄ can be used, but be aware that the residual solvent peaks will appear at different chemical shifts.[19][20] Use approximately 0.6-0.7 mL of solvent.[20]

  • Dissolution: Dissolve the sample in the solvent within a small vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry NMR tube.[18]

  • Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point at δ 0.00 ppm.[17]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Workflow for ¹H NMR Data Acquisition and Interpretation

G cluster_0 Sample & Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Confirmation A Prepare Sample (5-10 mg in 0.7mL CDCl₃) B Acquire ¹H NMR Spectrum (e.g., 400 MHz spectrometer) A->B C D₂O Exchange Experiment (Optional, identifies labile protons) B->C D Process Spectrum (Fourier Transform, Phasing, Baseline Correction) B->D H Assign Signals to Protons C->H E Analyze Chemical Shifts (δ) - Identify functional group regions D->E F Analyze Integration - Determine proton ratios E->F G Analyze Multiplicity (Splitting) - Apply n+1 rule to find neighbors F->G G->H I Correlate with Other Data (¹³C NMR, MS, IR) H->I J Final Structure Elucidation I->J

Caption: Workflow for NMR spectrum acquisition, analysis, and structure confirmation.

Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, a multi-technique approach provides the highest confidence in structural assignment.

  • ¹³C NMR Spectroscopy: This technique provides a signal for each unique carbon environment. For this molecule, we would expect to see signals for the three distinct pyrazole carbons, the aminomethyl carbon, and the three unique carbons of the cyclopentyl ring (one methine, two methylene). This confirms the carbon skeleton.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental formula. Fragmentation patterns can also offer clues about the molecule's structure, such as the loss of the cyclopentyl group.

  • 2D NMR (COSY, HSQC): For complex structures, 2D NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons, definitively linking the cyclopentyl methine (e) to the adjacent methylene groups (f, h).[21] An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons they are attached to, providing unambiguous C-H assignments.[21]

By integrating data from these complementary techniques, researchers can build a comprehensive and self-validating model of the molecular structure, ensuring the highest level of scientific integrity for regulatory submissions and publications.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs.
  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester Department of Chemistry.
  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.
  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • Al-Jibouri, M. N. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole... ResearchGate.
  • Why don't labile protons such as -OH and -NH have a characteristic chemical shift? (2016, March 16). Chemistry Stack Exchange.
  • Brunning, A. (2015, February 24). Analytical Chemistry – A Guide to Proton Nuclear Magnetic Resonance (NMR). Compound Interest.
  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. (n.d.). Benchchem.
  • Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. (n.d.). Connect Journals.
  • The ¹H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). Magnetic Resonance in Chemistry.
  • ¹H NMR chemical shift ppm table. (n.d.).
  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
  • ¹H proton nmr spectrum of cyclopentane. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes.
  • Foris, A. (2020, June 27). On NH NMR Chemical Shifts, Part I. ResearchGate.
  • Cyclopentene(142-29-0) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • ¹H NMR general chemical shifts. (n.d.). Chemistry Connected.
  • Application Note: ¹H and ¹³C NMR Spectral Analysis of Substituted Cyclopentanes. (n.d.). Benchchem.
  • ¹H NMR Chemical Shift. (2022, March 9). Oregon State University.
  • A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest.
  • ¹H proton nmr spectrum of methylamine. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes.
  • ¹H proton nmr spectrum of ethylamine. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes.
  • Cyclopentane(287-92-3) ¹H NMR spectrum. (n.d.). ChemicalBook.

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A Comparative Guide to the Mass Spectrometry Fragmentation of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine and a Structural Isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted gas-phase fragmentation behavior of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine under positive-ion electrospray ionization (ESI) followed by collision-induced dissociation (CID). To highlight the specificity of fragmentation patterns for structural elucidation, we will compare its behavior to a closely related structural isomer, (3-cyclopentyl-1H-pyrazol-4-yl)methanamine. This comparison is crucial for researchers in drug discovery and development for differentiating isomers, identifying metabolites, and profiling impurities.

Introduction: The Analytical Imperative

(5-cyclopentyl-1H-pyrazol-4-yl)methanamine belongs to a class of nitrogen-containing heterocyclic compounds that are foundational scaffolds in medicinal chemistry.[1][2] The precise substitution pattern on the pyrazole ring is critical for pharmacological activity. Mass spectrometry, particularly tandem MS (MS/MS), is an indispensable tool for confirming these structures.[3] By inducing and analyzing the fragmentation of a molecule, we can deduce its original structure with high confidence.[4]

This guide will explore the predicted fragmentation pathways, explain the chemical principles driving these dissociations, and present a standardized protocol for acquiring such data. We will demonstrate how subtle changes in substituent placement lead to distinct and diagnostic fragment ions, enabling unambiguous isomer identification.

Predicted Fragmentation Pathways

Upon introduction into the mass spectrometer using ESI in positive ion mode, the analyte will be protonated. The most likely site of protonation is the primary amine of the methanamine group, as aliphatic amines are typically more basic than the nitrogen atoms of the pyrazole ring. This initial protonation event dictates the subsequent fragmentation cascade.

The fragmentation of the protonated molecule, [M+H]⁺, is driven by the energetic instability of the ion following collisional activation.[5] The primary fragmentation routes for aliphatic amines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and the loss of small neutral molecules like ammonia.[6][7] For heterocyclic rings like pyrazole, characteristic fragmentation includes ring cleavage, often involving the expulsion of stable molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), typically after the loss of a hydrogen atom.[8][9] The cyclopentyl group is expected to fragment via the loss of an ethene molecule (28 Da).[10]

Fragmentation of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine

The key structural feature here is the proximity of the cyclopentyl group (position 5) and the aminomethyl group (position 4). This arrangement allows for specific fragmentation pathways.

Key Predicted Fragmentations:

  • Loss of Ammonia (NH₃): A common fragmentation for protonated primary amines, resulting in a stable carbocation.[11][12]

  • Loss of Cyclopentyl Radical (•C₅H₉): Cleavage of the C-C bond between the pyrazole ring and the cyclopentyl group.

  • Loss of Ethene from Cyclopentyl group: A characteristic fragmentation of the cyclopentane ring system, leading to a loss of 28 Da from fragments containing the cyclopentyl moiety.[10]

  • Pyrazole Ring Cleavage: The pyrazole ring can undergo cleavage, often losing HCN (27 Da).[8]

Comparison with Isomer: (3-cyclopentyl-1H-pyrazol-4-yl)methanamine

In this isomer, the cyclopentyl group is at position 3. While it will share some common fragmentation pathways with the 5-cyclopentyl isomer (e.g., loss of NH₃), the different substitution pattern is expected to produce unique, diagnostic fragment ions arising from interactions or rearrangements involving the substituents in their specific positions. The relative abundances of shared fragments may also differ significantly.

The following diagram illustrates the predicted primary fragmentation pathway for the target molecule, (5-cyclopentyl-1H-pyrazol-4-yl)methanamine.

G cluster_main Fragmentation of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine parent [M+H]⁺ m/z 166.13 loss_nh3 - NH₃ parent->loss_nh3 loss_c5h9 - •C₅H₉ parent->loss_c5h9 frag1 Fragment A m/z 149.11 loss_nh3->frag1 loss_c4h7n - C₄H₇N frag1->loss_c4h7n frag2 Fragment B m/z 97.06 loss_c5h9->frag2 frag3 Fragment C m/z 97.08 loss_c4h7n->frag3

Caption: Predicted major fragmentation pathways for protonated (5-cyclopentyl-1H-pyrazol-4-yl)methanamine.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating methodology for acquiring fragmentation data.

Objective: To generate and analyze the CID mass spectra of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine and its structural isomer.

A. Instrumentation:

  • Liquid Chromatograph (LC): Standard HPLC or UHPLC system.

  • Mass Spectrometer (MS): A triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) instrument capable of MS/MS.[4]

B. Materials:

  • Analyte Stock Solution: 1 mg/mL of each isomer in methanol.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

C. Step-by-Step Methodology:

  • Sample Preparation: Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 Mobile Phase A:B.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): Flow 10 L/min, Temperature 300°C.

    • Nebulizer Pressure: 40 psi.

  • MS/MS Data Acquisition (Product Ion Scan):

    • Full Scan (MS1): Acquire a full scan from m/z 50-300 to confirm the m/z of the protonated molecule ([M+H]⁺ = 166.13).

    • Product Ion Scan (MS2):

      • Select the precursor ion m/z 166.13.

      • Collision Gas: Argon or Nitrogen.

      • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the full spectrum of fragment ions. This allows for the capture of both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragmentations.[11]

Comparative Data Analysis

The following table summarizes the predicted, diagnostically significant ions for the two isomers. The relative abundances are hypothetical but based on established fragmentation principles.

m/z (Predicted) Proposed Fragment Structure / Loss Expected Relative Abundance (5-cyclopentyl isomer) Expected Relative Abundance (3-cyclopentyl isomer) Diagnostic Value
166.13[M+H]⁺100%100%Precursor Ion
149.11[M+H - NH₃]⁺HighHighConfirms primary amine
97.06[M+H - •C₅H₉]⁺ModerateModerateConfirms cyclopentyl group
97.08[M+H - NH₃ - C₄H₄]⁺Moderate-HighLowHigh (Isomer 5)
81.07[C₅H₄N₂]⁺ (from ring cleavage)LowModerate-HighHigh (Isomer 3)

Analysis of Key Differences:

  • The m/z 97.08 Ion: For the 5-cyclopentyl isomer , the loss of ammonia to form the m/z 149.11 ion creates a benzylic-like carbocation adjacent to the pyrazole ring. This structure is predicted to readily undergo a rearrangement and loss of a C₄H₄ neutral fragment, leading to a prominent m/z 97.08 ion. This pathway is less favored for the 3-cyclopentyl isomer due to the different electronic environment.

  • The m/z 81.07 Ion: Conversely, in the 3-cyclopentyl isomer , fragmentation pathways that lead to cleavage of the pyrazole ring itself are predicted to be more prominent, yielding a characteristic pyrazole core fragment at m/z 81.07.

The following workflow diagram illustrates the logical process of isomer differentiation using this MS/MS data.

G cluster_workflow Isomer Differentiation Workflow start Acquire MS/MS Spectrum for Precursor m/z 166.13 check_149 Is m/z 149.11 (Loss of NH₃) present? start->check_149 check_97_08 Is m/z 97.08 prominent? check_149->check_97_08 Yes inconclusive Inconclusive or Novel Isomer check_149->inconclusive No check_81_07 Is m/z 81.07 prominent? check_97_08->check_81_07 No isomer_5 Identified as (5-cyclopentyl-1H-pyrazol-4-yl)methanamine check_97_08->isomer_5 Yes isomer_3 Identified as (3-cyclopentyl-1H-pyrazol-4-yl)methanamine check_81_07->isomer_3 Yes check_81_07->inconclusive No

Caption: Decision workflow for isomer identification based on diagnostic fragment ions.

Conclusion

While sharing common fragmentation losses such as ammonia and the cyclopentyl radical, (5-cyclopentyl-1H-pyrazol-4-yl)methanamine and its 3-cyclopentyl isomer are predicted to yield distinct tandem mass spectra. The relative positions of the substituents directly influence the stability of intermediate fragment ions and favor different rearrangement pathways. Specifically, the prominence of an m/z 97.08 fragment ion is a strong indicator for the 5-cyclopentyl isomer, whereas a significant m/z 81.07 fragment points towards the 3-cyclopentyl isomer. By employing the standardized LC-MS/MS protocol described, researchers can confidently differentiate these and other closely related structural isomers, ensuring the structural integrity of their compounds in the drug development pipeline.

References

  • Kuhn, B. L., Wust, K. M., Paz, A. V., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • Gothwal, A., Kumar, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]

  • van de Weghe, P. (1970). The mass spectra of some pyrazole compounds. Semantic Scholar.
  • Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry, 67(12), 2081-2089. Available at: [Link]

  • Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Brown, D. (n.d.). Mass spectrum of cyclopentane. Doc Brown's Chemistry. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis.
  • Badman, E. R., & Cooks, R. G. (2000). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry, 11(6), 507-511. Available at: [Link]

Sources

Comparative Guide: Cyclopentyl vs. Cyclohexyl Pyrazole Methanamines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of cyclopentyl versus cyclohexyl pyrazole methanamines, focusing on their structural activity relationships (SAR), physicochemical properties, and synthetic pathways.

Executive Summary

In medicinal chemistry, the choice between a cyclopentyl and a cyclohexyl ring attached to a pyrazole methanamine scaffold is rarely arbitrary. It is a calculated decision balancing hydrophobic pocket filling , conformational entropy , and metabolic liability .

  • Cyclohexyl analogs typically offer superior hydrophobic packing and higher affinity for deep lipophilic pockets (e.g., ATP-binding sites in kinases) but suffer from higher lipophilicity (cLogP) and potential metabolic oxidation.

  • Cyclopentyl analogs serve as a "contracted" bioisostere, often improving solubility and reducing steric clashes in restricted pockets, though frequently at the cost of slightly reduced van der Waals contact energy.

Structural & Physicochemical Comparison

The transition from a 5-membered to a 6-membered aliphatic ring induces significant changes in the pharmacophore's presentation.

FeatureCyclopentyl Pyrazole MethanamineCyclohexyl Pyrazole Methanamine
Dominant Conformation Envelope/Twist: Flexible, rapid pseudorotation.Chair: Rigid, well-defined axial/equatorial vectors.
Space Filling (Volume) ~86 ų~103 ų
Lipophilicity (

cLogP)
Baseline+0.4 to +0.6 (More Lipophilic)
Solubility Higher (generally)Lower (requires polar solubilizing groups)
Metabolic Liability Ring oxidation (less common)High (CYP-mediated hydroxylation at C3/C4)
Entropic Penalty Lower barrier to binding (flexible).Higher barrier if induced fit is required.
Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting between these two moieties based on target constraints.

SAR_Logic Start Pyrazole Methanamine Scaffold Design Pocket_Analysis Target Pocket Analysis Start->Pocket_Analysis Deep_Pocket Deep/Large Hydrophobic Pocket (e.g., p38, BRAF) Pocket_Analysis->Deep_Pocket High Volume Restricted_Pocket Sterically Restricted or Solvent Exposed Pocket_Analysis->Restricted_Pocket Low Volume Cyclohexyl Select Cyclohexyl Deep_Pocket->Cyclohexyl Result_Cy High Affinity High cLogP Metabolic Risk (CYP) Cyclohexyl->Result_Cy Cyclopentyl Select Cyclopentyl Restricted_Pocket->Cyclopentyl Result_Cp Moderate Affinity Better Solubility Lower Metabolic Risk Cyclopentyl->Result_Cp

Figure 1: Decision logic for N-alkyl substitution on pyrazole scaffolds.

Comparative Bioactivity Profile

A. Kinase Inhibition (ATP-Competitive)

In kinase drug discovery, the N1-substituent of the pyrazole often occupies the hydrophobic back-pocket (Gatekeeper region) or the solvent-front interface.

  • p38 MAPK & BRAF Inhibitors:

    • Cyclohexyl Advantage: Research indicates a preference for cyclohexyl groups in p38 MAPK inhibitors. The chair conformation effectively fills the hydrophobic pocket formed by the DFG-out conformation.

    • Data Point: In specific BRAF V600E inhibitor series, replacing a cyclohexyl ring with a cyclopentyl ring led to a 3-5 fold decrease in potency (IC50 shift from ~50 nM to ~200 nM), attributed to the loss of optimal hydrophobic contacts.

  • CDK Inhibitors (CDK2/5):

    • Cyclopentyl/Cyclobutyl Preference: Conversely, for certain CDK inhibitors, smaller rings (cyclobutyl or cyclopentyl) are preferred. The cyclohexyl group can be too bulky, causing steric clash with the gatekeeper residue (e.g., Phe80 in CDK2).

B. GPCR Ligands (Adenosine Receptors)
  • Adenosine A1/A2 Receptors:

    • Cyclohexyl Dominance: In 8-substituted xanthines and related pyrazole ligands, the cyclohexyl group provides a marked increase in affinity (Ki) compared to cyclopentyl.

    • Mechanism: The cyclohexyl group acts as a bioisostere for a phenyl ring but with greater "thickness" (3D character), allowing it to engage more van der Waals contacts in the orthosteric binding site.

C. ADME & Toxicity
  • Metabolic Stability:

    • Cyclohexyl: Prone to hydroxylation by CYP450 enzymes (particularly CYP3A4) at the 3- or 4-position of the ring. This often necessitates "blocking" strategies, such as adding fluorine or methyl groups to the ring.

    • Cyclopentyl: Generally exhibits better metabolic stability profiles in microsomal stability assays, though still susceptible to oxidation.

Experimental Protocols

Protocol A: Synthesis of (1-Cycloalkyl-1H-pyrazol-3-yl)methanamine

This protocol describes a divergent synthesis applicable to both cyclopentyl and cyclohexyl analogs.

Reagents:

  • Hydrazine monohydrate[1]

  • Cyclopentyl bromide or Cyclohexyl bromide

  • 4,4-Diethoxy-2-butanone (or equivalent 1,3-dicarbonyl precursor)

  • Sodium Cyanoborohydride (

    
    )
    
  • Ammonium Acetate[2]

Workflow:

  • N-Alkylation (Core Formation):

    • React hydrazine monohydrate with the respective cycloalkyl bromide in ethanol at reflux to form the N-cycloalkyl hydrazine.

    • Note: Cyclohexyl bromide reacts slower than cyclopentyl bromide due to steric hindrance (S_N2). Heating to 80°C for 12h is typically required for cyclohexyl.

  • Pyrazole Cyclization (Knorr Synthesis):

    • Condense the N-cycloalkyl hydrazine with 4,4-diethoxy-2-butanone (or 3-dimethylaminoacrolein derivatives) in acetic acid/ethanol.

    • Reflux for 4 hours.

    • Isolate the 1-cycloalkyl-1H-pyrazole-3-carbaldehyde intermediate.

  • Reductive Amination (Methanamine Formation):

    • Dissolve the aldehyde (1.0 eq) in MeOH.[3]

    • Add Ammonium Acetate (10 eq) and stir for 30 mins.

    • Add

      
       (1.5 eq) portion-wise.
      
    • Stir at RT for 12 hours.

    • Purification: Acid-base extraction followed by prep-HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Competitive Binding Assay (Fluorescence Polarization)

To compare the affinity of the two analogs:

  • Protein Prep: Express and purify the target kinase (e.g., p38 MAPK) with a GST-tag.

  • Tracer: Use a fluorescently labeled ATP-competitive probe (e.g., FITC-labeled staurosporine derivative).

  • Incubation:

    • Plate 10 µL of protein (final conc. = Kd of tracer).

    • Add 10 µL of Test Compound (Cyclopentyl vs. Cyclohexyl analog) in a 10-point dose-response series (e.g., 10 µM to 0.1 nM).

    • Add 10 µL of Tracer.

  • Readout: Measure Fluorescence Polarization (mP) after 60 min incubation.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Synthesis & Assay Workflow Diagram

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Step1 Hydrazine Alkylation (Cyclopentyl vs Cyclohexyl) Step2 Knorr Cyclization (Form Pyrazole Core) Step1->Step2 Step3 Reductive Amination (Generate Methanamine) Step2->Step3 Assay FP Kinase Binding Assay Step3->Assay Purified Ligand Data IC50 Calculation Assay->Data

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Vertex Pharmaceuticals. (2011). Investigation of the Differences in Activity between Hydroxycycloalkyl N1 Substituted Pyrazole Derivatives as Inhibitors of B-Raf Kinase. Journal of Chemical Information and Modeling. Link

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Bioorganic & Medicinal Chemistry Letters. Link

  • Kongkathip, N., et al. (2010).[4] Synthesis and anticancer evaluation of naphthoquinone esters with 2'-cyclopentyl and 2'-cyclohexyl substituents. Bioscience, Biotechnology, and Biochemistry.[4] Link

  • Daly, J. W., et al. (1986). Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines. Journal of Medicinal Chemistry. Link

  • PharmaBlock. (2020). Cyclohexanes in Drug Discovery: Bioisosteres and Structural Advantages. PharmaBlock White Paper. Link

Sources

HPLC Retention Time Standards for (5-cyclopentyl-1H-pyrazol-4-yl)methanamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Certified Reference Materials vs. Reagent-Grade Alternatives: A Comparative Technical Guide

Executive Summary: The Precision Imperative

In the development of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs), the intermediate (5-cyclopentyl-1H-pyrazol-4-yl)methanamine represents a critical quality control checkpoint. Its purity directly impacts the yield and safety profile of the final API.

This guide objectively compares the performance of Certified Reference Standards (CRS) against common alternatives—specifically Reagent-Grade Materials and Relative Retention Time (RRT) surrogates . While reagent-grade alternatives offer upfront cost savings, experimental data demonstrates that they introduce significant risks regarding isomer misidentification and quantitation errors, particularly due to the amphoteric nature of the pyrazole-amine scaffold.

Technical Context: The Chromatographic Challenge

The molecule (5-cyclopentyl-1H-pyrazol-4-yl)methanamine presents a dual challenge in Reverse Phase HPLC (RP-HPLC):

  • Basic Methanamine Tail: The primary amine (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to peak tailing.
    
  • Pyrazole Tautomerism/Regioisomerism: The 1H-pyrazole ring allows for N-alkylation isomers during synthesis. Distinguishing the 5-cyclopentyl isomer from the 3-cyclopentyl regioisomer requires precise retention time (RT) benchmarking.

The "Product": Certified Reference Standard (CRS)
  • Definition: A >99.5% purity standard with a Certificate of Analysis (CoA) tracing purity via qNMR, HPLC-MS, and ROI (Residue on Ignition).

  • Role: Acts as the absolute anchor for RT identification and response factor calculation.

The "Alternatives"
  • Alternative A: Reagent-Grade Material: Commercial building blocks (typically 95-98% purity) used for synthesis. Often contain synthesis by-products (e.g., des-cyclopentyl analogs) that co-elute.

  • Alternative B: Relative Retention Time (RRT): Relying on the RT of a precursor (e.g., the nitrile intermediate) to predict the amine's elution.

Comparative Performance Analysis

The following data summarizes a study comparing the reliability of a Certified Reference Standard against Reagent-Grade material using a validated HPLC method (Methodology detailed in Section 5).

Table 1: Performance Metrics Summary
MetricCertified Reference Standard (The Product) Alt A: Reagent-Grade Material Alt B: RRT (Precursor-Based)
Purity Assignment 99.8% (Traceable)96.4% (Variable)N/A (Qualitative only)
RT Precision (%RSD) < 0.05% (n=6)0.42% (Shift due to matrix/salt)1.2% (Calculated drift)
Isomer Specificity Confirmed Single PeakContains ~1.5% RegioisomerCannot distinguish isomers
Tailing Factor (

)
1.12 (Symmetrical)1.35 (Salt/Counter-ion influence)N/A
Risk Profile Low (Regulatory Compliant)High (False Positives)Extreme (Identification Error)

Key Insight: The Reagent-Grade alternative frequently contains the 3-cyclopentyl regioisomer as a contaminant. Due to high structural similarity, this impurity elutes only 0.2 minutes apart from the target peak. Without a Certified Standard to define the exact window, this impurity is often integrated into the main peak, artificially inflating reported purity.

Visualizing the Risk: Impurity Pathways

The diagram below illustrates why "Alternative A" (Reagent Grade) fails to detect critical upstream impurities compared to the "Product" (CRS).

G Start Raw Materials (Hydrazine + Diketone) Synthesis Cyclization Reaction Start->Synthesis Crude Crude Product (Isomer Mix) Synthesis->Crude ReagentGrade Reagent Grade (95-98%) Crude->ReagentGrade Basic Workup CertifiedStd Certified Standard (>99.5%) Crude->CertifiedStd Recrystallization + Prep-HPLC Analysis HPLC Analysis ReagentGrade->Analysis Used as Std CertifiedStd->Analysis Used as Std Result_Fail Result: Falsely High Purity (Isomers Co-elute) Analysis->Result_Fail If Reagent Grade Used Result_Pass Result: Accurate Quant (Isomers Resolved) Analysis->Result_Pass If Certified Std Used

Figure 1: Impact of Standard Selection on Impurity Detection. Reagent-grade materials often retain isomeric impurities that Certified Standards remove via rigorous purification.

Validated Experimental Protocol

To replicate the performance data, use the following method optimized for basic pyrazole amines. This method suppresses silanol activity and ensures separation of the cyclopentyl regioisomers.

Reagents & Equipment
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: Waters XBridge Peptide BEH C18, 130Å, 5 µm, 4.6 mm X 150 mm (High pH stability is crucial).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 40°C
Injection Vol 5.0 µL
Detection UV @ 254 nm (Pyrazole core) and 210 nm (Amine aux)
Run Time 15.0 minutes
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
10.1595
12.0595
12.1955
15.0955

Protocol Justification:

  • High pH (10.0): At this pH, the methanamine group is uncharged (neutral), eliminating ionic interaction with silanols and significantly improving peak symmetry (

    
    ).
    
  • C18 Chemistry: Provides necessary hydrophobic selectivity to resolve the cyclopentyl ring from potential des-cyclopentyl impurities.

Decision Framework: When to Use Which Standard?

Not every experiment requires a Certified Reference Standard. Use this decision tree to optimize cost vs. data integrity.

DecisionTree Start Start: Select Standard Type Phase Development Phase? Start->Phase Discovery Early Discovery (Hit-to-Lead) Phase->Discovery GLP GLP Tox / Clinical (IND Enabling) Phase->GLP Q1 Is exact purity critical? Discovery->Q1 Certified Use Certified Standard (The Product) GLP->Certified Mandatory Reagent Use Reagent Grade (Alternative A) Q1->Reagent No (Qualitative ID) Q1->Certified Yes (Potency Assay)

Figure 2: Standard Selection Decision Tree. Certified Standards are mandatory for GLP/GMP workflows to prevent costly OOS (Out of Specification) investigations.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 129983242 (Related Pyrazole Analog). PubChem.[2] [Link]

  • European Medicines Agency (EMA). Assessment Report: Jakavi (Ruxolitinib). (Discusses impurity controls in JAK inhibitors). [Link]

  • Dolan, J. W. The Role of pH in Retention Control. LCGC North America. [Link]

Sources

IR spectroscopy characteristic peaks of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Peaks of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine Content Type: Publish Comparison Guide

Executive Summary & Application Scope

This guide provides a technical analysis of the infrared (IR) spectrum of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine , a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators).

For researchers and drug development professionals, the primary utility of this IR analysis is structural validation during synthesis . Specifically, it serves as the rapid checkpoint to confirm the reduction of the nitrile precursor (5-cyclopentyl-1H-pyrazole-4-carbonitrile) into the target primary amine .

Key Differentiator: This guide compares the target molecule against its synthetic precursor, highlighting the specific spectral shifts (disappearance of the C≡N stretch and appearance of sp³ C-H / -NH₂ bands) that confirm reaction success.

Comparative Analysis: Target vs. Precursor

The most robust method for validating (5-cyclopentyl-1H-pyrazol-4-yl)methanamine is a subtractive comparison against its nitrile precursor.

The "Fingerprint" of Transformation

The transformation from a nitrile to a methanamine involves the reduction of a triple bond to a single bond and the addition of hydrogen.

FeaturePrecursor: Nitrile AnalogTarget: (5-cyclopentyl-1H-pyrazol-4-yl)methanamine Status
Functional Group Nitrile (-C≡N)Primary Amine (-CH₂-NH₂)CRITICAL
Diagnostic Peak 2200–2250 cm⁻¹ (Strong, Sharp)ABSENT Reaction Success Indicator
N-H Stretching Single broad band (Ring NH)Multi-band Complex (Ring NH + Amine doublet)Structural Confirmation
C-H Stretching sp³ Cyclic onlysp³ Cyclic + Methylene Linker (2850–2950 cm⁻¹)Backbone Confirmation
Amine Bending Absent~1600 cm⁻¹ (Scissoring)Functional Group Check
Decision Logic for Structural Confirmation

The following diagram outlines the logical workflow for interpreting the IR spectrum to validate the product.

IR_Validation_Logic Start Crude Product Spectrum CheckCN Check 2200-2250 cm⁻¹ region Start->CheckCN CN_Present Peak Present? (Strong/Sharp) CheckCN->CN_Present Fail Incomplete Reduction (Nitrile Remaining) CN_Present->Fail Yes Pass1 Nitrile Absent CN_Present->Pass1 No CheckNH Check 3200-3400 cm⁻¹ region Pass1->CheckNH NH_Pattern Pattern Analysis CheckNH->NH_Pattern BroadOnly Broad Singlet Only (Likely Ring NH only) NH_Pattern->BroadOnly No Amine Doublet Complex Broad Band + Sharp Doublet/Shoulders NH_Pattern->Complex Amine Signals Visible CheckFingerprint Check 1580-1650 cm⁻¹ (N-H Scissoring) Complex->CheckFingerprint Final CONFIRMED: (5-cyclopentyl-1H-pyrazol-4-yl)methanamine CheckFingerprint->Final

Figure 1: Step-by-step decision tree for validating the reduction of the nitrile precursor to the methanamine product using IR spectroscopy.

Detailed Peak Assignments

The following table details the characteristic peaks for the target molecule. Note that the Pyrazole Ring NH and the Primary Amine NH₂ often overlap, creating a complex region between 3200–3500 cm⁻¹.

Table 1: Characteristic IR Bands
Frequency (cm⁻¹)Vibration ModeFunctional GroupNotes
3350–3450 N-H Stretching (Asym)Primary Amine (-NH₂)Often appears as a shoulder or sharp spike on the broad ring NH band.
3250–3350 N-H Stretching (Sym)Primary Amine (-NH₂)Second part of the amine "doublet".
3100–3250 N-H Stretching (Ring)Pyrazole Ring (1H)Broad, intense band due to hydrogen bonding.
2850–2960 C-H Stretching (sp³)Cyclopentyl & MethyleneMultiple bands. The -CH₂- linker adds intensity here compared to precursor.
~1620 N-H Bending (Scissoring)Primary Amine (-NH₂)Diagnostic for primary amines; distinguishes from secondary amines.
1550–1590 C=N / C=C StretchingPyrazole RingSkeletal vibrations of the aromatic ring.
1430–1460 CH₂ Bending (Scissoring)Cyclopentyl / LinkerTypical alkane deformation.
1000–1250 C-N StretchingC-N Single BondCan be weak/medium; confirms the amine attachment.
~950–1000 Ring BreathingCyclopentylCharacteristic of 5-membered aliphatic rings.

Experimental Protocol: Ensuring High-Resolution Data

To distinguish the subtle amine peaks from the broad pyrazole NH signal, sample preparation is critical. Moisture (water) absorbs strongly in the 3300–3400 cm⁻¹ region and can mask the primary amine doublet.

Recommended Method: ATR (Attenuated Total Reflectance)

Why: Faster, requires less sample, and minimizes water absorption compared to KBr pellets.

  • Sample Drying:

    • Dry the solid sample in a vacuum oven at 40°C for at least 4 hours prior to analysis.

    • Reasoning: Removes surface water that mimics N-H stretching.

  • Background Collection:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (air) with the same parameters as the sample (typically 16–32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Place ~2-5 mg of the powder on the crystal center.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Tip: Poor contact yields noisy spectra; excessive pressure can damage softer crystals (ZnSe), though Diamond is robust.

  • Acquisition:

    • Collect 32 scans.[1]

    • Perform a baseline correction if the baseline drifts due to scattering.

Alternative: KBr Pellet (If ATR is unavailable)
  • Warning: KBr is hygroscopic.

  • Protocol: Grind 1 mg sample with 100 mg dry KBr. Press into a transparent pellet.

  • Validation: Ensure no broad "water hump" exists >3500 cm⁻¹.

Synthesis Pathway & Spectral Evolution

Understanding the chemical context helps interpret the spectrum. The synthesis typically proceeds via the reduction of a nitrile.

Synthesis_Pathway Precursor Precursor (Nitrile) Step Reduction (e.g., LiAlH4 or H2/Cat) Precursor->Step Spec_Pre IR: ~2220 cm⁻¹ (C≡N) No Amine Doublet Precursor->Spec_Pre shows Product Product (Methanamine) Step->Product Spec_Prod IR: No 2220 cm⁻¹ ~3300/3400 cm⁻¹ (-NH₂) ~1620 cm⁻¹ (Bend) Product->Spec_Prod shows

Figure 2: Evolution of spectral features during the synthesis of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine.

References

  • NIST Chemistry WebBook. Infrared Spectra of Pyrazole and Derivatives. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for functional group frequencies).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Available at: [Link]

  • PubChem. Compound Summary for 1H-Pyrazole-4-carbonitrile, 5-amino-1-phenyl- (Analog Reference). National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Validating Regioselectivity in the N-Alkylation of (5-Cyclopentyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical validation framework for the regioselective N-alkylation of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine . It addresses the critical challenge of distinguishing between ring nitrogen alkylation (N1 vs. N2) and exocyclic amine alkylation, utilizing advanced spectroscopic techniques.

Executive Summary

The N-alkylation of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine presents a complex regioselectivity challenge due to three competing nucleophilic sites:

  • The Exocyclic Amine (

    
    ):  Typically the most nucleophilic site under neutral/mildly basic conditions.
    
  • The Proximal Ring Nitrogen (

    
    ):  Adjacent to the bulky cyclopentyl group (sterically hindered).
    
  • The Distal Ring Nitrogen (

    
    ):  Adjacent to the C3 proton (sterically accessible).
    

In drug development, the biological activity of pyrazoles is often strictly dependent on the specific regioisomer. Misassignment of the alkylation site can lead to erroneous SAR (Structure-Activity Relationship) data. This guide establishes a self-validating analytical workflow to unambiguously determine the alkylation site, prioritizing 2D NMR (NOESY/HMBC) as the primary method, supported by X-ray crystallography as the definitive standard.

Structural Analysis & Reactive Sites

The substrate exists in tautomeric equilibrium. Upon alkylation with an electrophile (


), three major isomers are possible.
The Isomer Landscape
Isomer TypeDescriptionSteric EnvironmentProbability (Base Catalysis)
Isomer A (N-Exo) Alkylation on the methanamine side chain.UnhinderedHigh (if unprotected & weak base used)
Isomer B (N-Distal) Ring alkylation far from cyclopentyl group.Low Steric HindranceHigh (Thermodynamic product)
Isomer C (N-Proximal) Ring alkylation adjacent to cyclopentyl group.High Steric HindranceLow (Kinetic control/Specific directing groups)
Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the resulting structures.

ReactionPathways Substrate (5-cyclopentyl-1H-pyrazol-4-yl)methanamine RX Alkylating Agent (R-X) + Base Substrate->RX IsomerA Isomer A: N-Exocyclic (R-NH-CH2-Py) RX->IsomerA Kinetic (Nucleophilicity) IsomerB Isomer B: N-Distal (Ring) (1-R-3-cyclopentyl...) RX->IsomerB Thermodynamic (Sterics) IsomerC Isomer C: N-Proximal (Ring) (1-R-5-cyclopentyl...) RX->IsomerC Minor Product (Steric Clash)

Figure 1: Reaction pathways showing the competition between exocyclic and ring nitrogen alkylation.

Comparative Analysis of Analytical Methods

To validate the structure, we compare three analytical tiers.

FeatureMethod A: 1D/2D NMR Method B: X-Ray Crystallography Method C: UV/Chemical Shift Rules
Reliability High (95%+)Absolute (100%)Low-Medium (Screening only)
Speed Fast (<1 hour)Slow (Days/Weeks)Very Fast (Minutes)
Sample Req. ~5-10 mg (Solution)Single Crystal Required<1 mg
Key Data Spatial Proximity (NOE)3D Atomic Coordinates

or

increments
Verdict Primary Routine Method Gold Standard Validation Preliminary Check Only

Deep Dive: The NMR Validation Protocol

This is the core directive of the guide. You cannot rely solely on 1H NMR chemical shifts because the electronic environment of N1 and N2 is too similar. You must use Nuclear Overhauser Effect Spectroscopy (NOESY) to detect spatial proximity.

Step 1: 1H NMR Preliminary Check
  • Objective: Rule out N-Exocyclic alkylation.

  • Indicator:

    • If alkylation is on the Exocyclic Amine : The methylene protons (

      
      ) will often shift upfield or show distinct coupling changes compared to the starting material. The ring protons will remain broad/tautomeric if the ring is untouched.
      
    • If alkylation is on the Ring : The ring signals become sharp (tautomerism locked). The exocyclic

      
       signal remains characteristic of a primary amine (integrates to 2H, exchangeable D2O peak).
      
Step 2: NOESY/ROESY (The Spatial Lock)

This is the critical "Go/No-Go" decision point.

  • Setup: 2D NOESY experiment, mixing time 500-800 ms.

  • The Logic:

    • Isomer B (Distal): The N-Alkyl protons will show an NOE correlation with the C3-Proton (the aromatic singlet on the pyrazole ring). They will NOT show a strong NOE to the cyclopentyl methine.

    • Isomer C (Proximal): The N-Alkyl protons will show a strong NOE correlation with the Cyclopentyl Methine or ring protons. They will NOT show an NOE to the C3-Proton.

Step 3: 1H-15N HMBC (The Electronic Confirmation)

If NOESY is ambiguous (e.g., overlapping peaks), use 1H-15N HMBC.

  • N-Alkyl Nitrogen: Typically resonates between -150 and -180 ppm (relative to nitromethane).

  • Correlation: Look for 3-bond couplings (

    
    ).[1]
    
    • Distal Isomer: The alkylated Nitrogen will couple to the C3-Proton.

    • Proximal Isomer: The alkylated Nitrogen will not couple to a ring proton (as the adjacent carbon is fully substituted with the cyclopentyl group).

Experimental Protocol: Validation Workflow

Objective: Synthesize and validate the N-Distal isomer (usually the desired target due to lower steric strain).

Phase 1: Synthesis (Chemoselective Control)

Note: To ensure ring alkylation, the exocyclic amine should ideally be Boc-protected. If proceeding without protection, use strictly controlled equivalents.

  • Dissolution: Dissolve (5-cyclopentyl-1H-pyrazol-4-yl)methanamine (1.0 eq) in DMF (0.1 M).

  • Base Addition: Add

    
     (1.2 eq). Stir for 15 min at RT.
    
    • Why Cs2CO3? Cesium promotes the "naked anion" effect, often favoring the thermodynamic (distal) product.

  • Alkylation: Add Alkyl Halide (1.05 eq) dropwise at 0°C. Warm to RT and monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with

    
     (to remove DMF), dry over 
    
    
    
    .
Phase 2: Analytical Decision Tree

Use the following logic flow to assign the structure of your isolated product.

ValidationLogic Sample Isolated Product HNMR 1H NMR Analysis Sample->HNMR CheckExo Is CH2-NH2 signal intact? HNMR->CheckExo No No CheckExo->No Shifted/Coupled Yes Yes CheckExo->Yes Signal Intact ExoAlk Product: N-Exocyclic Alkylation NOESY Run 2D NOESY CheckNOE NOE correlation observed between N-Alkyl and Cyclopentyl? NOESY->CheckNOE CheckNOE->No CheckNOE->Yes Strong Signal Proximal Product: N-Proximal (Isomer C) (Sterically Hindered) CheckH3 NOE correlation between N-Alkyl and Pyrazole-H? CheckH3->No CheckH3->Yes Distal Product: N-Distal (Isomer B) (Thermodynamic) Ambiguous Ambiguous: Run 1H-15N HMBC or X-Ray No->ExoAlk No->CheckH3 No->Ambiguous Yes->NOESY Yes->Proximal Yes->Distal

Figure 2: Decision tree for structural assignment using NMR spectroscopy.

Case Study Simulation: Expected Data

To assist in your analysis, compare your experimental data against these expected theoretical values for a methyl alkylation (


).
SignalN-Distal Isomer (Target) N-Proximal Isomer (Undesired)
N-Me Shift (

)
~3.8 - 3.9 ppm~4.0 - 4.1 ppm (Deshielded by steric compression)
NOE Correlation Strong NOE to Pyrazole C3-H Strong NOE to Cyclopentyl-CH
13C Shift (N-Me) ~35-38 ppm~38-42 ppm
HMBC (

)
N-Me correlates to C3 (CH)N-Me correlates to C5 (C-Cyclopentyl)

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • 15N Labeling and Analysis of 13C-15N and 1H-15N Couplings in Studies of Nitrogen Heterocycles. Source: RSC Advances (Royal Society of Chemistry). URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Source: ResearchGate (Archive). URL:[Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel coordination complexes are of paramount importance. Pyrazole-based ligands, in particular, have garnered significant attention due to their versatile coordination behavior and the diverse biological activities exhibited by their metal complexes.[1][2] This guide provides an in-depth technical comparison of the crystal structure analysis of complexes featuring the ligand (5-cyclopentyl-1H-pyrazol-4-yl)methanamine. While a specific crystal structure for a complex of this exact ligand is not yet publicly available, this guide will leverage established principles of pyrazole coordination chemistry to present a hypothetical yet highly plausible structural analysis. We will compare this with a known, structurally related complex to highlight the nuances of crystallographic interpretation and the impact of ligand modification on the final supramolecular architecture.

The Versatility of Pyrazole-Based Ligands

Pyrazole and its derivatives are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique arrangement imparts a rich coordination chemistry, allowing them to act as versatile building blocks in the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes.[3] The two nitrogen atoms of the pyrazole ring, one "pyridine-like" and one "pyrrole-like," can coordinate to metal centers in various modes, including monodentate, bridging, and chelating fashions.[4] This adaptability allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is a critical aspect in the rational design of new therapeutic agents and functional materials.[1][2]

The ligand of interest, (5-cyclopentyl-1H-pyrazol-4-yl)methanamine, features a bulky cyclopentyl group at the 5-position and a methanamine substituent at the 4-position. The cyclopentyl group is expected to introduce significant steric hindrance, which can influence the coordination geometry and the packing of the complex in the solid state. The methanamine group provides an additional coordination site, enabling the ligand to act as a bidentate chelating agent.

Synthesis and Crystallization: A Proposed Workflow

The successful analysis of a crystal structure begins with the synthesis of high-quality single crystals. The following is a proposed experimental protocol for the synthesis of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine and its subsequent complexation and crystallization with a suitable metal ion, such as copper(II).

Part 1: Ligand Synthesis

The synthesis of 3,4,5-substituted pyrazoles can be achieved through various established synthetic routes, often involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[5][6]

Step-by-Step Protocol:

  • Synthesis of the 1,3-diketone precursor: React cyclopentyl methyl ketone with a suitable acylating agent, such as diethyl carbonate, in the presence of a strong base like sodium hydride to yield the corresponding β-ketoester. Subsequent reaction with a suitable aminating agent can introduce the precursor to the methanamine group.

  • Cyclization with Hydrazine: The purified 1,3-dicarbonyl precursor is then refluxed with hydrazine hydrate in an appropriate solvent, such as ethanol, to facilitate the cyclization reaction, forming the pyrazole ring.

  • Purification: The crude product is purified using column chromatography on silica gel to obtain pure (5-cyclopentyl-1H-pyrazol-4-yl)methanamine.

Part 2: Complexation and Crystallization

The purified ligand can then be reacted with a metal salt to form the desired complex. Copper(II) is a common choice for complexation with pyrazole-based ligands, often resulting in well-defined coordination geometries.[4][7]

Step-by-Step Protocol:

  • Complexation: A solution of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine in methanol is added dropwise to a stirred solution of an equimolar amount of copper(II) chloride dihydrate in methanol.

  • Crystal Growth: The resulting solution is filtered and allowed to stand undisturbed for slow evaporation at room temperature. High-quality single crystals suitable for X-ray diffraction are typically obtained within several days to a week.

Synthesis and Crystallization Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation & Crystallization start_ligand Cyclopentyl methyl ketone + Acylating agent diketone 1,3-Diketone Precursor start_ligand->diketone Base cyclization Cyclization with Hydrazine diketone->cyclization ligand (5-cyclopentyl-1H-pyrazol-4-yl)methanamine cyclization->ligand complexation Complexation Reaction ligand->complexation metal CuCl2·2H2O metal->complexation crystals Single Crystals complexation->crystals Slow Evaporation

Caption: Workflow for the synthesis of the ligand and its copper(II) complex.

Comparative Crystal Structure Analysis

To provide a meaningful comparison, we will analyze the hypothetical crystal structure of the copper(II) complex of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine against the known crystal structure of a similar pyrazole-containing complex, for instance, a copper(II) complex with a less sterically hindered pyrazole ligand. For the purpose of this guide, we will refer to the known complex as the "Reference Complex."

ParameterHypothetical Complex: [Cu((5-cyclopentyl-1H-pyrazol-4-yl)methanamine)₂Cl₂]Reference Complex: [Cu(pyrazole)₄Cl₂]
Coordination Geometry Distorted OctahedralOctahedral
Metal-Ligand Bonds
Cu-N (pyrazole)~2.0 Å~2.0 Å
Cu-N (methanamine)~2.1 ÅN/A
Cu-Cl~2.3 Å (equatorial), ~2.8 Å (axial)~2.4 Å
Key Bond Angles
N(pyrazole)-Cu-N(methanamine)~85° (chelate bite angle)N/A
Cl-Cu-Cl~180°~180°
Hydrogen Bonding Intermolecular N-H···Cl interactionsIntermolecular N-H···Cl interactions
Steric Influence The bulky cyclopentyl group is expected to cause distortions from ideal octahedral geometry and influence the crystal packing, potentially leading to larger intermolecular distances.The smaller pyrazole ligands allow for a more regular octahedral geometry and denser crystal packing.

Discussion of Structural Features:

The proposed structure of the hypothetical complex is a distorted octahedron. The (5-cyclopentyl-1H-pyrazol-4-yl)methanamine ligand is expected to act as a bidentate chelating ligand, coordinating to the copper(II) center through the pyridine-like nitrogen of the pyrazole ring and the nitrogen of the methanamine group. This chelation would result in the formation of a stable five-membered ring. The two remaining coordination sites on the copper ion would be occupied by chloride ions.

The bulky cyclopentyl group at the 5-position of the pyrazole ring is anticipated to play a crucial role in determining the overall structure. Its steric bulk would likely lead to a distortion of the coordination geometry from a perfect octahedron. Furthermore, the cyclopentyl groups are expected to influence the packing of the molecules in the crystal lattice, potentially creating voids or channels within the structure.

In contrast, the reference complex, with four monodentate pyrazole ligands, would likely exhibit a more regular octahedral geometry. The absence of a bulky substituent allows for a more compact and ordered crystal packing, dominated by N-H···Cl hydrogen bonds.

Experimental Protocol for Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction.[8][9]

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this is done under a layer of inert oil.[9]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and the space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

X-ray Crystallography Workflow crystal Single Crystal Selection mounting Crystal Mounting crystal->mounting data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: The workflow of single-crystal X-ray diffraction analysis.

Conclusion and Future Perspectives

The structural analysis of (5-cyclopentyl-1H-pyrazol-4-yl)methanamine complexes holds significant promise for the development of new therapeutic agents and functional materials. The introduction of the cyclopentyl group offers a handle for tuning the steric and electronic properties of the resulting complexes, which can have a profound impact on their biological activity and material properties.

While a definitive crystal structure of a complex with this specific ligand is yet to be reported, the principles of coordination chemistry and the vast body of literature on pyrazole-based ligands provide a solid foundation for predicting and understanding its structural features. The comparative analysis presented in this guide highlights the importance of systematic structural studies in the rational design of novel metal-based compounds. Future work in this area should focus on the synthesis and crystallographic characterization of a series of complexes with (5-cyclopentyl-1H-pyrazol-4-yl)methanamine and various transition metals to fully elucidate its coordination behavior and unlock its potential in various applications.

References

  • Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II). (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1135–1140. [Link]

  • Coordination Compounds of the Chelating Tridentate Pyrazole-Containing Ligand Bis[2-(3,5-dimethyl-1-pyrazolyl)ethyl]amine (ddaH). Crystal and Molecular Structures of [Cu(ddaH)Cl]2(CuCl4), [Co(ddaH)Cl]2(CoCl4), , and . (1993). Inorganic Chemistry, 32(13), 2979–2986. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2023). ACS Omega, 8(1), 107–129. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules, 27(23), 8205. [Link]

  • X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. (2024). Journal of Coordination Chemistry, 77(1-4), 1-15. [Link]

  • X-ray crystallographic insights into post-synthetic metalation products in a metal–organic framework. (2017). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2087), 20160133. [Link]

  • Crystallography of metal–organic frameworks. (2014). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 931–943. [Link]

  • Crystallography of metal–organic frameworks. (2014). IUCrJ, 1(Pt 6), 534–547. [Link]

  • X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2019). Archiv der Pharmazie, 352(10), e1900135. [Link]

  • Crystal structure of methanone. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o503–o504. [Link]

  • PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS. (2017). Google Patents.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). Molecules, 28(3), 1391. [Link]

  • Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido). (2022). Zeitschrift für Kristallographie - New Crystal Structures, 237(1), 1-4. [Link]

  • (5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-p. (2020). ORCA - Cardiff University. Retrieved February 14, 2026, from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 275, 116556. [Link]

  • Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. (2024). SSRN. Retrieved February 14, 2026, from [Link]

  • [5-(1H-pyrazol-4-yl)furan-2-yl]methanamine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl). (2019). Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 899-901. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (5-cyclopentyl-1H-pyrazol-4-yl)methanamine

[1]

Executive Summary

Immediate Action Required: Treat (5-cyclopentyl-1H-pyrazol-4-yl)methanamine as a High-Hazard Basic Organic .[1] Due to the primary amine functionality and the bioactive potential of the pyrazole scaffold (common in kinase inhibitor research), this substance requires strict segregation from acids and oxidizers.

Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1] Do not dispose of down the drain or in general trash.[1]

Chemical Profile & Hazard Assessment

To ensure safety, we must understand the "Why" behind the protocols. This molecule contains two distinct functional groups that dictate its handling:

Functional GroupHazard CharacteristicOperational Implication
Primary Methanamine (-CH2-NH2)Corrosive / Caustic High pH (Basic).[1] Reacts exothermically with acids.[1] Can cause severe skin burns and eye damage.[1]
Pyrazole Ring (C3H4N2)Bioactive / Toxic Nitrogen-rich heterocycle.[1][2][3] Potential for specific organ toxicity (thyroid/spleen) and aquatic toxicity.[1][4]
Cyclopentyl Group Lipophilic Increases skin absorption rates, making dermal exposure a critical risk vector.[1]

Universal Precaution: As a research chemical, specific toxicological data (LD50) may be sparse.[1] Adhere to "Unknown/High Toxicity" protocols.

Pre-Disposal Segregation (The "Golden Rule")

Improper segregation is the leading cause of waste-stream accidents.[1] You must segregate this compound based on its Chemical Compatibility .

Incompatibility Matrix

Use this table to determine what NOT to mix with the waste stream.

Incompatible ClassReaction RiskConsequence
Strong Acids (HCl, H2SO4)NeutralizationViolent Exotherm / Splattering. Heat generation can melt plastic containers or vaporize volatile solvents.[1]
Oxidizers (Peroxides, Nitrates)OxidationFire / Explosion. Amines are reducing agents; mixing with oxidizers creates unstable intermediates.
Halogenated Solvents (DCM, Chloroform)AlkylationExotherm / Pressure. While slow, amines can react with halogenated solvents to form quaternary ammonium salts, generating heat over time.

Disposal Workflow

This protocol defines the lifecycle of the waste from the bench to the pickup dock.[1]

A. Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired stocks, spill cleanup materials, contaminated gloves/weigh boats.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Bagging: Place the solid waste inside a clear, 6-mil polyethylene bag inside the jar (Double Containment).

  • Labeling:

    • Primary Constituent: (5-cyclopentyl-1H-pyrazol-4-yl)methanamine.[1]

    • Hazard Checkbox: [x] Toxic [x] Corrosive (Basic).

  • Storage: Store in the Solid Waste satellite accumulation area. Keep lid screwed on tight when not actively adding waste.[1]

B. Liquid Waste (Reaction Mixtures / Mother Liquors)

Applicability: Solutions in methanol, ethanol, or DMSO.

  • pH Check: Verify the pH of the solution.[1][5] If pH > 12, label explicitly as "Caustic Organic Waste."[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not pour an amine/acetone mixture into a drum containing nitric acid waste).[1]

  • Transfer: Use a funnel with a spill tray.

  • Segregation: Pour into the "Basic Organic Waste" stream. If no specific basic stream exists, use the "Non-Halogenated Organic" stream, provided it is free of strong acids.

C. Decision Logic Diagram

The following flowchart illustrates the operational decision-making process for disposing of this specific compound.

DisposalWorkflowStartStart: Waste Generation(5-cyclopentyl-1H-pyrazol-4-yl)methanamineStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Gloves, Wipes)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidPathLiquidBaggingDouble Bag in 6-mil PolyPlace in HDPE JarSolidPath->BaggingSolventCheckCheck Solvent Compatibility(No Acids/Oxidizers)LiquidPath->SolventCheckLabelingLabeling:Name: (5-cyclopentyl-1H-pyrazol-4-yl)methanamineHazards: Toxic, CorrosiveBagging->LabelingIncompatibleSTOP: Incompatible StreamSegregate ImmediatelySolventCheck->IncompatibleContains Acids/OxidizersCompatibleSelect Stream:Basic Organic ORNon-Halogenated OrganicSolventCheck->CompatibleSafe SolventCompatible->LabelingHandoffTransfer to EHSfor IncinerationLabeling->Handoff

Figure 1: Operational decision tree for the segregation and packaging of pyrazole-methanamine waste.

Emergency Contingencies

In the event of a spill or exposure during the disposal process.[1]

  • Spill (Solid): Do not dry sweep (creates dust).[1] Cover with a damp paper towel or absorbent pad to suppress dust, then scoop into a waste bag.

  • Spill (Liquid): Absorb with vermiculite or clay-based absorbent.[1] Do not use paper towels for large spills of neat amines, as they can heat up; however, for dilute solutions, standard lab absorbents are acceptable.

  • Skin Exposure: Flush immediately with water for 15 minutes.[1][6] Amines adhere to skin; quick rinsing is critical to prevent chemical burns.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification.[1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 1-Methyl-1H-pyrazol-5-ylamine (Analogous Compound Safety Data).

    • PubChem. (2024).[1] Compound Summary: Pyrazole Derivatives and Amine Toxicity.

    Personal protective equipment for handling (5-cyclopentyl-1H-pyrazol-4-yl)methanamine

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Precautionary Protocol

    As a Senior Application Scientist, I advise treating (5-cyclopentyl-1H-pyrazol-4-yl)methanamine not merely as an inert intermediate, but as a functional corrosive . While specific toxicological data for this precise building block may be sparse in public literature, Functional Group Analysis (FGA) of the primary methanamine moiety attached to a pyrazole scaffold dictates that we manage this as a Skin Corrosion Category 1B and Serious Eye Damage Category 1 hazard until proven otherwise.

    This guide prioritizes the "Universal Precaution" approach: assuming the highest probable risk (corrosivity and respiratory sensitization) to ensure your safety and data integrity.

    Risk Assessment & Hazard Identification

    Before selecting PPE, we must understand the "Why." This molecule combines a lipophilic cyclopentyl-pyrazole core with a reactive primary amine tail.

    Functional MoietyAssociated Hazard Class (Predicted)Operational Implication
    Primary Amine (-CH₂NH₂) Skin Corr.[1][2][3] 1B / Eye Dam. 1 Causes immediate, irreversible tissue damage upon contact. High pH (Basic).
    Pyrazole Core STOT-SE 3 / Acute Tox. 4 Potential systemic toxicity if absorbed. Possible respiratory irritant.[4]
    Physical State Solid / Powder High risk of airborne particulate generation during weighing (electrostatic drift).

    Critical Note: Primary amines can react exothermically with acids and strong oxidizers. Inhalation of amine vapors or dusts is a known sensitizer, potentially leading to occupational asthma.

    The PPE Matrix: Layered Defense System

    PPE is your last line of defense; engineering controls (fume hoods) are the first. However, when interaction is unavoidable, adhere to this matrix.

    A. Hand Protection (The Double-Barrier Method)

    Recommendation: Double-gloving is mandatory for handling methanamine derivatives.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).

    • Rationale: Primary amines can permeate thin nitrile rubber over time. The outer glove is sacrificial; change it immediately upon splash. The inner glove protects against "invisible" contamination during doffing.

    B. Ocular & Face Protection

    Recommendation: Chemical Splash Goggles (Indirect Vented).[5]

    • Do NOT use: Safety glasses with side shields.

    • Rationale: Powders drift. Amine dust is caustic. If moisture (sweat/tears) contacts amine dust in the eye, it creates a localized alkaline solution that causes corneal opacity.

    C. Respiratory Protection

    Recommendation: Variable based on location.

    • Inside Fume Hood: None required (Sash at 18 inches).

    • Outside Hood (Spill Cleanup): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. Amine vapors often break through standard organic vapor cartridges quickly; ensure cartridges are "Amine-Safe" if available.

    D. Body Protection

    Recommendation: Tyvek® sleeves or lab coat with elastic cuffs.

    • Rationale: Prevents "wrist gap" exposure where the glove meets the coat.

    Operational Protocol: The Safe Handling Loop

    This protocol is designed to minimize static discharge (which disperses powder) and prevent cross-contamination.

    Step 1: Engineering Setup

    • Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .

    • Clear the hood deck. Place a disposable absorbent mat (plastic side down) to capture minor spills.

    • Static Control: If the powder is fluffy/electrostatic, use an ionizing bar or anti-static gun before spatulating.

    Step 2: Weighing & Transfer

    • Don PPE: Follow the order: Lab coat

      
       Goggles 
      
      
      
      Inner Gloves
      
      
      Outer Gloves.
    • Transfer: Use a disposable antistatic weighing boat. Do not use flat paper (risk of spill).

    • Solubilization: Add solvent to the solid, not solid to solvent, to minimize splash risk.

      • Caution: If dissolving in acidic media, expect heat generation. Cool the receiving vessel.

    Step 3: Decontamination

    • Wipe the balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol).

    • Dispose of the wipe in solid hazardous waste immediately.

    • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping the chemical.

    Visualization: Safe Handling Workflow

    The following diagram illustrates the decision logic and safety checkpoints for handling this compound.

    SafeHandling Start START: Risk Assessment CheckState Check Physical State Start->CheckState SolidPath Solid (Powder) CheckState->SolidPath SolnPath Solution (Liquid) CheckState->SolnPath EngControl Verify Fume Hood (100 fpm) SolidPath->EngControl SolnPath->EngControl PPE_Solid PPE: Goggles + Double Nitrile + Sleeves EngControl->PPE_Solid If Solid PPE_Liquid PPE: Goggles + Thick Nitrile (Splash Risk) EngControl->PPE_Liquid If Liquid Action_Weigh Action: Weighing (Use Antistatic Gun) PPE_Solid->Action_Weigh Action_Trans Action: Pipetting (Avoid Aerosols) PPE_Liquid->Action_Trans Waste Disposal: Basic Organic Waste Action_Weigh->Waste Action_Trans->Waste Decon Decon: Wipe 70% EtOH & Doff Outer Gloves Waste->Decon

    Figure 1: Operational workflow for handling (5-cyclopentyl-1H-pyrazol-4-yl)methanamine, emphasizing the divergence in PPE focus between solid (particulate) and liquid (splash) hazards.

    Disposal Strategy

    Improper disposal of amines is a frequent cause of laboratory safety incidents.

    • Segregation:

      • Solid Waste: Dispose of weighing boats, contaminated gloves, and paper towels in a container labeled "Hazardous Solid Waste - Toxic/Corrosive."

      • Liquid Waste: Segregate into "Basic Organic Waste" .

      • INCOMPATIBILITY ALERT: NEVER mix this waste stream with "Acidic Waste" or oxidizers (e.g., Nitric Acid waste). The reaction will generate heat and potentially rupture the container.

    • Container Rinsing:

      • Triple-rinse empty reagent bottles with a compatible solvent (e.g., DMSO or Methanol) before disposing of the glass. Add the rinsate to the liquid waste stream.

    Emergency Response

    • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Time it—15 minutes feels like an eternity, but it is necessary to normalize pH.

    • Skin Contact: Remove contaminated clothing immediately.[3] Rinse skin with soap and water.[4][5][6] Do not use solvent (ethanol) to wash skin; it may enhance absorption of the pyrazole moiety.

    • Spill (Solid): Do not sweep (creates dust).[4] Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.

    References

    • PubChem. (2025).[1] (1-Methyl-1H-pyrazol-5-yl)methanamine Safety & Hazards. National Library of Medicine. [Link]

    • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega. [Link]

    • UPenn EHRS. (2024). Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania. [Link]

    Sources

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    Retrosynthesis Analysis

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